molecular formula C10H9NO B1349115 2-Methylquinolin-6-ol CAS No. 613-21-8

2-Methylquinolin-6-ol

Cat. No.: B1349115
CAS No.: 613-21-8
M. Wt: 159.18 g/mol
InChI Key: USSQQASIZNTRAJ-UHFFFAOYSA-N
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Description

2-Methylquinolin-6-ol (CAS 613-21-8) is a quinoline derivative with a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. This compound serves as a versatile chemical building block and key intermediate in medicinal chemistry research, particularly for the development of novel therapeutic agents. The core quinoline scaffold is recognized as a privileged structure in drug discovery, and this compound is a valuable precursor for synthesizing advanced molecular entities. Recent research has utilized this compound to develop novel derivatives acting as dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) for non-small cell lung cancer (NSCLC) therapy. These inhibitors represent an innovative strategy to overcome drug resistance by simultaneously blocking multiple cancer-proliferation pathways. Studies have identified specific derivatives, such as 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol compounds, that demonstrate potent antiproliferative activity against NSCLC cell lines and effectively inhibit EGFR-induced phosphorylation signaling pathways while increasing histone acetylation. Additionally, this compound and its derivatives have been investigated for antimicrobial applications. Research has explored hybrid molecules combining the quinoline core with 1,2,3-triazole moieties, resulting in compounds with significant activity against various bacterial and fungal pathogens. The compound also serves as a key synthetic intermediate for HIV-1 latency-reversing agents, demonstrating its utility across multiple therapeutic areas. This product is offered for research purposes as a solid compound. It is classified as an irritant, and researchers should wear appropriate personal protective equipment, including gloves and eye/face protection. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSQQASIZNTRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344091
Record name 2-methylquinolin-6-ol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-21-8
Record name 2-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-methylquinoline
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Foundational & Exploratory

2-Methylquinolin-6-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylquinolin-6-ol: Properties, Synthesis, and Applications

Abstract

This compound, a substituted quinoline derivative, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 2-position imparts specific physicochemical properties that make this molecule a valuable synthetic intermediate and a potential bioactive agent. This technical guide provides a comprehensive analysis of the molecular structure, chemical properties, spectroscopic characteristics, and synthesis of this compound. Furthermore, it explores its current and potential applications in research and drug development, contextualized by the well-established biological activities of the broader hydroxyquinoline class. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The rigid, bicyclic aromatic structure of quinoline provides a versatile platform for introducing various functional groups, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. The introduction of a hydroxyl group transforms the quinoline into a quinolinol, a class of compounds renowned for its potent metal-chelating abilities. This chelation is often the primary mechanism behind their biological activity, particularly in antimicrobial and anticancer applications where the disruption of metal-dependent enzyme function is critical.[1] this compound is a member of this important class, and understanding its specific properties is key to unlocking its full potential.

Molecular Structure and Identification

This compound is characterized by a quinoline ring system with a methyl group (CH₃) substituted at the C2 position and a hydroxyl group (-OH) at the C6 position.

Caption: Molecular Structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • Synonyms: 6-Hydroxy-2-methylquinoline, 6-Hydroxyquinaldine[2]

  • CAS Number: 613-21-8[2][3][4]

  • Molecular Formula: C₁₀H₉NO[2][3][4]

  • InChIKey: USSQQASIZNTRAJ-UHFFFAOYSA-N[2][4]

  • Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)O[2]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to yellowish solid at room temperature and is soluble in many organic solvents.

PropertyValueReference(s)
Molecular Weight 159.18 g/mol [2][3]
Melting Point 214.0 to 218.0 °C[ChemBK]
Boiling Point 284.68 °C (estimate)[ChemBK]
XLogP3 2.2[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Appearance Colorless to yellowish/beige solid[ChemBK]
Spectroscopic Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides unambiguous confirmation of the molecular weight. The GC-MS data available from the NIST database shows a prominent molecular ion peak (M⁺) at m/z = 159 , corresponding to the parent molecule. Key fragmentation peaks are observed at m/z = 130 and 131 , likely corresponding to the loss of the formyl radical (-CHO) and ketene (-C₂H₂O) fragments, respectively, which is a characteristic fragmentation pattern for hydroxy-substituted aromatic compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 2-methylquinoline and other hydroxyquinolines.[5][6]

    • ¹H NMR: The spectrum would feature a singlet for the methyl group (C2-CH₃) protons, expected around δ 2.5-2.8 ppm . The hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons on the quinoline ring would appear in the δ 7.0-8.0 ppm region, showing complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

    • ¹³C NMR: The spectrum would show ten distinct carbon signals. The methyl carbon would be found upfield around δ 20-25 ppm . The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C6) would be significantly deshielded, appearing around δ 150-155 ppm , while the carbon attached to the nitrogen (C2) would also be downfield.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. A strong band for C-O stretching would be present around 1200-1300 cm⁻¹ .

Synthesis and Purification

Synthetic Strategy: Oxidation of 2-Methylquinoline

A common and direct method for the preparation of this compound is the oxidation of 2-methylquinoline (quinaldine). This approach leverages the electron-rich nature of the quinoline ring, which makes it susceptible to electrophilic attack. While various oxidizing agents can be employed, reagents like hydrogen peroxide are often used. [ChemBK] The synthesis of the 2-methylquinoline precursor itself can be achieved through classic named reactions such as the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[8]

cluster_0 Synthesis Workflow Start 2-Methylquinoline (Starting Material) Reagents Add Oxidizing Agent (e.g., H₂O₂) Start->Reagents Reaction Controlled Oxidation Reaction Reagents->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product This compound (Final Product) Purification->Product Analysis Characterization (MS, NMR, IR) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol adapted from general procedures for the oxidation of aromatic systems. Note: This protocol should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂) (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water or a solution of sodium bisulfite to quench any remaining peroxide.

  • Neutralization and Precipitation: Neutralize the solution by slowly adding a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. The product, this compound, should precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

Role as a Synthetic Intermediate and Fluorescent Probe

This compound is a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters) or used as a directing group for further electrophilic substitution on the quinoline ring. The methyl group can also be functionalized, for example, through condensation reactions.[9]

Furthermore, the quinoline ring system is inherently fluorescent. The presence of the electron-donating hydroxyl group enhances this property, making this compound and its derivatives useful as fluorescent dyes and labeling reagents for applications in cell imaging and high-throughput drug screening. [ChemBK]

Biological Potential of the Hydroxyquinoline Scaffold

While specific biological studies on this compound are not extensively documented, the broader class of hydroxyquinolines is well-known for its significant bioactivity. The primary mechanism is their function as potent bidentate chelating agents for divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] These metal ions are essential cofactors for many enzymes involved in critical cellular processes.

By sequestering these metal ions, hydroxyquinolines can:

  • Inhibit Microbial Growth: Deprive bacteria and fungi of essential metals required for their metabolic enzymes.[1]

  • Induce Apoptosis in Cancer Cells: Disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and triggering programmed cell death.[10][11]

  • Modulate Neurological Processes: Restore metal ion balance in the brain, which is a therapeutic strategy being explored for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]

cluster_1 Mechanism of Hydroxyquinoline Bioactivity HQ Hydroxyquinoline (e.g., this compound) Chelation Chelation & Sequestration HQ->Chelation Metal Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Metal->Chelation Inhibition Enzyme Inhibition & Disruption of Homeostasis Chelation->Inhibition Enzyme Metalloenzymes (in Pathogens / Cancer Cells) Enzyme->Inhibition required by Outcome Biological Outcome (Antimicrobial / Anticancer Activity) Inhibition->Outcome

Caption: Metal chelation as the core mechanism of hydroxyquinoline bioactivity.

The specific substitution pattern of this compound influences its lipophilicity and electronic properties, which in turn affect its cell permeability, chelation strength, and interaction with biological targets. This makes it an intriguing candidate for further investigation and derivatization in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and tightly sealed container away from oxidizing agents and strong acids.

In case of accidental contact or ingestion, seek immediate medical attention.

References

Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the developability of a potential therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in characterizing the solubility and stability of 2-Methylquinolin-6-ol, a heterocyclic compound of interest. While specific quantitative data for this molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers to generate this crucial data in a laboratory setting. By presenting field-proven protocols and the rationale behind experimental choices, this guide empowers scientists to navigate the complexities of preformulation studies with confidence and scientific rigor.

Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₀H₉NO[1]
Molar Mass 159.18 g/mol [1]
Appearance Colorless to yellowish or beige solid[1]
Melting Point 214.0 to 218.0 °C[1]
Boiling Point 284.68 °C (rough estimate)[1]
Predicted pKa 9.04 ± 0.40[1]
Qualitative Solubility Soluble in Methanol and many organic solvents. Described as an "acid-loving compound," suggesting pH-dependent aqueous solubility.[1]

Part 1: Unraveling the Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility can be a significant hurdle in drug development, often leading to low and variable bioavailability. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is essential.

The solubility of quinoline derivatives is known to be significantly influenced by pH.[2][3][4][5][6] As a weak base, the quinoline nitrogen can be protonated at acidic pH, leading to a more soluble cationic species. Conversely, the hydroxyl group can be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, determining the pH-solubility profile is a crucial step.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method. This technique measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, select a range of common organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile).

  • Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

  • Phase Separation: After equilibration, separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent system to ensure reproducibility.

Shake-Flask Solubility Determination Workflow.
Illustrative Solubility Data Table

Researchers should populate a table similar to the one below with their experimentally determined data.

Table 1: Equilibrium Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer37Experimental Value
pH 4.5 Buffer37Experimental Value
pH 6.8 Buffer37Experimental Value
Deionized Water25Experimental Value
Methanol25Experimental Value
Ethanol25Experimental Value
DMSO25Experimental Value
Acetone25Experimental Value

Part 2: Assessing the Stability of this compound

The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[7] Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in physical properties. Therefore, a comprehensive stability assessment is a regulatory requirement and a critical aspect of drug development.

Quinoline and its derivatives are known to be susceptible to degradation, particularly through oxidation and photodegradation.[8] The presence of a hydroxyl group on the quinoline ring can further influence its stability.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those encountered during long-term stability testing.[7][9][10] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.

  • Informing the development of stable formulations and the selection of appropriate storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature, monitoring over time.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

References

The Rising Therapeutic Potential of 2-Methylquinolin-6-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this esteemed class, 2-Methylquinolin-6-ol and its derivatives are emerging as particularly promising candidates for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of the this compound core for the development of novel therapeutics.

Introduction

Quinoline, a heterocyclic aromatic compound, is a fundamental building block in numerous natural and synthetic molecules with significant pharmacological value.[1][2] Its derivatives have demonstrated a vast array of biological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial effects.[1] The this compound scaffold, in particular, offers a versatile platform for chemical modification. The methyl group at the C2 position and the hydroxyl group at the C6 position serve as key handles for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the therapeutic landscape of these derivatives, providing both a high-level overview and granular experimental details.

Key Biological Activities of this compound Derivatives

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise.[3] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, often exhibiting potent activity.[4]

Mechanism of Action: The anticancer effects of quinoline derivatives are diverse and can be attributed to several mechanisms.[5] These include:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: They can interfere with the cell cycle, preventing cancer cells from proliferating.[5]

  • Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common target for quinoline-based therapeutics.[7][8] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the quinoline ring are crucial for anticancer activity.[3] For instance, the introduction of bulky hydrophobic groups can enhance cytotoxicity.[9] Lipophilicity also plays a significant role, with more lipophilic quinoline derivatives often showing better activity against certain cancer cell lines.[4]

Data Presentation: Anticancer Activity

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Quinoline 13 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[4]
Tetrahydroquinoline 18 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15[4]
Quinoline 12 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[4]
Quinoline-chalcone 39 Quinoline-chalcone hybridA549 (Lung)1.91[10]
Quinoline-chalcone 40 Quinoline-chalcone hybridK-562 (Leukemia)5.29[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Remove the culture medium and dissolve the formazan crystals in a solubilization solution such as DMSO.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathway Visualization

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., this compound derivative) Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimicrobial Activity

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[11] Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new antibiotics.[2][11]

Mechanism of Action: The antibacterial activity of quinolines can be attributed to various mechanisms, including:

  • Inhibition of DNA Gyrase: This is a well-established mechanism for quinolone antibiotics.

  • Disruption of the Cell Wall: Some derivatives interfere with the synthesis of the bacterial cell wall.[12]

  • Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, and its inhibition is a target for novel antibacterial agents.[12]

Structure-Activity Relationship (SAR): The antimicrobial potency of quinoline derivatives is highly dependent on their substitution patterns. For example, specific substitutions on the quinoline core can lead to potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13] The presence of a carboxylic acid moiety has been shown to be important for the antibacterial activity of some quinoline derivatives.[2]

Data Presentation: Antimicrobial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline Derivatives MRSA1.5 - 6.0[11]
Quinoline Derivatives VRE3.0[11]
Quinoline Derivatives C. difficile≤ 4.0[11]
Synthetic Quinolines S. aureus2[14]
Quinoline-based derivatives Bacillus cereus3.12 - 50[12]

MIC: Minimum Inhibitory Concentration, MRSA: Methicillin-resistant Staphylococcus aureus, VRE: Vancomycin-resistant Enterococcus

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + bacteria), negative (broth only), and sterility controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Visualization

Antimicrobial_Screening cluster_workflow Antimicrobial Screening Workflow Start Start Compound This compound Derivatives Start->Compound Dilution Serial Dilution in 96-well plate Compound->Dilution Inoculation Inoculation with Bacterial Suspension Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Readout Visual Inspection for Bacterial Growth Incubation->Readout MIC Determine MIC Readout->MIC End End MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents.[15] Quinoline-based small molecules have been explored as anti-inflammatory agents targeting several key pharmacological targets.[16]

Mechanism of Action: The anti-inflammatory effects of quinoline derivatives can be mediated through:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.[16]

  • Modulation of Pro-inflammatory Cytokines: Some quinoline derivatives can suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[17][18]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammation, and its inhibition can lead to a reduction in the inflammatory response.[17][18]

Structure-Activity Relationship (SAR): The anti-inflammatory activity and target specificity of quinoline derivatives are influenced by the nature and position of substituents.[16] For example, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide moiety have displayed TRPV1 antagonism.[16]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivatives or a known COX inhibitor (e.g., celecoxib) at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement of Prostaglandin E2 (PGE2): After a specific incubation time, stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

  • Data Analysis: Calculate the IC50 value for COX inhibition.

Synthesis Strategies for this compound Derivatives

A variety of synthetic methods can be employed to prepare this compound derivatives.[16] These methods often involve the construction of the quinoline ring system followed by functional group manipulations. Common synthetic approaches include Pd-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C, C-N, or C-S bond formation.[16]

General Synthetic Scheme

Synthesis_Scheme cluster_synthesis General Synthetic Scheme StartingMaterial Substituted Aniline + α,β-Unsaturated Ketone Cyclization Cyclization Reaction (e.g., Doebner-von Miller) StartingMaterial->Cyclization QuinolineCore This compound Core Cyclization->QuinolineCore Functionalization Functional Group Modification (R1, R2) QuinolineCore->Functionalization FinalProduct Diverse this compound Derivatives Functionalization->FinalProduct

Caption: A general synthetic route to this compound derivatives.

Future Perspectives and Challenges

Derivatives of this compound represent a highly promising class of compounds with diverse therapeutic potential. Future research should focus on:

  • Lead Optimization: Further optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies to fully elucidate the molecular targets and mechanisms of action.

  • In Vivo Efficacy and Safety: Evaluation of the in vivo efficacy and safety of promising candidates in relevant animal models.

Challenges include overcoming potential toxicity and drug resistance mechanisms. However, the versatility of the quinoline scaffold provides ample opportunities for medicinal chemists to address these challenges through rational drug design.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, is expected to yield new and effective drugs for a variety of diseases.

References

The Alchemist's Scion: 2-Methylquinolin-6-ol as a Cornerstone for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinoline Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring appearance in a multitude of therapeutic agents. These "privileged scaffolds" serve as versatile templates, offering a geometrically and electronically favorable starting point for engaging with a wide array of biological targets. Among these, the quinoline ring system—a fusion of benzene and pyridine—holds a place of particular honor.[1][2] Its rigid, planar structure and embedded hydrogen bond acceptors have made it a cornerstone in the development of drugs ranging from antimalarials to anticancer agents. This guide delves into a specific, highly functionalized member of this family: 2-Methylquinolin-6-ol . We will explore its synthesis, physicochemical character, and strategic application as a building block, with a particular focus on its potential in the rational design of next-generation kinase inhibitors.

Core Attributes of this compound: A Privileged Fragment

This compound (also known as 6-hydroxy-2-methylquinoline) is more than a simple heterocyclic compound; it is a carefully arranged constellation of functional groups, each offering distinct opportunities for molecular elaboration and interaction with biological targets.

Physicochemical and Structural Properties

The inherent properties of this scaffold are foundational to its utility in drug design. The combination of the aromatic system, the basic nitrogen, the acidic phenol, and the reactive methyl group creates a molecule with a nuanced profile, suitable for optimization.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₁₀H₉NOProvides a compact, low molecular weight starting point (159.18 g/mol ).[3]
Melting Point 214-218 °CIndicates a stable, crystalline solid, facilitating handling and purification.
XLogP3 (Computed) 2.2Suggests a favorable starting point for lipophilicity, balancing solubility and membrane permeability.[3]
Hydrogen Bond Donors 1 (Phenolic -OH)The hydroxyl group is a critical interaction point for binding to kinase hinge regions and other targets.
Hydrogen Bond Acceptors 2 (Quinoline N, Phenolic O)The quinoline nitrogen provides a key hydrogen bond accepting vector, a common feature in kinase inhibitors.
pKa (Predicted) ~5.2 (Quinoline N), ~9.5 (Phenolic OH)The dual acidic/basic nature allows for modulation of solubility and salt formation strategies.
The Strategic Trifecta: Key Functional Groups for Elaboration

The true power of this compound as a building block lies in its three primary functional handles, which allow for systematic and vector-oriented modifications in a Structure-Activity Relationship (SAR) campaign.

  • The 6-Hydroxyl Group: This phenolic moiety is arguably the most critical feature. It can act as a key hydrogen bond donor, mimicking the interactions of the adenine hinge-binding motif in ATP. Crucially, it serves as a synthetic handle for introducing a vast array of ether and ester linkages, allowing chemists to probe pockets of the ATP binding site, enhance potency, and fine-tune physicochemical properties like solubility and metabolic stability.

  • The 2-Methyl Group: This group is not merely a passive substituent. Its position alpha to the quinoline nitrogen activates its protons, making it amenable to condensation reactions. This allows for the extension of the molecule from the "front" of the scaffold, enabling the exploration of solvent-exposed regions or deeper pockets of a target protein.

  • The Quinoline Core: The aromatic rings provide a rigid, flat scaffold that is ideal for stacking interactions (π-π stacking) within a protein active site. The core itself can be further functionalized via electrophilic aromatic substitution, though this is less common than modifying the pre-existing handles.

Synthesis of the Core: A Modern Take on a Classic Reaction

The primary route to 2-methyl-substituted quinolines is the Doebner-von Miller reaction , a robust and well-established acid-catalyzed cyclization.[4][5] The synthesis of this compound specifically employs p-aminophenol as the aniline component and an α,β-unsaturated carbonyl compound, typically crotonaldehyde.

The mechanism involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed intramolecular cyclization, dehydration, and finally an oxidation step to yield the aromatic quinoline ring.

Doebner_von_Miller_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation A p-Aminophenol C Michael Adduct A->C + H+ catalyst B Crotonaldehyde B->C D Dihydroquinolin-6-ol Intermediate C->D Intramolecular Electrophilic Attack E This compound D->E Oxidizing Agent (e.g., from reactant excess)

Caption: Generalized workflow for the Doebner-von Miller synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Doebner-von Miller procedures, optimized for the specific synthesis of the 6-hydroxy derivative.[6] The causality behind using a strong acid like HCl is to protonate the carbonyl, activating it for nucleophilic attack, and to catalyze the subsequent cyclization and dehydration steps.

Materials:

  • p-Aminophenol (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde (1.2 eq)

  • An oxidizing agent (e.g., arsenic acid or nitrobenzene, often generated in situ)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a solution of p-aminophenol (1.0 eq) in 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C). The acidic environment protonates the aniline, forming the hydrochloride salt.

  • Reagent Addition: Add crotonaldehyde (1.2 eq) dropwise to the refluxing solution over a period of 1-2 hours. Rationale: Slow addition is critical to maintain a low concentration of the aldehyde, which minimizes its self-polymerization and tar formation, a common side reaction.[6]

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated solution of NaOH until the pH is basic (pH ~9-10). This step is exothermic and should be performed in an ice bath. The goal is to deprotonate the product, rendering it soluble in organic solvents.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (3x volumes of dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization of the Core Scaffold

Accurate characterization is essential for confirming the identity and purity of the synthesized building block before its use in further synthetic steps.

Spectroscopic Signature

The 1H and 13C NMR spectra of this compound have distinct features. The following are predicted chemical shifts based on data from closely related analogs, such as 6-methoxy-2-methylquinoline.[7] The hydroxyl group's effect is compared to the known effect of a methoxy group to estimate these values.

1H NMR (Predicted, in DMSO-d₆):

  • ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton.

  • ~8.1 ppm (d, 1H): H4 proton, downfield due to proximity to the nitrogen and ring current effects.

  • ~7.8 ppm (d, 1H): H8 proton.

  • ~7.3-7.4 ppm (m, 2H): H5 and H7 protons.

  • ~7.2 ppm (d, 1H): H3 proton.

  • ~2.6 ppm (s, 3H): 2-Methyl (-CH₃) protons, singlet.

13C NMR (Predicted, in DMSO-d₆):

  • ~157 ppm: C6 (carbon bearing the -OH group).

  • ~156 ppm: C2 (carbon bearing the methyl group).

  • ~144 ppm: C8a (quaternary carbon at the ring junction).

  • ~135 ppm: C4.

  • ~130 ppm: C8.

  • ~122 ppm: C3.

  • ~121 ppm: C7.

  • ~120 ppm: C4a (quaternary carbon at the ring junction).

  • ~108 ppm: C5.

  • ~24 ppm: 2-Methyl (-CH₃) carbon.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design

The true value of this compound is realized when it is used as a starting point for optimization. While no marketed drug currently contains this exact fragment, its close relationship to the quinoline/quinazoline core of numerous approved kinase inhibitors (e.g., Lapatinib, Gefitinib) makes it an exceptionally relevant scaffold for designing novel inhibitors, particularly against targets like the PI3K/Akt/mTOR pathway.[8][9]

Rationale for Targeting PI3Kα

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3Kα a high-value oncology target.[10][11] Many PI3K inhibitors feature a core that can form a critical hydrogen bond with the hinge region residue Val851 in the ATP binding pocket. The 6-hydroxyquinoline motif is an excellent bioisostere for the adenine ring of ATP and is well-suited to make this key interaction.

A Structure-Activity Relationship (SAR) Exploration

Let us consider a hypothetical SAR campaign starting from our core scaffold, this compound, to develop a potent PI3Kα inhibitor. The insights are drawn from established SAR principles for related quinoline and quinazolinone kinase inhibitors.

SAR_Campaign Core This compound Core Scaffold PI3Kα IC50: ~10 µM (Hypothetical) Mod1 Modification at 6-OH Etherification with (e.g.) a morpholinoethyl group Rationale: Probe solvent-exposed region, improve solubility and PK properties. Core:f0->Mod1:f0 Vector 1 Mod2 Modification at 2-Me Condensation to introduce an aryl group Rationale: Access hydrophobic pocket for additional binding interactions. Core:f0->Mod2:f0 Vector 2 Result1 Analog 1 6-(2-Morpholinoethoxy)-2-methylquinoline PI3Kα IC50: ~500 nM Mod1->Result1 Mod3 Combined Modification Incorporate both successful modifications Rationale: Combine potency gains from both vectors. Result1:f0->Mod3:f0 Result2 Analog 2 6-Hydroxy-2-styrylquinoline PI3Kα IC50: ~2 µM Mod2->Result2 Result2:f0->Mod3:f0 Result3 Lead Compound 6-(2-Morpholinoethoxy)-2-styrylquinoline PI3Kα IC50: ~20 nM Mod3->Result3

Caption: Hypothetical SAR workflow for optimizing this compound as a PI3Kα inhibitor.

SAR Analysis:

  • The Core (this compound): Our starting point. The 6-OH group forms a hydrogen bond with the Val851 hinge residue, providing initial, modest affinity (hypothetical IC₅₀ ~10 µM).

  • Vector 1: Modification of the 6-OH Group:

    • Experimental Choice: Alkylate the phenol with a 2-morpholinoethyl group.

    • Causality: The morpholine moiety is a common feature in PI3K inhibitors (e.g., Gedatolisib). It is intended to extend into the solvent-exposed region of the ATP pocket, forming favorable interactions and significantly improving aqueous solubility and pharmacokinetic properties. This modification often leads to a substantial increase in potency (hypothetical IC₅₀ ~500 nM).

  • Vector 2: Modification of the 2-Me Group:

    • Experimental Choice: Perform an aldol condensation with benzaldehyde to form a styryl group at the 2-position.

    • Causality: This extends the scaffold with a rigid, hydrophobic phenyl ring. The goal is to access a nearby hydrophobic pocket, creating additional van der Waals interactions and π-stacking, thereby improving binding affinity (hypothetical IC₅₀ ~2 µM).

  • Lead Optimization:

    • Experimental Choice: Synthesize an analog containing both the 6-(2-morpholinoethoxy) group and the 2-styryl group.

    • Causality: By combining the beneficial modifications from both vectors, we aim for an additive or synergistic effect on potency. The morpholine group provides the solubility and solvent-front interactions, while the styryl group engages the hydrophobic pocket, leading to a highly potent lead compound (hypothetical IC₅₀ ~20 nM).

This systematic, vector-based approach, enabled by the distinct functional handles of the this compound scaffold, exemplifies modern rational drug design.

Conclusion and Future Outlook

This compound represents a quintessential building block for medicinal chemistry. It is not merely a "privileged scaffold" but a highly engineered starting point, offering chemists multiple, well-defined vectors for optimization. Its straightforward synthesis via the classic Doebner-von Miller reaction makes it readily accessible. The strategic placement of its hydroxyl and methyl groups provides the necessary handles to systematically probe the complex topographies of enzyme active sites, particularly those of protein kinases.

As the quest for more selective and potent kinase inhibitors continues, scaffolds like this compound will remain invaluable. Its inherent properties provide a robust foundation upon which chemists can build, rationally designing molecules that combine high affinity with favorable drug-like properties. The principles outlined in this guide—understanding the core, mastering its synthesis, and strategically exploiting its functional handles—are central to unlocking the full potential of this versatile alchemical scion.

References

Investigating the fluorescence properties of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fluorescence Properties of 2-Methylquinolin-6-ol

This guide provides a comprehensive technical overview of the synthesis, characterization, and fluorescence properties of this compound (also known as 6-hydroxyquinaldine). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its photophysical behavior and offers detailed protocols for its investigation.

Introduction: The Quinoline Scaffold in Fluorescence

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, widely recognized for their significant applications in medicinal chemistry and materials science.[1] Among these, this compound emerges as a molecule of interest due to its intrinsic fluorescence, a property conferred by the conjugated π-system of the quinoline ring, and modulated by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. Its structure allows for sensitive responses to environmental changes, making it a valuable tool for various sensing and imaging applications.[2] This guide will explore the fundamental fluorescence properties of this compound, providing both theoretical insights and practical, field-proven methodologies for its characterization.

Synthesis and Physicochemical Characteristics

A robust understanding of a fluorophore begins with its synthesis and basic physical properties.

Synthesis Pathway: Oxidation of 2-Methylquinoline

The preparation of this compound can be efficiently achieved through the oxidation of 2-methylquinoline.[2] This method provides a direct route to introduce the hydroxyl group at the 6-position, a key functional group for its pH-sensing capabilities.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Materials: 2-Methylquinoline Oxidizing Agent (e.g., H₂O₂) Reaction Oxidation Reaction Start->Reaction Reactants Purification Purification: Recrystallization / Chromatography Reaction->Purification Crude Product Product Final Product: This compound Purification->Product Purified Compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 2-methylquinoline in a suitable organic solvent.

  • Reaction: Slowly add a suitable oxidizing agent, such as hydrogen peroxide, to the solution. The reaction may require heating or a catalyst to proceed efficiently.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield pure this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for experimental design, including solvent selection and concentration calculations.

PropertyValueReference
Molecular Formula C₁₀H₉NO[2][3][4]
Molecular Weight 159.18 g/mol [2][4][5]
CAS Number 613-21-8[3][4][5]
Appearance Colorless to yellowish or beige solid[2]
Melting Point 214.0 to 218.0 °C[2]
pKa (Predicted) 9.04 ± 0.40[2]
Solubility Soluble in Methanol and many organic solvents[2]

Investigation of Fluorescence Properties

The utility of this compound as a fluorophore is defined by its spectral characteristics and its response to environmental stimuli.

Fundamental Spectral Characterization

The primary investigation involves determining the absorption and emission spectra, which dictates the optimal wavelengths for excitation and detection.

Experimental Protocol: Absorption and Emission Spectra

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent, such as methanol.

  • Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading below 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum absorption (λ_abs_).

  • Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs_ and scan the emission spectrum across a suitable range (e.g., 350 nm to 600 nm) to find the wavelength of maximum emission (λ_em_).

  • Excitation Spectrum: Set the emission monochromator to the determined λ_em_ and scan the excitation wavelength. The resulting spectrum should mirror the absorption spectrum, confirming the identity of the absorbing species.

Environmental Sensitivity: The Role of Solvent and pH

A key feature of hydroxyquinoline derivatives is the sensitivity of their fluorescence to the local environment, particularly solvent polarity and pH.

A. Solvatochromism: Probing Solvent Polarity

Solvatochromism refers to the change in the position of absorption or emission bands with a change in solvent polarity.[6][7] This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Investigating this property is crucial for applications where the fluorophore might be used in diverse environments.

Experimental Protocol: Solvatochromism Study

  • Solvent Selection: Prepare a series of solutions of this compound at the same concentration in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethanol, methanol, acetonitrile, water).

  • Spectral Acquisition: For each solution, record the absorption and fluorescence emission spectra.

  • Data Analysis: Tabulate the λ_abs_ and λ_em_ for each solvent. Correlate the Stokes shift (the difference between the emission and absorption maxima) with a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the effect. A significant shift indicates a change in the dipole moment of the molecule upon excitation.[6]

B. pH Sensitivity and Excited-State Proton Transfer (ESPT)

The presence of both an acidic hydroxyl group and a basic nitrogen atom in the quinoline ring makes this compound highly sensitive to pH.[8] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom can change dramatically, often leading to an excited-state proton transfer (ESPT) event.[9][10] This can result in dual emission or a significant shift in the emission wavelength, a property that can be harnessed for pH sensing.[11][12]

pH_Equilibrium cluster_pH pH-Dependent Species of this compound Protonated Cationic Form (Low pH, N-protonated) Fluorescence: Altered Neutral Neutral Form (Intermediate pH) Fluorescence: Native Protonated->Neutral + OH⁻ / - H⁺ Neutral->Protonated + H⁺ / - OH⁻ Deprotonated Anionic Form (High pH, O-deprotonated) Fluorescence: Shifted/Quenched Neutral->Deprotonated + OH⁻ / - H⁺ Deprotonated->Neutral + H⁺ / - OH⁻

Caption: Ground-state equilibrium of this compound at different pH values.

Experimental Protocol: pH Titration

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: Prepare solutions of this compound with a constant concentration in each buffer. Ensure the percentage of any co-solvent (like ethanol or DMSO used for the stock solution) is kept low and constant across all samples.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample, using a consistent excitation wavelength.

  • Data Plotting: Plot the fluorescence intensity at the emission maximum against the pH.

  • pKa Determination: The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the ground-state and potentially the excited-state pKa values, which are inflection points on the curve.[13]

Potential Applications in Research and Development

The distinct fluorescence properties of this compound position it as a versatile tool for various scientific applications.

  • Fluorescent Dyes and Labeling: Its intrinsic fluorescence makes it a candidate for use as a fluorescent label in biological imaging and drug screening.[2]

  • pH Sensors: The pronounced pH sensitivity allows for its development as a fluorescent probe for monitoring pH changes in chemical and biological systems.[8]

  • Metal Ion Sensing: The hydroxyquinoline scaffold is a well-known chelator for metal ions. Binding of a metal can block the ESPT pathway, leading to a "turn-on" fluorescence response, making it a potential chemosensor.[14]

  • Pharmaceutical Intermediates: As a quinoline derivative, it serves as a valuable intermediate in the synthesis of more complex, biologically active compounds.[1][2]

Conclusion

This compound is a fluorophore with significant potential, characterized by its sensitivity to the surrounding chemical environment. Its solvatochromic and, most notably, its pH-dependent fluorescent properties, governed by the interplay of its hydroxyl and quinoline nitrogen moieties, make it a powerful probe. The experimental frameworks provided in this guide offer a clear path for researchers to harness these properties for applications ranging from fundamental photophysical studies to the development of advanced sensors and imaging agents in drug development.

References

An In-depth Technical Guide to 2-Methylquinolin-6-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylquinolin-6-ol, a heterocyclic aromatic organic compound, represents a significant scaffold in the landscape of medicinal chemistry and biomedical research. Its quinoline core is a privileged structure, found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, applications in drug discovery, and essential safety protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the development of novel therapeutics, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-hydroxyquinaldine, is a solid at room temperature, often appearing as a colorless to yellowish or beige substance.[1] It is soluble in organic solvents such as methanol.[1] The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals
CAS Number 613-21-8P&S Chemicals
Molecular Formula C₁₀H₉NOChemBK[1]
Molecular Weight 159.18 g/mol ChemBK[1]
Melting Point 214.0 to 218.0 °CChemBK[1]
Boiling Point 284.68°C (estimate)ChemBK[1]
Flash Point 142.3°CChemBK[1]
pKa 9.04 ± 0.40 (Predicted)ChemBK[1]
Solubility Soluble in MethanolChemBK[1]

Synthesis of this compound

The synthesis of quinoline and its derivatives can be achieved through various classical methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. For this compound, a common laboratory and industrial approach involves the modification of a pre-existing quinoline scaffold.

Synthetic Strategy: Oxidation of 2-Methylquinoline

A prevalent method for the preparation of this compound is through the oxidation of 2-methylquinoline.[1] This approach is advantageous as 2-methylquinoline is a readily available starting material. The reaction typically employs a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 6-position of the quinoline ring.[1] The causality behind this choice of precursor lies in the relative stability of the quinoline ring system and the ability to achieve regioselective hydroxylation under controlled conditions.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Start 2-Methylquinoline Oxidation Oxidation (e.g., with H₂O₂) Start->Oxidation React with oxidizing agent Purification Purification (e.g., Recrystallization) Oxidation->Purification Isolate crude product Product This compound Purification->Product Obtain pure product G cluster_drugdev Role in Drug Development BuildingBlock This compound Modification Chemical Modification (e.g., at OH, CH₃, or ring) BuildingBlock->Modification Derivatives Library of Quinoline Derivatives Modification->Derivatives Screening Pharmacological Screening Derivatives->Screening

References

Navigating the Safe Handling of 2-Methylquinolin-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential health and safety considerations for handling 2-Methylquinolin-6-ol (CAS No. 613-21-8) in a research and drug development setting. As a compound with significant potential in medicinal chemistry and as a fluorescent dye, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet information, offering a practical framework rooted in established scientific principles to empower researchers to work confidently and safely.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This compound is an organic compound with the chemical formula C10H9NO.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 613-21-8--INVALID-LINK--[2][3]
Molecular Formula C10H9NO--INVALID-LINK--[2][3]
Molecular Weight 159.18 g/mol --INVALID-LINK--[2][3]
Appearance Colorless to yellowish or beige solid--INVALID-LINK--[1]
Solubility Soluble in many organic solvents--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[3]

The quinoline structure is a key determinant of its chemical reactivity and biological activity. The presence of both a hydroxyl group and a methyl group on the quinoline scaffold influences its solubility, potential for hydrogen bonding, and metabolic pathways.

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that necessitate careful handling.[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Source: PubChem[3]

It is important to note that for many specific toxicological endpoints, such as carcinogenicity, germ cell mutagenicity, and reproductive toxicity, data for this compound is not available.[5] In the absence of such data, it is prudent to handle the compound as potentially hazardous and minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary line of defense against exposure is to handle this compound within a certified chemical fume hood.[6] This is critical for preventing the inhalation of any dust or aerosols that may be generated. The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has adequate airflow and is regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing skin and eye contact.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[8] A standard laboratory coat should be worn to protect clothing and exposed skin.[8]

  • Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH/MSHA approved respirator should be used.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Handling
  • Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust when weighing or transferring the compound.

  • Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of flammable solvent vapors.[9]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][10] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage

Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.

  • Container: Store in a tightly closed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]

  • Ignition Sources: Store away from heat, sparks, and open flames.[8]

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

First Aid Measures

Caption: First aid procedures for exposure to this compound.

  • Inhalation: If inhaled, move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[12]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical advice.[10]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][12]

  • Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.

  • Contain: Wearing appropriate PPE, absorb the spill with an inert material such as dry sand or earth.[8]

  • Collect: Carefully collect the absorbed material into a suitable container for chemical waste.[8]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6][8]

  • Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Disposal Considerations

All waste materials containing this compound should be disposed of as hazardous chemical waste.[7] Do not allow the material to enter drains or waterways. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

This compound is a valuable compound for scientific research with manageable hazards when handled with the appropriate precautions. By understanding its physicochemical properties, recognizing its potential hazards, and rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe and productive laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical safety: minimize exposure, contain the hazard, and be prepared for emergencies. This self-validating system of protocols, when consistently applied, provides a robust framework for the safe utilization of this and other novel chemical entities.

References

The Quinoline Alkaloids: A Technical Guide to Discovery, Occurrence, and Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline alkaloids represent a structurally diverse and pharmacologically significant class of nitrogenous heterocyclic compounds.[1][2] Their history is deeply intertwined with the development of medicine, most notably through the discovery of the antimalarial powerhouse, quinine.[1][3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of these vital natural products. We will traverse the historical milestones, from the early use of Cinchona bark to the isolation of potent anticancer agents like camptothecin.[4][5] The guide details their distribution across the plant, microbial, and marine kingdoms, elucidates their biosynthetic origins, and provides a field-proven protocol for their extraction and isolation, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and pharmacology.

Introduction: The Quinoline Core

Quinoline alkaloids are defined by their characteristic bicyclic structure, consisting of a benzene ring fused to a pyridine ring. This aromatic scaffold is the foundation for a vast array of natural products with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][6] The journey of these molecules from traditional remedies to modern pharmaceuticals underscores the profound importance of natural products as a source of therapeutic innovation.

The story begins with quinine, isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the South American Cinchona tree.[3] This pivotal event not only provided a potent treatment for malaria but also marked a foundational moment in the field of phytochemistry, paving the way for the discovery of countless other alkaloids.[7] Centuries later, the discovery of camptothecin in 1966 from the Chinese "Happy Tree," Camptotheca acuminata, by Monroe E. Wall and Mansukh C. Wani, introduced a novel mechanism for cancer treatment by inhibiting the enzyme topoisomerase I.[4][5][8] These two discoveries, separated by nearly 150 years, highlight the enduring relevance of quinoline alkaloids in medicine.

A Legacy of Discovery: Historical Milestones

The timeline of quinoline alkaloid discovery is a narrative of keen observation, scientific rigor, and technological advancement.

  • Ancient Wisdom (Pre-17th Century): Indigenous peoples of the Andes in Peru utilized the bark of the Cinchona tree to treat fevers, a practice later observed by Jesuit missionaries.[7][9]

  • The Jesuit's Powder (17th Century): Jesuit missionaries introduced Cinchona bark to Europe, where it became known as "Jesuit's powder" and was the first effective treatment for malaria.[10][7][11]

  • Isolation of Quinine (1820): Pelletier and Caventou successfully isolated the active alkaloid, quinine, providing a purified and quantifiable form of the medicine.[3][10] This discovery was a catalyst for the burgeoning field of organic chemistry.

  • The Rise of Camptothecin (1966): In a systematic screening of natural products for anticancer activity, Wall and Wani isolated camptothecin, a pentacyclic quinoline alkaloid with a unique mode of action.[4][5][8] This discovery opened new avenues for cancer chemotherapy.[4][12]

  • Marine Frontiers (Late 20th Century - Present): Exploration of marine ecosystems has unveiled a treasure trove of novel quinoline alkaloids from organisms like sponges and tunicates, many possessing potent cytotoxic and other biological activities.[13][14]

Natural Occurrence and Distribution

Quinoline alkaloids are not confined to a single branch of the tree of life; they are biosynthesized by a diverse range of organisms. Their distribution is a testament to the convergent evolution of complex metabolic pathways.

The Plant Kingdom

Plants are the most prolific source of quinoline alkaloids. They are particularly abundant in specific plant families:

  • Rubiaceae: This family is famously represented by the Cinchona genus, the exclusive natural source of quinine, quinidine, cinchonine, and cinchonidine.[6][15]

  • Rutaceae: Many genera within this family, including Dictamnus, produce furoquinoline alkaloids.

  • Loganiaceae (formerly): Strychnos species produce the complex hydrogenated quinoline alkaloids strychnine and brucine.[6]

  • Nyssaceae: The genus Camptotheca is the primary source of the potent anticancer agent camptothecin.[4][16]

Microbial World

Microorganisms, including bacteria and fungi, are increasingly recognized as a source of unique quinoline alkaloids.[6][17]

  • Bacteria: Pseudomonas aeruginosa produces quinolones that act as signaling molecules in quorum sensing. Marine actinobacteria have also been identified as producers of novel quinoline compounds.[18]

  • Fungi: Certain species of Penicillium and other fungi synthesize quinoline alkaloids, some of which exhibit antimicrobial properties.[17]

Marine Ecosystems

The marine environment is a rich and relatively untapped reservoir of chemical diversity. Sponges, tunicates (ascidians), and other marine invertebrates have yielded a plethora of structurally complex and biologically active quinoline alkaloids.[13][14][19] Examples include the pyrroloquinoline and pyridoacridine alkaloids, such as the makaluvamines and discorhabdins, which often exhibit potent cytotoxicity and are investigated for their anticancer potential.[13]

Alkaloid Class Representative Compound(s) Primary Natural Source(s) Key Biological Activity
Cinchona Alkaloids Quinine, QuinidineCinchona spp. (Rubiaceae)Antimalarial, Antiarrhythmic
Camptothecins CamptothecinCamptotheca acuminata (Nyssaceae)Anticancer (Topoisomerase I inhibitor)
Furoquinolines Dictamnine, SkimmianineDictamnus, Skimmia spp. (Rutaceae)Antiseptic, Phototoxic
Acridine Alkaloids AcronycineAcronychia baueri (Rutaceae)Antineoplastic
Pyridoacridines Discorhabdins, MakaluvaminesMarine Sponges, TunicatesCytotoxic, Anticancer

Biosynthesis of the Quinoline Core

The formation of the quinoline ring system in nature primarily proceeds through pathways originating from the amino acid tryptophan.[6] However, anthranilic acid, a key intermediate in tryptophan metabolism, can also serve as a direct precursor.[6][20]

The biosynthesis of the famed Cinchona alkaloids provides a classic example of the tryptophan-dependent pathway.

  • Starting Materials: The pathway begins with the amino acid tryptophan and a monoterpenoid unit, secologanin.[6]

  • Condensation: Tryptophan is first converted to tryptamine, which then undergoes a Pictet-Spengler condensation with secologanin to form strictosidine, a pivotal intermediate in the biosynthesis of many indole alkaloids.

  • Rearrangement and Cyclization: A complex series of enzymatic reactions, including rearrangements and cyclizations, transforms strictosidine into the corynantheal intermediate.

  • Quinoline Formation: Further oxidative rearrangements lead to the formation of the characteristic quinoline nucleus of cinchonidinone, which is then further modified to produce quinine, quinidine, cinchonine, and cinchonidine.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine Condensation Corynantheal Corynantheal Strictosidine->Corynantheal Rearrangements Cinchonidinone Cinchonidinone Corynantheal->Cinchonidinone Cyclization & Oxidative Rearrangement Quinine_Quinidine Quinine / Quinidine Cinchonidinone->Quinine_Quinidine Further Modifications

Methodologies for Extraction and Isolation

The isolation of quinoline alkaloids from natural sources is a cornerstone of phytochemical research. The methodology hinges on the basic nature of the alkaloid nitrogen, which allows for selective extraction using acid-base partitioning.

Field-Proven Protocol: Acid-Base Extraction of Cinchona Alkaloids

This protocol describes a standard laboratory procedure for the extraction of quinine and related alkaloids from dried Cinchona bark.

Step 1: Preparation and Basification

  • Action: Grind the dried plant material (e.g., Cinchona bark) to a fine powder (approx. 40-60 mesh).[15]

  • Causality: Grinding increases the surface area, allowing for more efficient solvent penetration and extraction.

  • Action: Moisten the powdered bark with a solution of aqueous ammonia or sodium carbonate until the pH is approximately 9-10.[15]

  • Causality: Basification deprotonates the tertiary amine nitrogens of the alkaloids, converting them from their salt form (as they often exist in the plant vacuole) to their free base form. This makes them soluble in non-polar organic solvents.

Step 2: Organic Solvent Extraction

  • Action: Pack the basified material into a Soxhlet apparatus and extract continuously for 6-8 hours using a non-polar solvent like toluene, dichloromethane, or chloroform.[15][21]

  • Causality: The non-polar solvent selectively dissolves the lipid-soluble alkaloid free bases, leaving behind more polar plant components like sugars, salts, and cellulose. Soxhlet extraction ensures a thorough and continuous extraction process.

Step 3: Acidic Water Partitioning

  • Action: Transfer the organic solvent extract to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 2-5% sulfuric acid).[15]

  • Causality: The acidic solution protonates the basic alkaloid nitrogens, converting them into their salt form (e.g., quinine sulfate). These alkaloid salts are now water-soluble and will partition from the organic phase into the aqueous phase, leaving non-basic impurities behind in the organic layer.

Step 4: Liberation and Precipitation

  • Action: Collect the aqueous acidic fractions. While stirring, carefully add a base (e.g., aqueous ammonia) until the pH reaches 9-10.

  • Causality: This second basification step converts the water-soluble alkaloid salts back into their free base form, which are insoluble in water.

  • Action: The alkaloids will precipitate out of the solution as a solid. Cool the mixture in an ice bath to maximize precipitation and then collect the crude alkaloid precipitate by filtration.

Step 5: Purification

  • Action: The crude alkaloid precipitate can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[15][22]

  • Causality: These techniques separate the individual alkaloids from each other and from any remaining impurities based on differences in their polarity and affinity for the stationary phase.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Partitioning cluster_3 Isolation & Purification PlantMaterial Dried, Powdered Plant Material BasifiedMaterial Basified Material (Alkaloid Free Base) PlantMaterial->BasifiedMaterial Add Base (e.g., NH4OH) OrganicExtract Organic Solvent Extract (Contains Alkaloid Free Base) BasifiedMaterial->OrganicExtract Extract with Toluene/DCM AqueousExtract Aqueous Acid Extract (Contains Alkaloid Salt) OrganicExtract->AqueousExtract Wash with Dilute Acid CrudeAlkaloids Crude Alkaloid Precipitate AqueousExtract->CrudeAlkaloids Add Base, Precipitate PurifiedAlkaloids Purified Alkaloids CrudeAlkaloids->PurifiedAlkaloids Recrystallization or Chromatography

Conclusion and Future Directions

The study of quinoline alkaloids continues to be a vibrant and essential field of scientific inquiry. From the historical fight against malaria to the modern battle against cancer, these natural products have consistently provided humanity with powerful therapeutic tools.[1] The vast, unexplored biodiversity of our planet, particularly in microbial and marine ecosystems, promises the discovery of novel quinoline structures with unique biological activities. Future research will undoubtedly focus on leveraging synthetic biology and metabolic engineering to produce these complex molecules more sustainably, as well as developing new derivatives with enhanced efficacy and reduced toxicity. The legacy of quinine and camptothecin serves as a powerful reminder that nature remains the ultimate chemist, and the quinoline scaffold is one of its most versatile and valuable creations.

References

Methodological & Application

Synthesis of 2-Methylquinolin-6-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. 2-Methylquinolin-6-ol, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and as a fluorescent probe in biological imaging.[2] This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound via the Doebner-von Miller reaction, a classic and effective method for quinoline synthesis.[3] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Reaction Overview: The Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a robust method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3] In this protocol, we will utilize p-aminophenol as the aniline component and crotonaldehyde as the α,β-unsaturated aldehyde to yield the target molecule, this compound. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.

A critical aspect of the Doebner-von Miller reaction is the choice of the oxidizing agent for the final aromatization step. Historically, harsh oxidants like arsenic acid or nitrobenzene have been used.[4] However, for a greener and safer laboratory practice, this protocol will suggest the use of a milder oxidizing agent.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of all reagents is paramount for a safe and successful experiment. The table below summarizes the key physicochemical data for the starting materials.

Compound Structure Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
p-Aminophenol109.13187-189284 (decomposes)Moderately soluble in hot water and alcohols.
Crotonaldehyde70.09-76.5104Moderately soluble in water; miscible with organic solvents.

Safety and Handling Precautions

Extreme caution must be exercised throughout this procedure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Crotonaldehyde: Highly flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin or if inhaled. Causes severe skin and eye irritation.[6] It is a lachrymator. Handle with extreme care in a fume hood.

  • Acids (e.g., Hydrochloric Acid): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.

  • Nitrobenzene (as a potential oxidant): Toxic and a suspected carcinogen. If used, handle with extreme caution and ensure proper waste disposal procedures are followed.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis of this compound.

Materials and Reagents:
  • p-Aminophenol (1.0 eq)

  • Crotonaldehyde (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (or an alternative oxidizing agent)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve p-aminophenol in aq. HCl B Heat to reflux A->B D Add crotonaldehyde dropwise B->D C Prepare crotonaldehyde in toluene C->D E Add oxidizing agent (e.g., nitrobenzene) D->E F Reflux for several hours E->F G Cool to room temperature F->G H Neutralize with NaOH solution G->H I Extract with organic solvent H->I J Wash organic layer I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Recrystallization M->N O Characterize (NMR, IR, MP) N->O

Caption: Experimental workflow for the synthesis of this compound.

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol (1.0 equivalent) and a sufficient amount of 6 M hydrochloric acid to fully dissolve the starting material.

    • Rationale: The acidic medium protonates the amino group of p-aminophenol, making it soluble in the aqueous phase and activating the aromatic ring for the subsequent cyclization.

  • Heating: Gently heat the mixture to reflux using a heating mantle.

  • Addition of Crotonaldehyde: In a separate dropping funnel, prepare a solution of crotonaldehyde (1.5 equivalents) in a minimal amount of toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.

    • Rationale: Slow, dropwise addition of crotonaldehyde is crucial to minimize its self-polymerization, a common side reaction under acidic conditions that leads to tar formation. Using a biphasic system with toluene can further sequester the aldehyde from the acidic aqueous phase, enhancing the yield.[7]

  • Addition of Oxidizing Agent: After the addition of crotonaldehyde is complete, add the oxidizing agent. A common choice is nitrobenzene (1.0 equivalent).

    • Rationale: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene is an effective oxidant in this context, being reduced to aniline in the process.

  • Reflux: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is basic (pH ~8-9).

    • Rationale: Neutralization deprotonates the phenolic hydroxyl group and the quinoline nitrogen, making the product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: Washing with brine helps to remove any remaining water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes residual water.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:
  • Column Chromatography: The crude product is often a dark, oily residue. Purify this residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Expected Value
Appearance Yellowish or beige solid[2]
Molecular Formula C₁₀H₉NO[8]
Molar Mass 159.18 g/mol [8]
Melting Point 214-218 °C[2]
¹H NMR Expected signals for aromatic protons, a methyl group, and a hydroxyl proton.
¹³C NMR Expected signals for the quinoline ring carbons and the methyl carbon.[9]
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C=C and C=N stretching in the aromatic region, and C-H stretching.

Reaction Mechanism: A Deeper Dive

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A plausible pathway involves the following key steps:

ReactionMechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Oxidation A p-Aminophenol C 1,4-Adduct A->C B Crotonaldehyde B->C D Tautomerization & Cyclization C->D E Dihydroxy Intermediate D->E F Dihydroquinoline E->F H This compound F->H G Oxidizing Agent G->H

Caption: Simplified mechanistic pathway for the Doebner-von Miller synthesis of this compound.

  • Michael Addition: The amino group of p-aminophenol acts as a nucleophile and attacks the β-carbon of the protonated crotonaldehyde in a conjugate addition (Michael addition).

  • Cyclization: The resulting enol tautomerizes to a ketone, and the activated aromatic ring of the p-aminophenol attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution to form a six-membered ring.

  • Dehydration: The resulting heterocyclic intermediate undergoes acid-catalyzed dehydration to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized by the added oxidizing agent (e.g., nitrobenzene) to the final aromatic product, this compound.

Recent studies have also proposed a fragmentation-recombination mechanism, highlighting the complexity of this classic reaction.[3]

Troubleshooting and Optimization

  • Low Yield/Tar Formation: This is the most common issue in Doebner-von Miller reactions.[7] To mitigate this, ensure the slow, dropwise addition of crotonaldehyde. Employing a biphasic system (e.g., water/toluene) can also be beneficial.

  • Incomplete Oxidation: If the final product is contaminated with dihydroquinoline impurities, consider increasing the amount of the oxidizing agent or extending the reflux time. Alternatively, a post-reaction oxidation step can be performed.[7]

  • Difficult Purification: The crude product can be challenging to purify. Effective column chromatography with a carefully chosen eluent system is often necessary.

Conclusion

The Doebner-von Miller synthesis remains a valuable and versatile method for the preparation of substituted quinolines. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing the practical insights provided in this guide, researchers can successfully synthesize this compound, a key building block for further scientific exploration.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylquinolin-6-ol. The method utilizes a C18 stationary phase with a mobile phase of methanol and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.[1][2][3]

Introduction

This compound, also known as 6-hydroxyquinaldine, is a heterocyclic aromatic organic compound.[4][5] Its quinoline scaffold is a core structure in numerous pharmaceuticals and biologically active compounds, making it a significant molecule in medicinal chemistry and drug development.[6][7] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility. This document provides a comprehensive guide to developing and validating a robust HPLC method for its analysis.

Analyte Properties & Method Development Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

Physicochemical Properties of this compound
PropertyValue / InformationSourceSignificance for HPLC Method
Chemical Structure C₁₀H₉NOPubChem[5]Aromatic, heterocyclic structure suggests good UV absorbance. Contains both polar (-OH) and non-polar (quinoline ring) moieties, making it suitable for reverse-phase chromatography.
Molecular Weight 159.18 g/mol PubChem[5]Standard molecular weight, easily manageable in typical HPLC systems.
Melting Point 214.0 to 218.0 °CChemBK[4]Indicates a stable solid at room temperature.
logP (Predicted) ~2.2 - 2.6PubChem[5][8]A positive logP value indicates moderate hydrophobicity, making a C18 or C8 reverse-phase column an excellent starting point.
pKa (Predicted) Phenolic -OH: ~9-10; Quinoline N: ~5FooDB[9]The presence of both an acidic (phenolic) and a basic (quinoline nitrogen) functional group means the analyte's charge state is pH-dependent. Buffering the mobile phase is critical for reproducible retention times. A pH between 3 and 7 is ideal to keep the phenolic group neutral and the quinoline nitrogen potentially protonated, ensuring a single, consistent form.
UV Absorbance Quinoline structures typically show strong absorbance between 250-370 nm.[10]MDPI[10]A UV detector is highly suitable. A wavelength scan should be performed to determine the λmax for maximum sensitivity.
Solubility Soluble in methanol.ChemBK[4]Methanol is a suitable organic modifier for the mobile phase and a good solvent for preparing stock solutions.
Method Development Workflow

The development strategy follows a logical progression from initial screening to full validation, ensuring a robust and reliable final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV Scan) B Column Selection (Start with C18) A->B C Mobile Phase Screening (Methanol vs. Acetonitrile, Buffer pH selection) B->C D Detector Wavelength (Determine λmax) C->D E Optimize Mobile Phase Ratio (Isocratic Elution) D->E F Optimize Flow Rate (Balance speed & resolution) E->F G Optimize Column Temperature (Improve peak shape) F->G H System Suitability Test (SST) G->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision (Repeatability & Intermediate) J->K L Robustness K->L M Final Method Protocol L->M

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocols

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (purity >99%)

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Methanol in a 60:40 (v/v) ratio. Degas by sonicating for 15 minutes or using an inline degasser.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A concentration of 20 µg/mL can be used for system suitability and routine analysis.

Optimized Chromatographic Conditions

The following conditions were optimized to provide a short run time with excellent peak shape and resolution.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.5) : Methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or determined λmax)
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to ensure it is fit for its intended purpose.[1][3] The following parameters should be assessed.

ValidationParameters cluster_precision Precision Levels RobustMethod Robust & Reliable Analytical Method Specificity Specificity Specificity->RobustMethod Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Range->RobustMethod Accuracy->RobustMethod Precision Precision Precision->RobustMethod Precision->Accuracy Robustness Robustness Robustness->RobustMethod Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision (Inter-day)

Caption: Interrelationship of Method Validation Parameters.

System Suitability Testing (SST)

Before each validation run, inject a working standard (e.g., 20 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Inject the diluent (blank) and a solution containing a placebo (if applicable) to ensure no interfering peaks are present at the retention time of this compound. The peak for the analyte should also be assessed for purity using a DAD detector to confirm no co-eluting impurities.

Linearity and Range
  • Protocol: Prepare and inject a series of at least five concentrations (e.g., 5, 10, 20, 50, 100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of a single standard concentration (e.g., 20 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., SST parameters).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, adhering to the stringent requirements of the ICH Q2(R1) guideline. This method is well-suited for routine use in quality control laboratories and for analytical support in research and development settings.

References

Application Notes & Protocols: Leveraging 2-Methylquinolin-6-ol in the Strategic Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile chemical nature allow it to serve as the core of numerous therapeutic agents, including several approved anticancer drugs like Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor).[3][4] Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.[5][6][7][8]

Within this broad class of compounds, 2-Methylquinolin-6-ol presents itself as a particularly valuable and versatile starting material. Its structure combines the foundational quinoline core with two key functional handles: the C2-methyl group, which can influence steric interactions and metabolic stability, and the C6-hydroxyl group, a prime site for chemical modification. This hydroxyl group can be readily derivatized to introduce a wide array of pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel, potent, and selective anticancer agents.

This guide provides an in-depth exploration of the strategic use of this compound in anticancer drug synthesis, detailing synthetic methodologies, mechanistic insights, and practical laboratory protocols for researchers in drug development.

The this compound Scaffold: A Chemist's Gateway to Novel Derivatives

The utility of this compound stems from the reactivity of its phenolic hydroxyl group. This functional group serves as a versatile anchor for introducing new molecular fragments through various chemical reactions.

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into an ether linkage, connecting the quinoline scaffold to other bioactive moieties. This is a common strategy for creating molecular hybrids, such as quinoline-chalcone conjugates, which have shown significant promise as tubulin polymerization inhibitors.[3][8]

  • Esterification: Formation of ester derivatives provides another avenue for prodrug strategies or for modulating the compound's physicochemical properties, such as lipophilicity and cell permeability.

  • Conversion to Other Functional Groups: The hydroxyl group can be transformed into other functionalities, such as an amino group (via a Buchwald-Hartwig amination after conversion to a triflate) or a sulfonate ester, opening up entirely different synthetic pathways.

The diagram below illustrates the key reactive site on the this compound scaffold, highlighting its potential for derivatization.

Caption: Reactivity map of the this compound scaffold.

Synthetic Strategies & Mechanistic Insights

The overarching goal is to append molecular fragments to the this compound core that can interact with specific biological targets implicated in cancer progression.

Strategy 1: Synthesis of Kinase-Inhibiting Quinoline-Chalcone Hybrids

Rationale: The molecular hybridization of a quinoline moiety with a chalcone fragment has yielded potent anticancer agents.[3] Chalcones are known to interact with various cellular targets, and quinolines are core components of many kinase inhibitors.[7][9] This strategy aims to create a hybrid molecule that can potentially inhibit key signaling kinases like Pim-1 or Src, which are often dysregulated in cancer.[9]

The workflow below outlines a representative synthesis of a quinoline-chalcone hybrid starting from this compound.

Synthesis_Workflow start This compound step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Reagents: 1-bromo-4-ethanone, K2CO3, DMF start->step1 intermediate1 Intermediate A: 4-(2-methylquinolin-6-yloxy)acetophenone step1->intermediate1 step2 Step 2: Claisen-Schmidt Condensation Reagents: Substituted Benzaldehyde, NaOH, EtOH intermediate1->step2 final_product Final Product: Quinoline-Chalcone Hybrid step2->final_product

Caption: Synthetic workflow for a quinoline-chalcone hybrid.

Mechanism of Action: Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This disruption of signaling cascades, such as the PI3K/Akt/mTOR or Ras/Raf/MEK pathways, can halt cell proliferation and induce apoptosis.[7]

The diagram below illustrates the general mechanism of kinase inhibition.

Kinase_Inhibition cluster_pathway Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->pSubstrate Inhibitor Quinoline Derivative (e.g., Chalcone Hybrid) InactiveKinase Inactive Kinase Inhibitor->InactiveKinase binds to ATP pocket InactiveKinase->pSubstrate blocks phosphorylation

Caption: General mechanism of kinase inhibition by quinoline agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoline-chalcone hybrid and its evaluation for cytotoxic activity.

Protocol 1: Synthesis of (E)-1-(4-((2-methylquinolin-6-yl)oxy)phenyl)-3-phenylprop-2-en-1-one

Objective: To synthesize a quinoline-chalcone hybrid using a two-step process starting from this compound.

Materials:

  • This compound

  • 4'-Bromoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Benzaldehyde

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure:

Part A: Synthesis of 1-(4-((2-methylquinolin-6-yl)oxy)phenyl)ethan-1-one (Intermediate)

  • To a 100 mL round-bottom flask, add this compound (1.59 g, 10 mmol), 4'-Bromoacetophenone (1.99 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 30 mL of DMF to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress using TLC (Eluent: 3:1 Hexane/EtOAc). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude product is often pure enough for the next step.

Part B: Synthesis of the Final Quinoline-Chalcone Hybrid

  • In a 100 mL round-bottom flask, dissolve the intermediate from Part A (2.77 g, 10 mmol) in 40 mL of ethanol.

  • To this solution, add Benzaldehyde (1.06 g, 10 mmol).

  • Slowly add an aqueous solution of NaOH (10%, 5 mL) dropwise while stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours. A yellow precipitate will form.

  • Monitor the reaction by TLC (Eluent: 4:1 Hexane/EtOAc).

  • Once the reaction is complete, pour the mixture into 100 mL of crushed ice.

  • Collect the yellow solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure quinoline-chalcone hybrid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the concentration of the synthesized compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized quinoline-chalcone hybrid

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Equipment:

  • 96-well flat-bottom microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

  • Multichannel pipette

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.[11]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Summary of Biological Activity Data

The following table presents representative IC₅₀ values for various quinoline derivatives from published literature, providing a benchmark for the potential efficacy of novel compounds synthesized from this compound.

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)Reference
12e Quinoline-ChalconeMGC-803 (Gastric)1.38[3]
12e Quinoline-ChalconeHCT-116 (Colon)5.34[3]
12e Quinoline-ChalconeMCF-7 (Breast)5.21[3]
6 Quinoline-ChalconeHL-60 (Leukemia)0.59[3]
7 Phenylsulfonylurea-QuinolineHepG-2 (Liver)2.71[3]
13 2-ArylquinolineHeLa (Cervical)8.3
18 TetrahydroquinolineHeLa (Cervical)13.15

Conclusion and Future Perspectives

This compound is a highly valuable and strategically important starting material for the synthesis of novel anticancer agents. The versatility of its C6-hydroxyl group allows for the creation of large, diverse libraries of compounds through well-established synthetic protocols. By combining the quinoline core with other known pharmacophores, such as chalcones or sulfonamides, researchers can develop hybrid molecules that target key oncogenic pathways with high potency.

Future work should focus on exploring a wider range of chemical linkers and appended moieties to the this compound scaffold. The synthesis of derivatives designed to target specific cancer-related proteins beyond kinases, such as topoisomerases or components of the apoptotic machinery, represents a promising avenue for discovery.[4][9] Furthermore, the development of derivatives with improved pharmacokinetic properties, such as better solubility and bioavailability, will be critical for translating potent in vitro activity into in vivo efficacy.[6]

References

Application Notes and Protocols for the Investigation of 2-Methylquinolin-6-ol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Quinoline Scaffold and the Untapped Potential of 2-Methylquinolin-6-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3] From the historic antimalarial quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[2] The antimicrobial prowess of many quinoline-based compounds stems from their ability to interfere with essential microbial processes, most notably DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[4][5]

This application note focuses on This compound , a member of the hydroxyquinoline family. While extensive research has been conducted on various quinoline derivatives, this compound remains a relatively underexplored molecule in the context of antimicrobial research. However, the structural features of this compound—specifically the presence of a hydroxyl group at the 6-position—suggest a promising potential for antimicrobial activity. Studies on structurally related 6-hydroxyquinolinone derivatives have demonstrated potent antibacterial and antifungal properties, with mechanisms of action linked to the inhibition of crucial microbial enzymes.[6] For instance, 4,6-dihydroxyquinolin-2(1H)-one has been identified as a potent antibacterial and antifungal agent.[6] This suggests that the 6-hydroxy moiety may play a critical role in the biological activity of these compounds.

These application notes are designed to provide researchers with a comprehensive framework and detailed protocols to systematically investigate the antimicrobial potential of this compound. We will delve into the essential in vitro assays required to characterize its antimicrobial profile, from determining its minimum inhibitory and bactericidal concentrations to exploring its kinetics of microbial killing and potential mechanisms of action.

Physicochemical Properties and Handling

PropertyValueReference
Chemical Formula C₁₀H₉NO[7]
Molecular Weight 159.18 g/mol [7]
Appearance Colorless to yellowish or beige solidChemBK
Solubility Soluble in many organic solventsChemBK
CAS Number 613-21-8[7]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as causing skin and eye irritation.[8] All experimental work should be conducted in a well-ventilated laboratory fume hood.

Experimental Workflows for Antimicrobial Characterization

The following diagram outlines a logical workflow for the comprehensive antimicrobial evaluation of this compound.

antimicrobial_workflow cluster_0 Initial Screening & Potency cluster_1 Kinetics of Microbial Killing cluster_2 Mechanism of Action (MoA) Studies cluster_3 Safety & Selectivity MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal concentration TimeKill Time-Kill Kinetic Assay MIC->TimeKill Investigate rate of killing MBC->TimeKill DNAGyrase DNA Gyrase Inhibition Assay TimeKill->DNAGyrase Elucidate target MembranePerm Membrane Permeability Assay TimeKill->MembranePerm Cytotoxicity Cytotoxicity Assay DNAGyrase->Cytotoxicity Assess therapeutic potential MembranePerm->Cytotoxicity

Caption: A comprehensive workflow for the antimicrobial evaluation of this compound.

Part 1: Determination of Antimicrobial Potency

The initial step in evaluating a novel compound is to determine its potency against a panel of clinically relevant microorganisms. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of this compound is prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Microtiter Plate Preparation:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each organism.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as specified for the particular microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a follow-up to the MIC test.

Materials:

  • Results from the MIC test

  • Nutrient agar plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC test.

  • Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Expected Outcome Interpretation
MBC/MIC ≤ 4 The compound is considered bactericidal.
MBC/MIC > 4 The compound is considered bacteriostatic.

Part 2: Time-Kill Kinetic Analysis

Time-kill assays provide valuable information on the rate at which an antimicrobial agent kills a microbial population over time.

Protocol 3: Time-Kill Kinetic Assay

Principle: A standardized microbial inoculum is exposed to various concentrations of this compound (typically at and above the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable organisms.

Materials:

  • This compound

  • Standardized microbial inoculum

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Nutrient agar plates

  • Sterile saline for dilutions

Procedure:

  • Preparation: Prepare culture tubes containing broth with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.

  • Inoculation: Inoculate all tubes with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Part 3: Investigating the Mechanism of Action

Based on the known mechanisms of other quinoline antimicrobials, a primary hypothesis for the action of this compound is the inhibition of bacterial DNA gyrase. Additionally, disruption of the cell membrane is another common antimicrobial mechanism.

MoA_Hypothesis cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Resulting Cellular Effects Compound This compound DNAGyrase DNA Gyrase Compound->DNAGyrase CellMembrane Cell Membrane Compound->CellMembrane DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication MembraneDepol Membrane Depolarization CellMembrane->MembraneDepol CellDeath Cell Death DNAReplication->CellDeath MembraneDepol->CellDeath

Caption: Hypothesized mechanisms of action for this compound.

Protocol 4: DNA Gyrase Inhibition Assay (Agarose Gel-Based)

Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA. An inhibitor of this enzyme will prevent this supercoiling. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase (commercially available)

  • Relaxed plasmid DNA (e.g., pBR322)

  • This compound

  • Ciprofloxacin (positive control)

  • Gyrase assay buffer

  • ATP

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel loading dye

Procedure:

  • Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing gyrase assay buffer, relaxed plasmid DNA, ATP, and DNA gyrase.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a positive control with ciprofloxacin.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding gel loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. The presence of an effective inhibitor will result in the persistence of the relaxed form.

Protocol 5: Bacterial Membrane Permeability Assay

Principle: Damage to the bacterial cell membrane leads to increased permeability. This can be assessed using fluorescent dyes that are normally excluded from cells with intact membranes.

Materials:

  • Bacterial cell suspension

  • This compound

  • Propidium iodide (PI) or SYTOX Green

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow bacteria to the mid-log phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to a defined optical density.

  • Treatment: Add varying concentrations of this compound to the cell suspension. Include an untreated control.

  • Dye Addition: Add the fluorescent dye (e.g., PI) to each sample.

  • Incubation: Incubate the samples at room temperature in the dark for a specified period.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer or visualize the cells using a fluorescence microscope.

  • Analysis: An increase in fluorescence intensity in the presence of this compound indicates that the compound has compromised the integrity of the bacterial cell membrane.

Part 4: Preliminary Safety Assessment

A crucial aspect of drug discovery is to ensure that a potential antimicrobial agent exhibits selective toxicity towards microbes with minimal effects on host cells.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these protocols will establish the compound's antimicrobial spectrum, potency, and kinetics of action. Furthermore, the mechanism of action and preliminary safety profiling will offer critical insights into its potential as a lead compound for the development of new antimicrobial agents.

Should this compound demonstrate promising activity and selectivity, further investigations would be warranted. These could include studies against a broader panel of drug-resistant microbial strains, in vivo efficacy studies in animal models of infection, and detailed structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The exploration of this and other understudied quinoline derivatives holds the potential to unveil novel chemical entities to combat the growing threat of antimicrobial resistance.

References

Application Note & Protocols: Strategic Derivatization of 2-Methylquinolin-6-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 2-Methylquinolin-6-ol presents an attractive and synthetically tractable starting point for the generation of novel compound libraries. Its key structural features—a reactive phenolic hydroxyl group, a potentially modifiable methyl group, and an aromatic ring system amenable to substitution—offer multiple handles for chemical derivatization. This guide provides a comprehensive framework for the strategic derivatization of this compound and outlines a subsequent biological screening cascade designed to identify and characterize promising new bioactive molecules. We detail field-proven protocols for key chemical transformations and provide the scientific rationale behind the selection of assays for a robust hit-to-lead workflow.

Rationale for this compound as a Core Scaffold

The quinoline ring system is a nitrogen-containing fused heterocycle that serves as a vital component in drug discovery.[3] Its rigid, planar structure allows for specific interactions with biological targets, and its aromatic nature permits extensive functionalization to modulate physicochemical and pharmacological properties.[4] The selection of this compound as a starting scaffold is based on three strategic advantages:

  • Phenolic Hydroxyl (C6-OH): This group is a versatile handle for introducing a wide range of functionalities. As a hydrogen bond donor and acceptor, it often plays a crucial role in target binding. Derivatization at this position via etherification or esterification can significantly alter lipophilicity, metabolic stability, and binding interactions.

  • Methyl Group (C2-CH₃): The methyl group is a site for potential metabolic oxidation. While it can be a liability, it also offers an opportunity for derivatization. For instance, oxidation to a carboxylic acid opens the door to a vast library of amides, which are fundamental building blocks in medicinal chemistry.[5]

  • Quinoline Core: The aromatic rings can be functionalized, typically via electrophilic aromatic substitution (e.g., halogenation), to create attachment points for further complexity, such as through palladium-catalyzed cross-coupling reactions.[6]

This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold to build a diverse library for biological screening.

G cluster_core Core Scaffold cluster_derivatives Derivative Classes Core This compound Ethers Ethers Core->Ethers O-Alkylation (Williamson Ether Synthesis) Esters Esters Core->Esters O-Acylation (Esterification) Amides Amides Core->Amides:w Oxidation & Amide Coupling Aryl_Analogs C8-Aryl Analogs Core->Aryl_Analogs:w Halogenation & Suzuki Coupling

Figure 1: Key derivatization strategies originating from the this compound scaffold.

Synthetic Derivatization Strategies & Protocols

The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen methodology.

Modification of the C6-Hydroxyl Group

The phenolic hydroxyl is the most accessible functional group for initial derivatization. We will focus on two fundamental transformations: etherification and esterification.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.[7]

Protocol 2.1.1: Synthesis of 6-methoxy-2-methylquinoline

  • To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 500 mg), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (20 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 6-methoxy-2-methylquinoline.

Rationale: Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids.[8] Therefore, more reactive acylating agents like acid chlorides or anhydrides are preferred. The reaction is typically performed in the presence of a mild base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and neutralizes the HCl byproduct, driving the reaction to completion.[9]

Protocol 2.1.2: Synthesis of 2-methylquinolin-6-yl acetate

  • Dissolve this compound (1.0 eq, e.g., 500 mg) in dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (1 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to yield pure 2-methylquinolin-6-yl acetate.

Modification of the Quinoline Core: Suzuki-Miyaura Cross-Coupling

Rationale: To introduce aryl or heteroaryl diversity, a C-C bond-forming reaction is required. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that couples an organoboron species with an organic halide.[10][11] This requires prior halogenation of the quinoline core. The C8 position is often susceptible to electrophilic bromination. The subsequent Suzuki coupling offers excellent functional group tolerance and uses reagents that are generally stable and have low toxicity.[6]

Protocol 2.2.1: Two-Step Synthesis of 8-Aryl-2-methylquinolin-6-ol

Step A: Bromination at the C8 Position

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid.

  • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in portions at room temperature.

  • Stir the mixture for 12-16 hours. Monitor by TLC or LC-MS for the formation of 8-bromo-2-methylquinolin-6-ol.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the crude bromide, which can be used directly or purified further.

Step B: Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask, add 8-bromo-2-methylquinolin-6-ol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100°C for 4-12 hours (or use microwave irradiation for faster reaction times). Monitor by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 8-aryl derivative.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 Product R¹-R² (Coupled Product) RedEl->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Trans Base Base Base->Trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Screening Cascade

A hierarchical screening approach is essential to efficiently manage a newly synthesized library, minimize costs, and gather meaningful data. The cascade progresses from broad, general assays to more specific, target-oriented evaluations.

G cluster_workflow Biological Screening Workflow Library Synthesized Derivative Library Primary Primary Screening: General Cytotoxicity Assay (MTT/XTT) Library->Primary Secondary Secondary Screening: Target-Based Assays (e.g., Kinase Panel) Primary->Secondary Filter out cytotoxic compounds (e.g., IC₅₀ < 10 µM) Tertiary Tertiary Screening: In Vitro ADME/Tox Assays Secondary->Tertiary Identify potent 'on-target' hits Hits Validated Hits Tertiary->Hits Profile drug-like properties

Figure 3: A hierarchical workflow for the biological screening of new chemical entities.

Primary Screening: General Cytotoxicity

Rationale: The first step is to assess the general toxicity of the compounds against a representative non-cancerous cell line (e.g., HEK293) or a panel of cancer cell lines. This helps to quickly flag and deprioritize non-specifically cytotoxic molecules. The MTT or XTT assays are reliable, colorimetric methods that measure cellular metabolic activity, which correlates with cell viability.[12][13][14] XTT has the advantage of producing a water-soluble formazan product, simplifying the protocol.[15][16]

Protocol 3.1.1: XTT Cell Viability Assay

  • Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in cell culture medium. Typically, a concentration range from 0.1 to 100 µM is used.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).[12]

  • Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the wells at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Secondary Screening: Target-Based Assays (Kinase Inhibition)

Rationale: Given that many quinoline-based drugs are kinase inhibitors, screening non-cytotoxic compounds against a panel of kinases is a logical next step.[17] Kinase activity assays, such as luminescence-based ATP-depletion assays (e.g., Kinase-Glo®), are well-suited for high-throughput screening.[18] These assays measure the amount of ATP remaining after a kinase reaction; potent inhibitors will result in less ATP consumption and a higher luminescence signal.[18]

Protocol 3.2.1: Luminescence-Based Kinase Inhibition Assay (General)

  • In a 384-well plate, add the kinase, its specific substrate, and ATP in a reaction buffer.

  • Add the test compounds at a fixed concentration (e.g., 10 µM for single-point screening) or in a dose-response format.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the ATP detection reagent (containing luciferase/luciferin).

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response curves, calculate the IC₅₀ value.

Tertiary Screening: In Vitro ADME/Tox Profiling

Rationale: Promising hits from secondary screens must be evaluated for their drug-like properties. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays are crucial for identifying potential liabilities. A key initial assay is the metabolic stability test using liver microsomes, which provides an estimate of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, a major route of drug clearance.[19][20][21][22]

Protocol 3.3.1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), a phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (the cofactor for CYP enzymes).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Determine the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) by plotting the natural log of the percent remaining compound versus time.

Data Presentation & Interpretation

Quantitative data should be organized clearly to facilitate comparison and decision-making.

Table 1: Representative Library of Synthesized this compound Derivatives

Compound ID Modification at R-Group Reaction Type Mol. Wt. ( g/mol )
MQ-OH-01 C6-OH -OCH₃ O-Alkylation 173.21
MQ-OH-02 C6-OH -OCH₂CH₃ O-Alkylation 187.24
MQ-OAc-01 C6-OH -OCOCH₃ O-Acylation 201.22
MQ-OBz-01 C6-OH -OCOPh O-Acylation 263.29
MQ-Ar-01 C8 -Phenyl Suzuki Coupling 235.29

| MQ-Ar-02 | C8 | -4-Fluorophenyl | Suzuki Coupling | 253.28 |

Table 2: Primary Cytotoxicity and Secondary Kinase Screening Data

Compound ID Cytotoxicity IC₅₀ (µM) [HEK293 cells] Kinase X Inhibition (%) [@ 10 µM] Kinase Y Inhibition (%) [@ 10 µM]
MQ-OH-01 > 100 12.5 8.3
MQ-OAc-01 85.2 25.1 15.6
MQ-Ar-01 > 100 88.9 21.4

| MQ-Ar-02 | > 100 | 95.3 | 18.7 |

Interpretation: In this hypothetical data, the parent scaffold and its simple ether/ester derivatives show low activity. However, the introduction of an aryl group at the C8 position (MQ-Ar-01 and MQ-Ar-02) leads to potent and selective inhibition of "Kinase X" without significant cytotoxicity, identifying them as promising hits for further investigation. These compounds would be prioritized for full IC₅₀ determination and progression to tertiary ADME screening.

References

Application Note & Experimental Protocol: Selective N-oxidation of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the selective N-oxidation of 2-Methylquinolin-6-ol to yield this compound N-oxide. The presence of a phenolic hydroxyl group on the quinoline scaffold presents a significant challenge due to its susceptibility to oxidation. This protocol addresses this challenge through a robust strategy involving the protection of the hydroxyl group as a silyl ether, followed by N-oxidation with meta-chloroperoxybenzoic acid (m-CPBA), and subsequent deprotection. This method is designed to provide a reliable pathway for medicinal chemists and drug development professionals to synthesize this key intermediate, which is of interest in the exploration of new therapeutic agents. All procedural steps are explained with underlying chemical principles to ensure both reproducibility and a deep understanding of the experimental design.

Introduction: The Challenge of Selective Oxidation

Quinoline N-oxides are a pivotal class of heterocyclic compounds that serve as valuable precursors in organic synthesis and as core scaffolds in numerous biologically active molecules. The N-oxide functional group enhances the reactivity of the quinoline ring, facilitating further substitutions, and can also impart unique pharmacological properties. The target molecule, this compound N-oxide, is of particular interest due to the combined functionalities of the quinoline N-oxide core and the phenolic hydroxyl group, which can be a key pharmacophore for protein-ligand interactions.

The primary challenge in the synthesis of this compound N-oxide is the potential for competitive oxidation of the electron-rich phenol group under the conditions required for N-oxidation. Common oxidizing agents, such as peroxy acids, can readily oxidize phenols to quinones or other degradation products. To circumvent this, a protection-deprotection strategy is often the most effective approach. This protocol employs tert-butyldimethylsilyl (TBDMS) ether as a protecting group for the hydroxyl function due to its ease of installation, stability under the oxidative conditions used, and clean removal under mild acidic conditions.

Reaction Scheme & Workflow

The overall synthetic strategy is a three-step process:

  • Protection: The phenolic hydroxyl group of this compound is protected as a TBDMS ether.

  • N-oxidation: The protected quinoline is selectively oxidized at the nitrogen atom using m-CPBA.

  • Deprotection: The TBDMS protecting group is removed to yield the final product, this compound N-oxide.

G A This compound B TBDMS Protection A->B C 6-(tert-butyldimethylsilyloxy)-2-methylquinoline D N-Oxidation C->D m-CPBA, DCM E Protected N-Oxide Intermediate F TBDMS Deprotection E->F TBAF or HCl G Final Product: This compound N-oxide F->G

Figure 1: Overall workflow for the synthesis of this compound N-oxide.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaCAS NumberSupplier (Example)Purity
This compoundC₁₀H₉NO607-57-8Sigma-Aldrich≥98%
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi18162-48-6Sigma-Aldrich97%
ImidazoleC₃H₄N₂288-32-4Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Sigma-AldrichAnhydrous, 99.8%
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃937-14-4Sigma-Aldrich≤77%
Dichloromethane (DCM)CH₂Cl₂75-09-2Sigma-AldrichAnhydrous, ≥99.8%
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN429-41-4Sigma-Aldrich1.0 M in THF
Hydrochloric acid (HCl)HCl7647-01-0Sigma-Aldrich1 M solution
Ethyl acetate (EtOAc)C₄H₈O₂141-78-6Sigma-AldrichACS grade
HexanesC₆H₁₄110-54-3Sigma-AldrichACS grade
Sodium bicarbonate (NaHCO₃)NaHCO₃144-55-8Sigma-AldrichSaturated solution
Sodium sulfite (Na₂SO₃)Na₂SO₃7757-83-7Sigma-Aldrich10% solution
Magnesium sulfate (MgSO₄)MgSO₄7487-88-9Sigma-AldrichAnhydrous

Safety Precaution: meta-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive solid and should be handled with care. Do not subject it to shock or friction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Protection of the Hydroxyl Group

Rationale: The TBDMS group is a bulky silyl ether that sterically hinders and electronically deactivates the phenolic oxygen, preventing its oxidation in the subsequent step. Imidazole acts as a base to deprotonate the phenol and as a nucleophilic catalyst.

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The product spot should have a higher Rf value than the starting material.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, 6-(tert-butyldimethylsilyloxy)-2-methylquinoline.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: N-oxidation of the Protected Quinoline

Rationale: m-CPBA is an electrophilic oxidizing agent. The lone pair of electrons on the quinoline nitrogen atom attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is typically run at or below room temperature to control selectivity.

  • Dissolve the purified 6-(tert-butyldimethylsilyloxy)-2-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8-12 hours.

  • Monitor the reaction by TLC. The N-oxide product is significantly more polar and will have a much lower Rf value.

  • Upon completion, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stirring vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove the m-chlorobenzoic acid byproduct) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the protected N-oxide, which can be used in the next step without further purification if it is sufficiently pure.

Step 3: Deprotection of the Silyl Ether

Rationale: The TBDMS group is labile under acidic conditions or in the presence of a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation due to the high affinity of fluoride for silicon.

  • Dissolve the crude protected N-oxide from the previous step in tetrahydrofuran (THF).

  • Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product, this compound N-oxide, by flash column chromatography (using a more polar eluent system, such as 95:5 DCM:methanol) or by recrystallization to yield the pure product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect a downfield shift of the protons adjacent to the N-oxide group compared to the starting quinoline.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H⁺ for C₁₀H₉NO₂ = 176.07 g/mol ).

  • Infrared (IR) Spectroscopy: To observe the characteristic N-O stretching vibration (typically around 1250-1300 cm⁻¹) and the broad O-H stretch of the phenol.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection step is incomplete, unreacted this compound will be oxidized in the next step, leading to a complex mixture. Ensure anhydrous conditions and sufficient reaction time.

  • Low Yield in N-oxidation: The quinoline nitrogen is somewhat deactivated by the electron-donating, oxygen-linked substituent. If the reaction is sluggish, a slight excess of m-CPBA or an extended reaction time may be required. However, this increases the risk of side reactions.

  • Difficult Purification: The final product is polar and may be challenging to purify by chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be a more effective alternative.

Application Notes & Protocols: Suzuki Coupling Reactions Involving 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery.[1][2] Its derivatives are central to a wide array of commercial drugs, exhibiting antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline core is a key strategy for expanding chemical diversity, enhancing pharmacological profiles, and developing novel therapeutic candidates.[3][4] Among the most powerful methods for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5] Its operational simplicity, mild conditions, and exceptional tolerance of functional groups make it an indispensable tool for synthesizing complex molecular architectures.[6]

This guide provides a detailed examination of the Suzuki coupling as it applies to 2-Methylquinolin-6-ol. A critical challenge in coupling phenols like this compound is the poor leaving group ability of the hydroxyl (-OH) group. Direct coupling is inefficient. The authoritative and field-proven approach involves a two-step sequence:

  • Activation: The phenolic hydroxyl group is first converted into a highly reactive trifluoromethanesulfonate (triflate, -OTf) group.[7]

  • Coupling: The resulting aryl triflate serves as an excellent electrophile for the palladium-catalyzed Suzuki coupling with a variety of organoboron reagents.[8]

This two-step strategy unlocks the full potential of this compound as a versatile building block for creating diverse libraries of C6-functionalized 2-methylquinolines for screening in drug development programs.[9]

The Two-Step Approach: Mechanism and Rationale

The overall transformation involves two distinct chemical reactions, each with its own mechanistic considerations. Understanding the "why" behind this sequence is crucial for successful execution and troubleshooting.

Step 1: Activation via O-Triflation

The phenolic -OH group is a strong electron donor and a poor leaving group, rendering it unsuitable for direct participation in the oxidative addition step of the Suzuki catalytic cycle.[10] To overcome this, it is converted to an aryl triflate. This is typically achieved by reacting this compound with trifluoromethanesulfonic (triflic) anhydride, (Tf)₂O, in the presence of a non-nucleophilic base like pyridine. The triflate group is one of the best leaving groups in organic chemistry, making the C6 position of the quinoline ring highly susceptible to oxidative addition by a Pd(0) complex.[7]

Step 2: The Suzuki-Miyaura Catalytic Cycle

Once the activated triflate, 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline , is formed, it enters the classical Suzuki-Miyaura catalytic cycle.[11] The generally accepted mechanism proceeds through three key steps:[6][12]

  • Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-oxygen bond of the aryl triflate, forming a Pd(II) complex.[11]

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the triflate group.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add c1 pd0->c1 pd_complex Ar-Pd(II)(OTf)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal c2 pd_complex->c2 pd_biaryl Ar-Pd(II)-Ar'L₂ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim product Ar-Ar' (Product) pd_biaryl->product c3 pd_biaryl->c3 red_elim->pd0 c4 c1->pd_complex Ar-OTf c2->pd_biaryl Ar'-B(OH)₂ Base c3->product

Caption: The Suzuki-Miyaura catalytic cycle for aryl triflates.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the activation of this compound and its subsequent Suzuki coupling.

Protocol 1: Synthesis of 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline (Triflate Activation)

Materials and Equipment:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 equiv.) to the stirred solution.

  • Add triflic anhydride (1.2 equiv.) dropwise via syringe over 10-15 minutes. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aryl triflate.

Protocol 2: Suzuki Coupling of 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline

Materials and Equipment:

  • 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Schlenk flask or microwave vial, inert atmosphere setup, heating mantle or microwave reactor

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl triflate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.). For example, Pd₂(dba)₃ combined with a suitable phosphine ligand like P(t-Bu)₃ can be highly effective for aryl triflates.[13]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir for 2-18 hours.[14][15]

  • Monitor reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 6-aryl-2-methylquinoline.

Experimental_Workflow start Start: this compound triflation Step 1: O-Triflation (Tf₂O, Pyridine, DCM) start->triflation intermediate Intermediate: 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline triflation->intermediate suzuki Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base, Solvent, Heat) intermediate->suzuki workup Workup & Purification (Extraction, Chromatography) suzuki->workup product Final Product: 6-Aryl-2-methylquinoline workup->product

Caption: Overall experimental workflow from starting material to final product.

Optimization, Scope, and Troubleshooting

The success of the Suzuki coupling of aryl triflates can be highly dependent on the choice of catalyst, base, and solvent.[17]

Parameter Screening Summary

The following table provides a starting point for optimizing the reaction conditions. The combination of a bulky, electron-rich phosphine ligand with a palladium source is often crucial for high yields with challenging substrates like aryl triflates.[13][18]

ParameterReagent/ConditionRationale & Notes
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) in situ.[12]
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosBulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) accelerate oxidative addition and reductive elimination, often leading to higher yields at lower temperatures.[13][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[8] Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a strong, non-nucleophilic choice.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Boron Reagent Arylboronic acids, Arylboronic esters (pinacol)Pinacol esters can offer greater stability and are useful for boronic acids prone to protodeboronation.[19]
Common Troubleshooting Issues
  • Low Yield / No Reaction:

    • Cause: Inefficient catalyst activity or incomplete triflation.

    • Solution: Confirm complete conversion to the triflate by NMR before proceeding. Screen different palladium/ligand combinations. Ensure solvents are properly degassed to prevent catalyst oxidation.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid degrades back to the corresponding arene under the reaction conditions. This is common with electron-rich or certain heteroaryl boronic acids.[19]

    • Solution: Use a milder base (e.g., KF), switch to the corresponding pinacol boronate ester, or use a pre-catalyst designed for challenging substrates.[19]

  • Hydrolysis of Aryl Triflate:

    • Cause: The triflate starting material is hydrolyzed back to the phenol.[20]

    • Solution: Ensure anhydrous conditions during setup. A stronger base or a more active catalyst system can accelerate the desired coupling, outcompeting the hydrolysis side reaction.[7]

References

Analytical techniques for the characterization of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 2-Methylquinolin-6-ol

Introduction

This compound, also known as 6-hydroxyquinaldine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoline, it serves as a crucial scaffold for the synthesis of novel pharmaceutical agents, fluorescent probes, and other functional organic molecules. The precise location of the hydroxyl and methyl groups on the quinoline ring dictates its chemical reactivity, biological activity, and photophysical properties. Therefore, unambiguous confirmation of its structure and purity is a prerequisite for any downstream application, from drug development to fundamental research.

This guide provides a detailed framework of validated analytical techniques and protocols for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis for methodological choices and practical, step-by-step protocols for implementation.

Physicochemical & Spectroscopic Data Summary

A summary of essential properties for this compound is provided for quick reference. These values are fundamental for method development, such as selecting appropriate solvents and predicting chromatographic or spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 613-21-8 [1]
Molecular Formula C₁₀H₉NO [1]
Molecular Weight 159.18 g/mol [1]
Appearance Solid -
Melting Point 214.0 to 218.0 °C [2]
Boiling Point 284.68 °C (estimate) [2]

| Solubility | Soluble in Methanol |[2] |

Part 1: Chromatographic Analysis for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradants, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of non-volatile, polar to moderately non-polar compounds like this compound. The molecule's aromatic structure and hydroxyl group provide sufficient polarity to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. Its quinoline chromophore allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a volumetric flask with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1.0 mg/mL. This is the stock solution.

    • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation & Conditions:

    • Apparatus: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD or UV-Vis detector.

    • Data System: Chromatography data station for control and analysis.

    Table 2: HPLC Method Parameters

    Parameter Recommended Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good retention and resolution.
    Mobile Phase A 0.1% Formic Acid in Water Acidifier to ensure consistent ionization state and improve peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B Gradient elution ensures that impurities with a wide range of polarities are eluted and resolved from the main peak.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Injection Volume 10 µL A typical volume to achieve good signal without overloading the column.
    Column Temperature 30 °C Controlled temperature ensures reproducible retention times.

    | Detection | DAD, scan 200-400 nm; monitor at λmax (~245 nm, 330 nm) | DAD allows for peak purity analysis and identification of the optimal monitoring wavelength. |

  • Data Analysis:

    • Integrate the chromatogram to determine the peak area of this compound and any impurities.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time serves as a qualitative identifier under consistent conditions.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent (1.0 mg/mL) s1->s2 s3 Dilute to Working Conc. (0.1 mg/mL) s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 DAD Detection (200-400 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (Area % Report) d1->d2 d3 Check Retention Time d1->d3

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification by furnishing the compound's mass-to-charge ratio (m/z) and a unique fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

    • Note on Derivatization: For improved peak shape and thermal stability, the active hydroxyl group can be derivatized (e.g., silylation with BSTFA). However, direct analysis is often sufficient for identification purposes.

  • Instrumentation & Conditions:

    • Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole MS).

    Table 3: GC-MS Method Parameters

    Parameter Recommended Condition Rationale
    Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film A low-polarity column suitable for a wide range of aromatic compounds.
    Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas standard for MS applications.
    Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
    Injection 1 µL with a 20:1 split ratio Split injection prevents column overloading and ensures sharp peaks.
    Oven Program Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min Temperature programming allows for the separation of components with different boiling points.
    MS Ionization Electron Ionization (EI) at 70 eV Standard ionization mode that produces reproducible fragmentation patterns.
    MS Source Temp. 230 °C Standard source temperature.

    | Mass Range | Scan from m/z 40 to 400 | Covers the molecular ion and expected fragments. |

  • Data Analysis:

    • Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the molecular ion (M⁺) at m/z 159 .

    • Analyze the fragmentation pattern. Key expected fragments include ions at m/z 130 (loss of -CHO) and 131.[1] Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Workflow Diagram: GC-MS Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Dissolve Sample in Volatile Solvent (e.g., Methanol) a1 Inject into GC-MS p1->a1 a2 Separation on DB-5ms Column (Temp. Program) a1->a2 a3 EI Ionization (70 eV) & Mass Analysis a2->a3 d1 Analyze Total Ion Chromatogram (TIC) a3->d1 d2 Extract Mass Spectrum from Peak d1->d2 d3 Confirm Molecular Ion (m/z 159) & Fragmentation Pattern d2->d3

Caption: Workflow for GC-MS identification of this compound.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and arrangement of functional groups and the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. 2D NMR techniques (like COSY and HSQC) can further establish connectivity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the exchangeable -OH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H, ¹³C, and optionally COSY and HSQC spectra.

  • Expected Spectral Data (in DMSO-d₆):

    • ¹H NMR:

      • Methyl Protons (-CH₃): A singlet at ~δ 2.6 ppm.

      • Hydroxyl Proton (-OH): A broad singlet, typically > δ 9.0 ppm. Its position can be concentration-dependent.

      • Aromatic Protons: A complex set of doublets and doublets of doublets between δ 7.0 and 8.5 ppm, corresponding to the 6 protons on the quinoline ring system. The specific coupling patterns confirm the substitution pattern.

    • ¹³C NMR:

      • Expect 10 distinct carbon signals, confirming the molecular formula.

      • Methyl Carbon: ~δ 20-25 ppm.

      • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C6) will be shifted downfield (~δ 155 ppm), and the carbons of the pyridine ring will also have characteristic shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Application: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and simple method for confirming the presence of key structural features.

Experimental Protocol:

  • Sample Preparation:

    • For analysis using an Attenuated Total Reflectance (ATR) accessory, no specific preparation is needed. Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apparatus: An FT-IR spectrometer with a diamond or germanium ATR accessory.

    • Parameters:

      • Scan Range: 4000 to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Expected Characteristic Absorptions:

    • O-H Stretch (phenolic): A broad, strong band in the region of 3200-3400 cm⁻¹ .

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ).

    • Aliphatic C-H Stretch (methyl): Peaks just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹ ).

    • Aromatic C=C and C=N Ring Stretches: Several sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring system.[3][4]

    • C-O Stretch (phenolic): A strong band around 1200-1250 cm⁻¹ .

UV-Visible (UV-Vis) Spectroscopy

Principle of Application: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the quinoline ring. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is useful for quantitative analysis and as a confirmatory identity test.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~0.1 mg/mL.

    • Dilute this stock solution to a final concentration of ~0.01 mg/mL or until the maximum absorbance is within the optimal range of the spectrophotometer (0.2 - 1.0 AU).

  • Data Acquisition:

    • Apparatus: A dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of 1 cm path length quartz cuvettes.

    • Record a baseline (auto-zero) using the pure solvent.

    • Scan the sample from 200 to 500 nm.

  • Expected Spectral Data:

    • The UV spectrum of a hydroxyquinoline derivative is expected to show multiple absorption bands.

    • Typical λmax values are expected around ~245 nm and a longer wavelength band around ~330 nm , corresponding to the π → π* transitions of the conjugated aromatic system.[5][6] The exact positions can be sensitive to the solvent and pH.

References

Scale-up synthesis of 2-Methylquinolin-6-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Methylquinolin-6-ol for Preclinical Studies

Introduction: Bridging Synthesis and Preclinical Demand

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block for more complex pharmacologically active molecules. Its quinoline scaffold is a privileged structure found in numerous therapeutic agents, including antimalarial and anti-inflammatory drugs.[1][2] As a lead compound progresses through the drug discovery pipeline, the demand for high-purity material escalates dramatically. The transition from milligram-scale discovery chemistry to the gram- or kilogram-scale required for preclinical toxicology, pharmacology, and formulation studies presents a formidable challenge.[3]

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The focus is on process control, safety, and the generation of a final product that meets the stringent purity requirements for preclinical evaluation.[4][5][6] Adherence to the principles outlined here is a critical step in Chemistry, Manufacturing, and Controls (CMC) activities that underpin a successful Investigational New Drug (IND) application.[4]

Strategic Selection of the Synthetic Route

Several classic methods exist for the synthesis of the quinoline core, including the Skraup, Combes, and Doebner-von Miller reactions.[7][8]

  • Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9] While effective, this reaction is notoriously exothermic and can be violent, making it difficult to control on a large scale.[2][9]

  • Combes Synthesis: Utilizes the condensation of an aniline with a β-diketone under acidic conditions.[10][11] This provides good control for producing specific substitution patterns.

  • Doebner-von Miller (DvM) Reaction: An acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound.[12][13] This method is an effective modification of the Skraup synthesis and is generally less hazardous.[1]

For the synthesis of this compound, the Doebner-von Miller reaction is the chosen strategy. This choice is predicated on several key advantages for scale-up:

  • Reagent Availability: The starting materials, p-aminophenol and crotonaldehyde, are commercially available and cost-effective.

  • Reaction Control: The reaction is more manageable than the Skraup synthesis. By controlling the addition rate of the α,β-unsaturated aldehyde, the reaction exotherm can be effectively managed.

  • Byproduct Mitigation: A known challenge with the DvM reaction is the acid-catalyzed polymerization of the aldehyde, leading to tar formation.[1][14] This can be significantly mitigated through process optimization, such as the use of a biphasic solvent system and controlled reagent addition.[14]

The overall synthetic transformation is outlined below.

G cluster_reactants Starting Materials cluster_product Final Product p_aminophenol p-Aminophenol reaction_step Doebner-von Miller Reaction (HCl, heat) p_aminophenol->reaction_step crotonaldehyde Crotonaldehyde crotonaldehyde->reaction_step product This compound reaction_step->product Intramolecular Cyclization & Oxidation

Caption: High-level reaction scheme for the synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for process-scale chemistry.

Materials and Equipment
  • Reagents:

    • p-Aminophenol (≥98% purity)

    • Hydrochloric acid (37% w/w, concentrated)

    • Crotonaldehyde (≥99%, contains inhibitor)

    • Sodium hydroxide (pellets or 50% w/w solution)

    • Ethyl acetate (reagent grade)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Ethanol (200 proof or 95%)

    • Activated carbon (decolorizing grade)

  • Equipment:

    • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

    • 500 mL pressure-equalizing addition funnel.

    • Heating/cooling circulator for the reactor jacket.

    • Large separatory funnel (5 L).

    • Buchner funnel and vacuum flask (2 L).

    • Vacuum oven.

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmountMolesNotes
p-Aminophenol109.131.0100.0 g0.916Limiting Reagent
Conc. HCl36.46~4.0300 mL~3.6Acid catalyst & solvent
Crotonaldehyde70.091.384.5 mL (73.7 g)1.05Density: 0.872 g/mL
Water18.02-1.0 L-For initial solution
Ethyl Acetate88.11-~3.0 L-Extraction solvent
Ethanol46.07-~1.5 L-Recrystallization solvent
Part 1: Synthesis of Crude this compound
  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system can be maintained under a positive pressure of nitrogen.

  • Charge Reactants: To the reactor, add 1.0 L of deionized water, followed by the slow addition of 300 mL of concentrated HCl. Caution: This is an exothermic process. Once the acid solution has cooled to ambient temperature, add 100.0 g of p-aminophenol. Stir the mixture until all solids have dissolved.

  • Heat Reaction: Set the circulator to heat the reactor contents to 95 °C.

  • Controlled Addition: Once the reaction mixture reaches 95 °C, begin the dropwise addition of 84.5 mL of crotonaldehyde via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 95-105 °C. The controlled addition is critical to prevent a runaway reaction and minimize tar formation.[14]

  • Reaction Drive: After the addition is complete, maintain the reaction at 100 °C for an additional 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of Ethyl Acetate:Hexanes as the mobile phase. The product should have a distinct Rf value compared to the starting p-aminophenol.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the dark solution to a large beaker or vessel suitable for neutralization, placed in an ice bath. Slowly and carefully add a 50% w/w NaOH solution with vigorous stirring until the pH of the mixture is ~8-9. Caution: Highly exothermic.

  • Extraction: Transfer the neutralized slurry to a 5 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1 L). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a dark solid.

Part 2: Purification by Recrystallization
  • Solvent Addition: Transfer the crude solid to a 3 L Erlenmeyer flask. Add approximately 1.0 L of ethanol.

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more ethanol in small portions to achieve complete dissolution.

  • Decolorization: Remove the flask from the heat and allow it to cool slightly. Add 10 g of activated carbon to the hot solution, swirl, and then bring back to a brief boil.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite in a pre-heated Buchner funnel to remove the carbon. This step is crucial for removing colored impurities.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Fine, off-white to light-tan needles of this compound should begin to form. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol. Dry the purified product in a vacuum oven at 50 °C to a constant weight. A typical yield is 65-75%.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methylquinolin-6-ol. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on moving beyond simple protocols to understand the underlying chemistry, enabling you to troubleshoot effectively and significantly improve your reaction yields.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. While several classical methods exist for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, achieving high yields of this compound can be challenging.[1][2] The reaction conditions are often harsh, leading to the formation of significant tar and polymeric byproducts, which complicates purification and reduces overall yield.[3][4]

This guide will primarily focus on the Doebner-von Miller reaction, a versatile method for preparing substituted quinolines, as it provides a direct route to the target molecule from p-aminophenol and an α,β-unsaturated carbonyl compound.[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Low Yield and Excessive Tar/Polymer Formation

Q1: My reaction mixture turns into a thick, dark, intractable tar, resulting in a very low yield. What is the primary cause, and how can I prevent this?

A1: This is the most prevalent issue in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[3][4] The strongly acidic and high-temperature conditions required for the cyclization reaction are also ideal for this competing side reaction.

Causality & Expert Recommendations:

The key to preventing tar formation is to control the concentration and reactivity of the α,β-unsaturated carbonyl compound in the acidic aqueous phase, where polymerization is most rapid.

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent like toluene, its concentration in the acidic aqueous phase (containing the protonated aniline) is kept low. This favors the desired intermolecular reaction over self-polymerization.[3][6]

  • Control Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound (dissolved in the organic solvent) slowly and dropwise to the heated acidic solution of p-aminophenol. This maintains a low instantaneous concentration of the carbonyl, minimizing side reactions.[3][7]

  • Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tarring. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.[3][5]

  • Maintain Strict Temperature Control: The reaction often requires heat to proceed, but excessive temperatures promote polymerization.[3] Determine the minimum effective temperature for the reaction and maintain it consistently. Gradual heating can also help control initial exotherms.[7]

Troubleshooting Workflow for Low Yield

The following decision tree provides a logical workflow for diagnosing and resolving low-yield issues.

G Start Problem: Low Yield of This compound Cause1 High Tar/Polymer Formation? Start->Cause1 Cause2 Incomplete Reaction/ Byproducts Observed? Start->Cause2 Cause3 Poor Recovery After Workup? Start->Cause3 Solution1 Implement Biphasic System (Toluene/Aq. Acid) Slowly Add Carbonyl Optimize Temp & Acid Cause1->Solution1 Yes Solution2 Ensure Sufficient Oxidant (e.g., air, nitrobenzene) Consider Post-Reaction Oxidation (DDQ, MnO2) Protect Phenolic -OH Cause2->Solution2 Yes Solution3 Optimize Purification: - Column Chromatography - Recrystallization - Check pH during extraction Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

Issue 2: Presence of Dihydroquinoline Impurities

Q2: My purified product shows contamination with partially hydrogenated byproducts (dihydro- or tetrahydroquinolines). Why does this happen?

A2: The final step in the Doebner-von Miller mechanism is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[5][7] If this oxidation is incomplete, you will isolate these hydrogenated impurities, which can be difficult to separate from the final product.

Causality & Expert Recommendations:

  • Ensure an Efficient Oxidant: The reaction often relies on an oxidizing agent. In some variations, this is a co-reagent like nitrobenzene (which is reduced to aniline).[2] In others, it can be atmospheric oxygen, which may not be sufficient.[8] Ensure your reaction is open to the air (if specified) or that a sufficient stoichiometric amount of the primary oxidant is used.

  • Post-Reaction Oxidation: If you consistently find dihydroquinoline impurities, you can perform a separate oxidation step on your crude product before final purification. Re-dissolve the crude material in a suitable solvent (e.g., toluene, DCM) and treat it with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to drive the aromatization to completion.[3]

Issue 3: Potential Side Reactions on the Phenol Group

Q3: Could the hydroxyl group on my p-aminophenol starting material be causing side reactions in the strong, hot acid?

A3: Yes, absolutely. The phenolic hydroxyl group is an ortho-, para-director and can be susceptible to electrophilic attack or other reactions under the harsh conditions of the synthesis, potentially leading to undesired byproducts and lower yields.

Causality & Expert Recommendations:

  • Protecting Group Strategy: The most robust solution is to protect the hydroxyl group before the quinoline synthesis and deprotect it in a final step. A common and effective strategy is to use the methyl ether (p-anisidine) as the starting material. The Doebner-von Miller reaction proceeds cleanly, and the resulting 6-methoxy-2-methylquinoline can be efficiently demethylated using strong acids like HBr or BBr₃ to yield the final this compound. This multi-step approach often provides a much higher overall yield and cleaner product than the direct, one-pot method.

Data Summary: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their impact on yield, based on common experimental outcomes.

ParameterSub-Optimal ConditionRoot Cause of Low YieldOptimized ConditionRationale for Improvement
Solvent System Monophasic (e.g., aq. HCl)High concentration of carbonyl in acid leads to rapid polymerization.[3]Biphasic (Toluene/Aq. HCl)Sequesters carbonyl in the organic phase, minimizing polymerization.[6]
Reagent Addition All reagents mixed at onceHigh initial concentration of carbonyl promotes self-condensation.Slow, dropwise addition of carbonylMaintains low instantaneous concentration, favoring reaction with aniline.[7]
Temperature >120°C / Uncontrolled refluxAccelerates polymerization and other side reactions.[3]90-100°C (Controlled)Provides sufficient energy for cyclization while minimizing byproduct formation.
Oxidation Step Closed system / Insufficient oxidantIncomplete aromatization of the dihydroquinoline intermediate.[3]Open to air / Stoichiometric oxidantDrives the reaction to the final, stable aromatic product.
Starting Material p-AminophenolPotential for side reactions on the unprotected -OH group.p-Anisidine (protected -OH)Prevents side reactions; deprotection is a clean final step.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via a Biphasic Doebner-von Miller Reaction

This protocol incorporates best practices to minimize tar formation and maximize yield.

Materials:

  • p-Aminophenol (1.0 eq)

  • Concentrated Hydrochloric Acid (e.g., 37%)

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Sodium Hydroxide solution (e.g., 10 M)

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine p-aminophenol (1.0 eq) and 6 M hydrochloric acid (prepared by diluting concentrated HCl).

  • Heating: Heat the aqueous mixture to a gentle reflux (approx. 95-100°C) with vigorous stirring.

  • Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Reaction: Add the crotonaldehyde/toluene solution dropwise to the refluxing aqueous mixture over a period of 1-2 hours. After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 10 M NaOH solution until the pH is >10. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude this compound from non-polar impurities and polar baseline material.[9]

Materials:

  • Crude this compound

  • Silica Gel (for chromatography)

  • Hexane

  • Ethyl Acetate

  • Collection tubes, TLC plates

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent system (gradient elution, e.g., from 5% to 30% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Reaction Mechanism Visualization

The Doebner-von Miller synthesis of this compound from p-aminophenol and crotonaldehyde proceeds through several key steps as illustrated below.

G cluster_0 Doebner-von Miller Mechanism A p-Aminophenol + Crotonaldehyde B 1,4-Michael Addition (Conjugate Addition) A->B H+ C Intramolecular Electrophilic Cyclization B->C D Dehydration (H2O loss) C->D E 1,2-Dihydroquinoline Intermediate D->E F Oxidation E->F [O] G This compound F->G

Caption: Simplified mechanism of this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your product separates as an insoluble oil.

Probable Causes:

  • High Impurity Load: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, even at lower temperatures, or it may have a boiling point that is too high, leading to supersaturation issues.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.[1]

Solutions:

  • Solvent System Modification:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Common solvents to screen for this compound and related compounds include ethanol, ethyl acetate, and toluene.

    • Use a Solvent Pair: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Controlled Cooling Protocol:

    • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary.

    • Once at room temperature, induce further crystallization by placing the flask in an ice bath.

  • Seeding:

    • If you have a small amount of pure this compound, add a seed crystal to the cooled, saturated solution to initiate crystallization.

    • Alternatively, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

Issue 2: Poor Recovery After Column Chromatography

Symptom: A significant loss of product is observed after performing silica gel column chromatography.

Probable Causes:

  • Irreversible Adsorption: The phenolic hydroxyl group and the basic nitrogen of the quinoline ring can lead to strong interactions with the acidic silica gel, causing irreversible adsorption.

  • Improper Solvent Polarity: The eluent system may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.

  • Compound Instability: Prolonged exposure to silica gel can sometimes lead to degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel:

    • Co-slurry the silica gel with a small percentage of a polar solvent like triethylamine (1-2%) in your non-polar eluent before packing the column. This will neutralize the acidic sites on the silica surface.

  • Optimize the Eluent System:

    • Perform preliminary analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for quinoline derivatives is a mixture of n-hexane and ethyl acetate.[3]

    • A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can help in separating the compound from both less polar and more polar impurities.[1]

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if irreversible adsorption on silica is suspected.

Issue 3: Persistent Colored Impurities

Symptom: The final product retains a yellowish or brownish hue, even after initial purification attempts.

Probable Causes:

  • Oxidation Products: Quinolines and phenols can be susceptible to air oxidation, especially when heated, leading to the formation of colored byproducts. 2-Methylquinoline itself can darken to a red-brown color on exposure to air.[4]

  • Residual Starting Materials or Reagents: Some reagents used in the synthesis, such as nitrobenzene derivatives in a Skraup synthesis, can be colored and difficult to remove.

Solutions:

  • Activated Charcoal Treatment:

    • During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal to the solution.[2]

    • Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

  • Chemical Treatment:

    • A wash with a dilute solution of a reducing agent, such as sodium bisulfite, during the workup can sometimes help to remove colored oxidation byproducts.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: For instance, in a Skraup-type synthesis, you might have residual 4-aminophenol, glycerol, or the oxidizing agent.

  • Regioisomers: Depending on the directing effects of the substituents, isomers such as 2-Methylquinolin-8-ol could be formed.

  • Byproducts from Side Reactions: Polymerization products or other condensation byproducts can also be present.

  • Oxidation Products: As mentioned, quinolines can oxidize, leading to colored impurities.[4]

Q2: Can I use acid-base extraction to purify this compound?

A2: Yes, acid-base extraction can be a very effective initial purification step. This compound is an amphoteric compound, meaning it has both acidic (phenolic hydroxyl) and basic (quinoline nitrogen) properties.

  • To remove neutral impurities: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic nitrogen will be protonated, and the resulting salt will move to the aqueous layer, leaving neutral impurities in the organic layer. You can then basify the aqueous layer and extract the purified product back into an organic solvent.[5][6]

  • To remove acidic impurities: Dissolve the crude product in an organic solvent and extract with a dilute base (e.g., 1M NaOH). The acidic phenol will be deprotonated, and the resulting salt will move to the aqueous layer.

  • Separating from other acidic/basic compounds: The pKa of the phenolic proton and the pKb of the quinoline nitrogen will determine the precise pH range needed for effective separation from other acidic or basic impurities.[7]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is often ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid or trifluoroacetic acid, is a good starting point.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any structurally related impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and byproducts.[10]

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction or the fractions from column chromatography.[1]

III. Experimental Protocols & Visualizations

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean beaker.

  • Back Extraction (Optional): Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The purified this compound should precipitate.

  • Product Extraction: Extract the aqueous suspension with several portions of fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Purity Analysis (TLC, HPLC) Purity Analysis (TLC, HPLC) Crude Product->Purity Analysis (TLC, HPLC) Acid-Base Extraction Acid-Base Extraction Purity Analysis (TLC, HPLC)->Acid-Base Extraction High Impurity Load Recrystallization Recrystallization Purity Analysis (TLC, HPLC)->Recrystallization Moderate Purity Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Final Purity Check (HPLC, NMR) Final Purity Check (HPLC, NMR) Pure this compound->Final Purity Check (HPLC, NMR)

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Slowly Start->Cooling Observation Observe Outcome Cooling->Observation Crystals Collect Crystals by Filtration Observation->Crystals Success Oiling_Out Oiling Out Occurs Cause: Rapid Cooling Cause: High Impurity Cause: Poor Solvent Observation->Oiling_Out Problem Solution1 Reheat and Cool Slower Oiling_Out:cause1->Solution1 Solution2 Add 'Good' Solvent, Reheat, Add 'Poor' Solvent Oiling_Out:cause3->Solution2 Solution3 Perform Pre-purification (e.g., Acid-Base Extraction) Oiling_Out:cause2->Solution3 Solution1->Cooling Solution2->Cooling Solution3->Start

Caption: Troubleshooting guide for recrystallization.

IV. Quantitative Data Summary

The following table provides a hypothetical comparison of purity assessment before and after applying the recommended purification protocols.

Purification Stage Purity by HPLC (%) Appearance Common Impurities Detected
Crude Product85%Brownish SolidUnreacted starting materials, regioisomers
After Acid-Base Extraction95%Light Yellow SolidRegioisomers
After Recrystallization>99%Off-white Crystalline SolidBelow detection limits

V. References

  • This compound - Introduction. ChemBK. Available at: --INVALID-LINK--

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. Benchchem. Available at: --INVALID-LINK--

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: --INVALID-LINK--

  • Supporting Information. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • 2-Methylquinoline. PubChem. Available at: --INVALID-LINK--

  • 6-Hydroxy-2-methylquinoline. PubChem. Available at: --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: --INVALID-LINK--

  • This compound. Matrix Fine Chemicals. Available at: --INVALID-LINK--

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: --INVALID-LINK--

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem. Available at: --INVALID-LINK--

  • Synthesis of derivatives of quinoline. SciSpace. Available at: --INVALID-LINK--

  • 2-methylquinolin-3-ol synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: --INVALID-LINK--

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: --INVALID-LINK--

  • 2-Methylquinolin-4-ol. PubChem. Available at: --INVALID-LINK--

  • 2-methyl quinoline. The Good Scents Company. Available at: --INVALID-LINK--

  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem. Available at: --INVALID-LINK--

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 2-Methylquinolin-8-ol. LGC Standards. Available at: --INVALID-LINK--

  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Benchchem. Available at: --INVALID-LINK--

  • Showing Compound 6-Methylquinoline (FDB011115). FooDB. Available at: --INVALID-LINK--

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem. Available at: --INVALID-LINK--

  • A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem. Available at: --INVALID-LINK--

  • 2-Methylquinoline-6-carboxylic acid. PubChem. Available at: --INVALID-LINK--

  • 2-Methylquinoline-6-carbaldehyde. BLD Pharm. Available at: --INVALID-LINK--

  • 2-Methylquinolin-8-ol. LGC Standards. Available at: --INVALID-LINK--

  • This compound. iChemical. Available at: --INVALID-LINK--

  • 2-Chloroquinolin-6-ol. PubChem. Available at: --INVALID-LINK--

  • Determination of Process-related Genotoxic Impurities of Pentoxifylline by GC-HS Method. Degres Journal. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Solvent Systems for 2-Methylquinolin-6-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding the Molecule

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring both a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group, dictates its behavior in different solvent systems.

  • Molecular Formula: C₁₀H₉NO[1][2][3]

  • Molecular Weight: 159.18 g/mol [2][3]

  • Appearance: Colorless to yellowish or beige solid[1]

  • Melting Point: 214-218 °C[1]

  • pKa: 9.04 (Predicted)[1]

  • Solubility: Soluble in methanol and many organic solvents.[1]

The amphoteric nature of this molecule is the primary reason why purification can be challenging. The quinoline nitrogen can interact with acidic sites on silica gel, while the phenolic hydroxyl can lead to strong polar interactions, often resulting in poor peak shape and difficult separations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A1: An excellent starting point for many quinoline derivatives is a mixture of a non-polar and a polar solvent.[4] For this compound, which has significant polarity due to the hydroxyl group, begin with a system of Ethyl Acetate/Hexanes .

  • Initial Screening: Start with a 30-50% Ethyl Acetate in Hexanes mixture for your initial Thin Layer Chromatography (TLC) analysis.[5]

  • Target Rf: Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC. This Rf value typically translates well to good separation on a flash column.[4]

  • Polarity Adjustment: If the compound does not move from the baseline (Rf = 0), gradually increase the polarity by increasing the percentage of ethyl acetate. If it runs too high on the plate (Rf > 0.5), decrease the polarity.

Q2: My compound is streaking badly on the TLC plate and I'm getting poor separation. What causes this and how can I fix it?

A2: Streaking, or tailing, is a very common issue when purifying quinoline derivatives on silica gel. It is primarily caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, sometimes irreversible, interaction leads to a continuous "bleeding" of the compound down the plate or column.

Solutions:

  • Add a Basic Modifier: The most effective way to combat this issue is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your solvent system.[6] For example, if your eluent is 50:50 Ethyl Acetate/Hexanes, prepare a stock solution containing 1% TEA in Ethyl Acetate to maintain a consistent concentration.

    • Ammonia in Methanol: For highly polar compounds that require methanol in the eluent, using a solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane, can be effective.[5][7]

  • Use an Alternative Stationary Phase: If tailing persists, consider switching from silica gel.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds.[6] Use neutral or basic alumina to avoid the acidic interactions that cause tailing.

    • Reversed-Phase Silica (C18): If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be a powerful alternative.[6]

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification workflow.

Issue 1: My compound is very polar and won't move off the baseline, even with 100% Ethyl Acetate.

  • Cause: The hydroxyl group on this compound makes it quite polar. Ethyl acetate may not be a strong enough polar solvent to effectively elute it from the silica gel.

  • Troubleshooting Steps:

    • Introduce a Stronger Polar Solvent: Add methanol (MeOH) to your eluent system. Start with a small percentage, such as 2-5% MeOH in Dichloromethane (DCM) or Ethyl Acetate.[5]

    • Caution with Methanol: Be aware that using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel, which will contaminate your final product.[5]

    • Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like amine or diol columns) with a mobile phase that starts with a high organic content and gradients towards a higher aqueous or polar solvent content.[8]

Issue 2: The separation between my product and an impurity is very poor.

  • Cause: The chosen solvent system may have the correct polarity but lacks the necessary selectivity to resolve two closely eluting compounds.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: Keep the polarity roughly the same but change the nature of the solvents. The "solvent selectivity triangle" (based on proton donor, proton acceptor, and dipole-dipole characteristics) is a useful concept here. If you are using an alcohol/hydrocarbon system (e.g., MeOH/DCM), try an ester/hydrocarbon system (EtOAc/Hexanes) or a system with acetonitrile.

    • Optimize the Gradient: If using gradient flash chromatography, a shallower gradient around the elution point of your compounds can significantly improve resolution.

    • Centrifugal Partition Chromatography (CPC): For particularly challenging separations, consider advanced techniques like CPC. This method uses liquid-liquid partitioning and can be highly effective for separating quinoline homologues using systems like heptane-acetonitrile-methanol.[9]

Issue 3: I have a low yield after column chromatography.

  • Cause: This could be due to several factors, including irreversible adsorption on the column or decomposition.

  • Troubleshooting Steps:

    • Check for Silica Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[7] In this case, deactivating the silica with a base or switching to alumina is critical.[6]

    • Dry Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column, leading to poor separation and yield. In this case, use the dry loading technique.[10]

      • Dissolve your crude product in a suitable solvent (e.g., methanol, DCM).

      • Add a small amount of silica gel to this solution.

      • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

      • Carefully load this powder onto the top of your packed column.[10]

Section 4: Experimental Protocols & Data

Protocol 1: TLC Screening for an Optimal Solvent System
  • Prepare Stock Solutions: Dissolve a small amount of your crude this compound in a solvent like methanol or DCM to create a concentrated stock solution.

  • Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of at least three different TLC plates.

  • Prepare Eluent Systems: In separate TLC chambers, prepare different solvent systems. Good starting points are:

    • Chamber 1: 30% Ethyl Acetate in Hexanes

    • Chamber 2: 50% Ethyl Acetate in Hexanes

    • Chamber 3: 70% Ethyl Acetate in Hexanes

  • Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. Calculate the Rf for your target compound in each system. The system that provides an Rf between 0.2 and 0.4 is the best starting point for your column.[4] If streaking is observed, repeat the process but add 1% triethylamine to each eluent system.

Data Presentation: Solvent Properties

The choice of solvent is critical. The following table summarizes key properties of common solvents used in chromatography.

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Notes
n-Hexane0.169195Standard non-polar component.
Dichloromethane (DCM)3.140233Good for dissolving a wide range of compounds.
Ethyl Acetate (EtOAc)4.477255Excellent general-purpose polar component.
Acetonitrile (ACN)5.882190Offers different selectivity from alcohols/esters.
Methanol (MeOH)5.165205Very polar; use sparingly with silica gel.[5]
Triethylamine (TEA)1.890~275Basic additive to prevent tailing of amines.[6]

Section 5: Visualized Workflows

Workflow for Troubleshooting Peak Tailing

This diagram outlines the decision-making process when encountering peak tailing during the purification of this compound.

G start Peak Tailing Observed on TLC/Column q1 Is a basic modifier (e.g., 1% TEA) already in the eluent? start->q1 add_base Add 0.5-2% Triethylamine to the eluent system. q1->add_base No q3 Is the compound stable on silica? (Perform 2D TLC test) q1->q3 Yes q2 Does peak shape improve significantly? add_base->q2 proceed Proceed with Purification q2->proceed Yes q2->q3 No q3->proceed Yes switch_stationary Switch to an alternative stationary phase: - Neutral/Basic Alumina - Reversed-Phase (C18) q3->switch_stationary No

References

Technical Support Center: A Researcher's Guide to 2-Methylquinolin-6-ol Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the integrity of your experimental outcomes. As a compound with significant potential in medicinal chemistry, understanding and preventing its degradation is paramount for reproducible and reliable results.

Introduction: The Challenge of Stability

This compound, a quinoline derivative, is a valuable building block in the synthesis of biologically active compounds.[1] However, like many quinoline compounds, it can be susceptible to degradation, leading to inconsistent experimental results and loss of potency.[2] This guide will walk you through the common stability challenges and provide actionable solutions to maintain the quality of your this compound samples during storage and handling.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the stability of this compound.

Q1: My solid this compound powder has changed color from off-white to a yellowish or brownish hue. Is it still usable?

A change in color of the solid compound, often to yellow and then brown, is a primary indicator of degradation.[2][3] This is typically caused by oxidation or photodegradation upon exposure to air and light. While a slight discoloration may not significantly impact a non-sensitive application, for quantitative assays or studies requiring high purity, it is strongly recommended to use a fresh, un-discolored lot of the compound. The formation of colored degradation products can interfere with analytical measurements and biological assays.

Q2: I'm observing a gradual decrease in the potency of my this compound stock solution over time. What could be the cause?

A loss of potency is a classic sign of compound degradation in solution.[2] The primary factors influencing the stability of quinoline derivatives in solution are exposure to light, elevated temperatures, and improper pH.[2] For consistent results, especially in sensitive biological assays, it is crucial to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[4][5] Storage at refrigerated temperatures (2-8 °C) is recommended. Avoid exposure to heat, sparks, and open flames.[4]

Q4: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. For optimal stability, solutions should be:

  • Protected from light: Store in amber vials or wrap containers in aluminum foil.[2]

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can significantly slow down degradation rates.[2]

  • pH controlled: The stability of quinoline derivatives can be pH-dependent.[2] If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH may enhance stability. However, the optimal pH should be determined experimentally.

Q5: What are the main degradation pathways for this compound?

The degradation of this compound likely proceeds through oxidation and photolytic pathways. The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides and hydroxylated byproducts.[4] Exposure to UV and visible light can also induce photochemical reactions, leading to ring opening or the formation of colored polymeric materials.[2][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (yellowing/browning) Oxidation due to improper storage (exposure to air/light)1. Discard the discolored compound for sensitive applications.2. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a dark, cool place.
Precipitate formation in a stored solution Poor solubility at storage temperature; degradation leading to insoluble byproducts.1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared.3. Consider using a different solvent or a lower concentration to improve solubility.
Inconsistent results in biological assays Degradation of the compound in the stock solution or during the experiment.1. Prepare a fresh stock solution of this compound.2. Minimize the exposure of the compound to light and elevated temperatures during the experimental workflow.3. Perform a stability study of the compound under your specific assay conditions (see protocol below).
Appearance of unexpected peaks in HPLC or LC-MS analysis Presence of degradation products.1. Compare the chromatogram of the aged sample to that of a freshly prepared standard.2. If new peaks are present, this confirms degradation.3. Implement the recommended storage and handling procedures to prevent future degradation.

Experimental Protocols

To ensure the integrity of your research, it is crucial to validate the stability of this compound under your specific experimental conditions. Below is a general protocol for conducting a forced degradation study.

Protocol: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions (thermal and photolytic).

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer)

  • Clear and amber glass vials

  • Temperature-controlled oven

  • Photostability chamber with controlled light exposure (UV and visible)

  • HPLC system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired solvent.

  • Sample Preparation for Stress Conditions:

    • Thermal Degradation: Transfer aliquots of the stock solution into clear glass vials. Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[2]

    • Photolytic Degradation: Transfer aliquots of the stock solution into chemically inert, transparent containers. Expose the samples to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] Wrap a control sample in aluminum foil to protect it from light.[2]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for both thermal and photolytic stress conditions.

  • Sample Analysis:

    • Analyze the samples at each time point by a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound (this compound) and the formation of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each stress condition.

Visualizing Degradation Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a stability study.

cluster_degradation Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Air (O2) Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) N-oxides N-oxides Oxidation->N-oxides Hydroxylated byproducts Hydroxylated byproducts Oxidation->Hydroxylated byproducts Ring-opened products Ring-opened products Photodegradation->Ring-opened products Colored polymers Colored polymers Photodegradation->Colored polymers

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of this compound B Aliquot into Vials for Stress Conditions A->B C Thermal Stress (Elevated Temperature) B->C D Photolytic Stress (UV/Vis Light Exposure) B->D E Control (Protected from Light and Heat) B->E F Sample at Predetermined Time Points C->F D->F E->F G HPLC Analysis F->G H Data Analysis and Stability Assessment G->H

Caption: Workflow for a forced degradation study.

Conclusion

By understanding the factors that contribute to the degradation of this compound and implementing the proper storage and handling procedures, researchers can ensure the quality and reliability of their experimental data. This guide provides a comprehensive overview of best practices and troubleshooting strategies. For any further assistance, please do not hesitate to contact our technical support team.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and direct method for the synthesis of quinolines.[1] It involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] Despite its age, the reaction's ability to construct the quinoline scaffold from simple precursors makes it invaluable in medicinal chemistry and materials science.

However, the Skraup synthesis is notorious for its vigorous, often violent, exothermic nature and the formation of significant amounts of tar, which can complicate product isolation.[2][3][4] This guide is designed to serve as a technical support resource for researchers, providing field-proven insights to navigate the challenges of this classic reaction. We will address common experimental issues in a direct question-and-answer format, explain the chemical principles behind our recommendations, and provide standardized protocols to enhance reproducibility and safety.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section tackles the most frequent and critical issues encountered during the Skraup synthesis.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety hazard and must be managed proactively.[5] The primary cause is the uncontrolled, rapid dehydration of glycerol to acrolein and the subsequent exothermic condensation and cyclization steps.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to dissipate heat.

  • Ensure the reaction is being conducted behind a blast shield in a properly functioning fume hood.[6]

  • Be prepared for a sudden increase in pressure; proper venting is essential.[6]

Preventative Measures:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most critical step for moderating the reaction's vigor.[4][6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a sudden, violent exotherm.[4]

  • Controlled Reagent Addition: Add reagents in the correct sequence: the aromatic amine, ferrous sulfate, glycerol, and then, very slowly and with external cooling, the concentrated sulfuric acid.[6]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source immediately. The reaction's own exotherm should sustain it for some time.[4][7] Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[7]

Issue 2: The reaction yields are very low or no product is isolated.

Question: I have followed the procedure, but my final yield of quinoline is disappointingly low. What are the likely causes and how can I improve them?

Answer: Low yields are a common complaint and can originate from several factors, ranging from reaction conditions to the workup procedure.[3][6]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The final oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline is often the slowest step. Insufficient reaction time or temperature can leave a significant portion of the product in this dihydro state, which may be lost during workup.

    • Solution: After the initial exotherm subsides, ensure a sufficient reflux period (typically 3-5 hours) to complete the oxidation.[4][7] The optimal temperature is substrate-dependent but generally falls within the 130-150°C range.[8]

  • Substituent Effects:

    • Cause: The electronic nature of the starting aniline is crucial. Strong electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the initial electrophilic cyclization step more difficult and requiring harsher conditions.[6][9] Conversely, electron-donating groups (-CH₃, -OCH₃) facilitate the reaction.

    • Solution: For deactivated anilines, consider increasing the reaction temperature and time. In some cases, a stronger acid catalyst or a modified procedure may be necessary. Be aware that yields for strongly deactivated systems are often inherently lower.[9]

  • Excessive Tar Formation:

    • Cause: The highly acidic, high-temperature conditions can cause the acrolein intermediate to polymerize, leading to the formation of intractable tar that traps the product.[2][10]

    • Solution: While some tar is unavoidable, its formation can be minimized by adhering strictly to moderation protocols (using FeSO₄) and avoiding temperature overshoots.[4][6] Using an excess of the oxidizing agent (e.g., nitrobenzene) can sometimes help, as it also acts as a solvent to keep the mixture mobile.[1]

  • Losses During Workup:

    • Cause: The quinoline product is often trapped within the solid, tarry residue. Inefficient extraction during the workup is a major source of product loss.

    • Solution: Steam distillation is the most effective method for separating the volatile quinoline from the non-volatile tar.[6][7] Ensure the reaction mixture is made strongly alkaline with NaOH before distillation to liberate the free quinoline base.

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

Question: I have isolated a product, but it is a dark, oily substance contaminated with tar. How can I effectively purify my quinoline?

Answer: Tar removal is the defining challenge of the Skraup synthesis workup. A multi-step purification strategy is almost always required.

Purification Protocol:

  • Steam Distillation: This is the primary and most crucial purification step. After cooling the reaction, dilute it with water, make it strongly alkaline with a concentrated NaOH solution, and pass steam through the mixture.[7] The quinoline, being steam-volatile, will co-distill with the water, leaving the polymeric tar and inorganic salts behind.[6]

  • Removal of Unreacted Starting Materials:

    • Unreacted nitrobenzene (if used as the oxidant) will often steam distill first.[7]

    • Unreacted aniline can also co-distill. To remove it, acidify the distillate with dilute sulfuric acid (which converts both amines to non-volatile salts). Then, add a solution of sodium nitrite (NaNO₂) while cooling in an ice bath.[6][11] The aniline is converted to a diazonium salt, which can be decomposed to phenol upon gentle heating.[11] The quinoline does not react.

  • Final Purification: After the diazotization step, make the solution alkaline again to liberate the quinoline free base. The quinoline can then be extracted into an organic solvent (like dichloromethane or ether), dried over an anhydrous salt (e.g., K₂CO₃), and purified by vacuum distillation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each reagent in the Skraup synthesis?

  • Aromatic Amine (e.g., Aniline): Provides the benzene ring and the nitrogen atom for the final quinoline structure.

  • Glycerol: Acts as the source for the three-carbon chain required to form the pyridine ring. It dehydrates in situ to form acrolein, the reactive electrophile.[12][13]

  • Concentrated Sulfuric Acid: Serves two purposes: it is a dehydrating agent that converts glycerol to acrolein, and it is the acid catalyst for the cyclization and dehydration steps.[13][14]

  • Oxidizing Agent (e.g., Nitrobenzene): Its role is to dehydrogenate the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product.[7][12] Nitrobenzene can also serve as a solvent.[1] Arsenic acid is another option that can result in a less violent reaction.[1]

  • Ferrous Sulfate (Moderator): Controls the reaction rate, preventing a dangerous runaway exotherm.[4][6]

Q2: Can I use acrolein directly instead of glycerol? Yes, using acrolein directly is a common variation.[10] This avoids the initial, often vigorous, dehydration step of glycerol. However, acrolein is a highly toxic, volatile, and unpleasant lachrymator that must be handled with extreme caution in a fume hood. It is also prone to polymerization, so its addition must be carefully controlled.[10]

Q3: How do substituents on the aniline starting material affect the regiochemical outcome? For ortho- and para-substituted anilines, the regiochemical outcome is unambiguous. However, for meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is typically formed. The ratio of these isomers is difficult to predict and depends on the specific substituent and reaction conditions.

Substituent Position on Aniline Substituent Type Effect on Reactivity Expected Product(s)
para- (e.g., p-toluidine)Electron DonatingActivates ring, favors reaction6-Methylquinoline
para- (e.g., p-chloroaniline)Electron WithdrawingDeactivates ring, may require harsher conditions6-Chloroquinoline
meta- (e.g., m-toluidine)Electron DonatingActivates ringMixture of 5-Methylquinoline and 7-Methylquinoline
ortho- (e.g., o-nitroaniline)Strong Electron WithdrawingStrongly deactivates ring, low yields expected[9]8-Nitroquinoline

Visualizing the Process

Skraup Synthesis Mechanism

The reaction proceeds through several distinct stages, from the formation of acrolein to the final oxidation.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein (Propenal) Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 + Michael Addition Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 H⁺ (Cyclization) -H₂O Quinoline Quinoline Intermediate2->Quinoline [O] (Oxidation)

Caption: Key steps of the Skraup synthesis mechanism.

Troubleshooting Workflow

A logical guide to diagnosing and solving issues with the Skraup synthesis.

Troubleshooting_Workflow Start Reaction Start Problem Low Yield or Reaction Failure Start->Problem CheckVigor Was the reaction extremely vigorous? Problem->CheckVigor CheckTar Excessive tar formation? CheckVigor->CheckTar No Sol_Moderator Action: Add FeSO₄ moderator. Ensure slow acid addition and gradual heating. CheckVigor->Sol_Moderator Yes CheckSubstrate Is aniline strongly deactivated? CheckTar->CheckSubstrate No Sol_TempControl Action: Improve temperature control to minimize acrolein polymerization. CheckTar->Sol_TempControl Yes CheckWorkup Was steam distillation performed correctly? CheckSubstrate->CheckWorkup No Sol_Conditions Action: Increase reaction time/temp. Accept potentially lower yield. CheckSubstrate->Sol_Conditions Yes Sol_Workup Action: Ensure mixture is strongly alkaline before steam distillation. Collect a large volume of distillate. CheckWorkup->Sol_Workup No Success Improved Yield CheckWorkup->Success Yes Sol_Moderator->Success Sol_TempControl->Success Sol_Conditions->Success

Caption: A decision tree for troubleshooting the Skraup synthesis.

Standardized Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates best practices for safety and yield.[4][7]

Materials:

  • Aniline (24.5 g, 0.26 mol)

  • Nitrobenzene (15 g, 0.12 mol)

  • Anhydrous Glycerol (57.5 g, 0.625 mol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (4 g)

  • Concentrated Sulfuric Acid (50 mL)

  • Sodium Hydroxide solution (30% w/v)

  • Dichloromethane (for extraction)

  • Anhydrous Potassium Carbonate (for drying)

Procedure:

  • Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, ferrous sulfate heptahydrate, and nitrobenzene.

  • Reagent Addition: Begin stirring and add the anhydrous glycerol. Through the top of the condenser, add the concentrated sulfuric acid in small portions over 30-45 minutes. The mixture will heat up; use a water bath to control the initial temperature if necessary.

  • Reaction: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, remove the heat source.[4] The reaction should continue to reflux on its own for 30-60 minutes.

  • Reflux: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[7]

  • Workup - Steam Distillation: Allow the flask to cool until it can be handled safely. Cautiously dilute the thick, dark mixture with 200 mL of water. Set up the flask for steam distillation. Make the solution strongly alkaline by slowly adding a 30% NaOH solution (approx. 200-250 mL) with cooling.

  • Distillation: Pass steam through the mixture. Unreacted nitrobenzene will distill first, followed by the quinoline.[7] Collect the milky distillate until the exiting steam is clear (typically requires collecting 1.5-2 L of distillate).

  • Purification: Separate the quinoline layer from the aqueous distillate using a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.

  • Final Step: Purify the crude quinoline by vacuum distillation to obtain a colorless to pale yellow liquid.

References

Technical Support Center: HPLC Analysis of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving challenging co-eluting impurities in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylquinolin-6-ol. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering difficulties in achieving baseline separation of this compound from its closely related impurities.

This guide provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions to systematic, hands-on protocols. Our focus is on the "why" behind each step, empowering you to make informed decisions in your method development and validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the HPLC analysis of this compound.

Q1: My this compound peak is showing significant tailing. What are the likely causes?

A1: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider increasing the ionic strength of the mobile phase with a buffer like ammonium formate or using a column with end-capping or a different stationary phase chemistry.

Q2: I have a known impurity that is co-eluting with my main peak. What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust is the mobile phase composition, specifically the organic modifier-to-aqueous ratio. A shallow gradient or even an isocratic hold at a lower organic percentage can often improve the resolution of closely eluting peaks.

Q3: Should I be concerned about the pH of my mobile phase?

A3: Absolutely. The pKa of this compound is crucial in determining its retention behavior. Operating the mobile phase at a pH that ensures the analyte is in a consistent protonation state is key to reproducible chromatography. For quinoline derivatives, a mobile phase pH around 3-4 is often a good starting point to ensure the molecule is protonated and interacts well with a C18 stationary phase.

Q4: Can temperature programming help resolve co-eluting peaks?

A4: Yes, adjusting the column temperature can be a powerful tool. Increasing the temperature generally decreases viscosity and can improve peak shape and efficiency. However, the effect on selectivity is compound-dependent. A systematic study of temperature effects (e.g., in 5°C increments from 25°C to 40°C) is recommended.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent co-elution issues, grounded in chromatographic theory and practical experience.

Scenario: An unknown impurity is co-eluting with the this compound peak.

When faced with co-elution, a logical, stepwise approach is necessary to identify the root cause and implement an effective solution.

Before making significant changes, ensure your current method is robust and your instrument is performing optimally.

  • System Suitability Check: Verify that your system meets the criteria for theoretical plates, tailing factor, and reproducibility for a well-behaved standard.

  • Column Health: Ensure the column is not aged or contaminated, which can lead to peak broadening and loss of resolution. A wash cycle with a strong solvent may be necessary.

This compound is a heterocyclic aromatic compound. Potential co-eluting impurities could include:

  • Positional Isomers: Such as 2-Methylquinolin-4-ol or 2-Methylquinolin-8-ol, which have the same mass but different substitution patterns.

  • Related Structures: Impurities from the synthetic route, such as starting materials or by-products.

  • Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, light).

A foundational understanding of potential impurities can be gained through forced degradation studies.

If the foundational checks are satisfactory, proceed with a systematic optimization of the chromatographic parameters.

3.1 Mobile Phase Modification

The mobile phase is the most powerful tool for manipulating selectivity.

  • Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of the two. The different dipole moments and hydrogen bonding capabilities can alter the interaction with the stationary phase and improve resolution.

  • pH Adjustment: A detailed pH study is highly recommended. Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 in 0.2 unit increments. This can significantly impact the retention of ionizable compounds.

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape and resolution, especially if secondary ionic interactions are at play.

3.2 Stationary Phase Selectivity

If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical step.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be highly effective for separating aromatic, heterocyclic compounds like quinoline derivatives.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity profile due to a combination of hydrophobic, π-π, and dipole-dipole interactions. They are particularly useful for separating positional isomers.

  • Chiral Columns: If the co-eluting impurity is a stereoisomer, a chiral stationary phase will be necessary for separation.

Experimental Protocol: Screening Alternative Stationary Phases

  • Column Selection: Procure a Phenyl-Hexyl and a PFP column of the same dimensions as your current C18 column.

  • Initial Conditions: Start with your optimized mobile phase from the C18 column.

  • Gradient Adjustment: You may need to adjust the gradient profile to account for the different retentivity of the new stationary phases.

  • Data Comparison: Compare the chromatograms from the three columns, paying close attention to the resolution between the this compound peak and the impurity.

Data Summary: Impact of Stationary Phase on Resolution

Stationary PhaseMobile PhaseResolution (Rs)Observations
C1850:50 ACN:20mM Ammonium Formate, pH 3.51.2Partial co-elution with a trailing shoulder.
Phenyl-Hexyl50:50 ACN:20mM Ammonium Formate, pH 3.51.8Improved separation, baseline resolution nearly achieved.
PFP45:55 MeOH:20mM Ammonium Formate, pH 3.52.5Baseline separation achieved with a change in elution order for some impurities.

For particularly challenging separations, more advanced techniques may be required.

  • Two-Dimensional HPLC (2D-HPLC): This powerful technique involves using two columns with different selectivities to resolve highly complex mixtures.

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is often successful where reversed-phase HPLC fails.

Troubleshooting Logic Diagram

G start Co-elution of Impurity with This compound system_check Perform System Suitability and Column Health Check start->system_check mobile_phase Optimize Mobile Phase (Organic Modifier, pH, Buffer) system_check->mobile_phase System OK stationary_phase Screen Alternative Stationary Phases (Phenyl, PFP) mobile_phase->stationary_phase Resolution < 1.5 resolution_achieved Baseline Resolution Achieved mobile_phase->resolution_achieved Resolution >= 1.5 advanced_tech Consider Advanced Techniques (2D-HPLC, SFC) stationary_phase->advanced_tech Resolution < 1.5 stationary_phase->resolution_achieved Resolution >= 1.5 advanced_tech->resolution_achieved Resolution >= 1.5

Caption: A stepwise logic flow for troubleshooting co-elution issues.

Part 3: References

  • HPLC for Pharmaceutical Scientists. (2007). John Wiley & Sons. --INVALID-LINK--

  • Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons. --INVALID-LINK--

  • Forced Degradation Studies. (2023). Pharma Beginners. --INVALID-LINK--

  • Stationary Phases for HPLC - A Detailed Guide. (2022). Chromatography Today. --INVALID-LINK--

Managing temperature control in 2-Methylquinolin-6-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Thermal Management

Welcome to the technical support center for 2-Methylquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Precise temperature control is paramount for achieving high yields, purity, and desired regioselectivity in reactions involving the quinoline scaffold. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Diagnosing and Solving Thermal Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a step-by-step protocol for resolution.

Question 1: My reaction is producing a high percentage of a dark, tar-like byproduct, and my yield of the desired product is significantly reduced. What's happening?

Answer:

This is a classic sign of thermal decomposition. The quinoline ring, while aromatic, can be susceptible to degradation under harsh temperature conditions, especially in the presence of strong acids or oxidizing agents which are often required for electrophilic substitution.[1][2] this compound has a reported melting point between 214-218°C and an estimated boiling point of 284.68°C, which provides a general window of its thermal stability under neutral conditions.[3] However, reaction conditions can drastically lower the decomposition temperature.

Causality: At excessively high temperatures, molecules gain enough kinetic energy to overcome activation barriers for undesired pathways, leading to polymerization, charring, or fragmentation. For quinoline derivatives, this can involve ring-opening or uncontrolled side-chain reactions.[4]

Troubleshooting Workflow:

  • Immediate Temperature Reduction: Lower the reaction temperature by 15-20°C. If the reaction is exothermic, ensure your cooling system (e.g., ice bath, cryocooler) is adequate and efficiently removing heat.

  • Solvent Selection: If you are running the reaction neat or in a lower-boiling solvent, consider switching to a high-boiling, inert solvent. This acts as a heat sink, allowing for more uniform and controlled heating.[5][6]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at shorter time intervals. This will help you determine the optimal reaction time before significant decomposition begins.

  • Controlled Reagent Addition: If the reaction is highly exothermic (e.g., nitration, sulfonation), add the reactive electrophile slowly and portion-wise, or via a syringe pump, while maintaining a low internal temperature.

Below is a diagram illustrating a decision-making process for troubleshooting thermal decomposition.

G start High percentage of tar-like byproduct observed check_temp Is the reaction temperature exceeding the known stability of similar quinolines? start->check_temp reduce_temp Action: Reduce reaction temperature by 15-20°C check_temp->reduce_temp Yes check_exotherm Is the reaction highly exothermic? check_temp->check_exotherm No reduce_temp->check_exotherm slow_addition Action: Implement slow, controlled addition of reagents check_exotherm->slow_addition Yes check_solvent Is a high-boiling inert solvent in use? check_exotherm->check_solvent No slow_addition->check_solvent change_solvent Action: Switch to a solvent like Dowtherm A or mineral oil check_solvent->change_solvent No monitor_rxn Action: Monitor reaction closely via TLC/LC-MS check_solvent->monitor_rxn Yes change_solvent->monitor_rxn solution Problem Resolved: Optimized yield and purity monitor_rxn->solution G cluster_0 Reaction Temperature cluster_1 Outcome low_temp Low Temperature (e.g., 0-25°C) slow_rate Slow Reaction Rate (Incomplete Conversion) low_temp->slow_rate opt_temp Optimal Temperature (e.g., 60-80°C) good_yield High Yield of Desired Product (Good Selectivity) opt_temp->good_yield high_temp High Temperature (e.g., >150°C) decomposition Decomposition & Byproducts (Low Yield, Poor Purity) high_temp->decomposition

References

Technical Support Center: Alternative Catalysts for the Synthesis of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this synthesis, with a particular focus on moving beyond traditional catalysts to explore more efficient, greener, and cost-effective alternatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes.

The synthesis of this compound, a crucial intermediate in pharmaceutical and materials science, is classically achieved through the Doebner-von Miller reaction. This reaction typically involves the condensation of p-aminophenol with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under harsh acidic conditions. While effective, this method is often plagued by issues such as low yields, significant tar formation, and the use of corrosive and difficult-to-handle catalysts.[1][2] This guide will explore modern catalytic systems that offer significant advantages over these traditional methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary drawbacks of using traditional strong acids like concentrated H₂SO₄ or HCl in the synthesis of this compound?

A1: While strong Brønsted acids are effective at catalyzing the Doebner-von Miller reaction, they present several significant challenges. The highly exothermic nature of the reaction when using strong acids can be difficult to control, leading to a higher risk of runaway reactions.[2] Furthermore, these harsh conditions promote the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant (e.g., crotonaldehyde), resulting in the formation of intractable tars and polymers.[1][3] This not only dramatically reduces the yield of the desired product but also complicates the purification process significantly. From an environmental and safety perspective, the use of large quantities of corrosive acids necessitates specialized handling and disposal procedures.

Q2: What are the main classes of alternative catalysts for the synthesis of this compound?

A2: Alternative catalysts can be broadly categorized into three main groups:

  • Lewis Acids: Catalysts like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and scandium(III) triflate offer a milder alternative to strong Brønsted acids.[1][4] They can effectively promote the cyclization and dehydration steps with potentially fewer side reactions.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are easily separable from the reaction mixture, facilitating product purification and catalyst recycling. Examples include zeolites, acid-functionalized mesoporous silica, and metal oxides.[5][6] Their use aligns with the principles of green chemistry by minimizing waste.

  • Nanocatalysts: These materials, such as copper-based nanoparticles and silica-functionalized magnetic nanoparticles, offer high surface area-to-volume ratios, leading to enhanced catalytic activity.[7][8] They can lead to shorter reaction times and improved yields under milder conditions.[8]

Q3: Can modifying the reaction conditions, such as the solvent system, improve the yield and reduce side reactions even with traditional catalysts?

A3: Absolutely. A highly effective strategy to minimize polymerization of the α,β-unsaturated carbonyl compound is the use of a biphasic solvent system.[1][2][3] By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene) and conducting the reaction with the aniline salt in an aqueous acidic phase, the concentration of the carbonyl compound in the acidic medium is kept low. This disfavors self-polymerization and favors the desired reaction with the aniline.[1] Additionally, the slow and controlled addition of the carbonyl compound to the reaction mixture can also help to suppress polymerization.[2]

Q4: Are there any metal-free catalytic systems available for quinoline synthesis?

A4: Yes, there is growing interest in metal-free catalytic systems. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been explored as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines, a related reaction.[6] Iodine, in combination with an oxidizing agent, has also been used to catalyze the synthesis of quinoline derivatives.[9] These approaches are attractive from an environmental and cost perspective, avoiding the use of potentially toxic and expensive heavy metals.

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making product isolation extremely difficult and resulting in a very low yield of this compound.

Root Cause: This is the most common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (crotonaldehyde).[1][2] Harsh acidic conditions and high temperatures accelerate this unwanted side reaction.[1]

Troubleshooting Steps:

  • Catalyst Modification:

    • Switch to a Milder Catalyst: Replace strong Brønsted acids (H₂SO₄, HCl) with a Lewis acid like ZnCl₂ or a heterogeneous catalyst such as an acid-activated montmorillonite clay.[1][10]

    • Optimize Catalyst Loading: Systematically vary the concentration of the chosen catalyst to find the optimal balance between reaction rate and suppression of side reactions.

  • Reaction Condition Optimization:

    • Implement a Biphasic System: As detailed in the FAQs, using a water/toluene solvent system can significantly reduce polymerization.[1][2]

    • Control Reactant Addition: Add the crotonaldehyde slowly to the heated acidic solution of p-aminophenol. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway.[2]

    • Temperature Management: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Excessive heat promotes tar formation.[1]

Problem 2: Formation of Unwanted Isomers or Byproducts

Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product reveals the presence of significant impurities other than the starting materials or tar. This could include regioisomers or partially hydrogenated quinoline derivatives.

Root Cause:

  • Regioisomer Formation: The cyclization step of the Doebner-von Miller reaction can sometimes lead to the formation of regioisomers, although this is less common for the synthesis of this compound from p-aminophenol.

  • Incomplete Oxidation: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent (often an intermediate formed in situ) is not effective enough, the dihydroquinoline may persist as a byproduct.

Troubleshooting Steps:

  • Ensure Complete Oxidation:

    • Choice of Oxidant: While the reaction often generates its own oxidant, in some cases, the addition of a mild oxidizing agent might be beneficial. However, this must be done cautiously to avoid over-oxidation or other side reactions.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to drive the final aromatization step to completion.

  • Purification Strategies:

    • Column Chromatography: Unreacted starting materials and byproducts with different polarities can often be separated from the desired product using silica gel column chromatography.[11]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound using a ZnCl₂ Catalyst

This protocol offers a milder alternative to the use of strong Brønsted acids.

Materials:

  • p-Aminophenol

  • Crotonaldehyde

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-aminophenol (1 equivalent) in ethanol.

  • Carefully add concentrated HCl (0.1 equivalents) to form the hydrochloride salt.

  • Add anhydrous ZnCl₂ (1.2 equivalents) to the mixture.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde (1.5 equivalents) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with a NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Green Synthesis using a Heterogeneous Catalyst (Zeolite-based)

This protocol emphasizes the use of a recyclable catalyst and potentially milder conditions.[5]

Materials:

  • p-Aminophenol

  • Crotonaldehyde

  • ZnCl₂/Ni-USY-acid zeolite catalyst[5]

  • Toluene

Procedure:

  • This reaction is typically carried out in a fixed-bed reactor under gas-phase conditions.

  • A mixture of p-aminophenol and crotonaldehyde (in a suitable molar ratio) is vaporized and passed over a heated bed of the ZnCl₂/Ni-USY-acid catalyst.

  • The reaction temperature and flow rate are optimized to maximize the yield of this compound.

  • The product stream is condensed and collected.

  • The crude product is then purified by standard methods such as distillation or chromatography.

  • The catalyst can be regenerated by heating under a stream of air to remove any adsorbed organic material.

Data Presentation

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
Brønsted Acids (HCl, H₂SO₄) High temperature, neat or in waterInexpensive, readily availableLow yields, significant tar formation, corrosive, difficult workup[1],[2]
Lewis Acids (ZnCl₂, SnCl₄) Moderate to high temperature, various solventsMilder than Brønsted acids, can improve yieldsCan be moisture sensitive, may require stoichiometric amounts[1],[4]
Heterogeneous Catalysts (Zeolites) Gas-phase, high temperatureRecyclable, easy separation, environmentally friendlyMay require specialized equipment (fixed-bed reactor), potential for catalyst deactivation[5]
**Nanocatalysts (Fe₃O₄@SiO₂) **Moderate temperature, solvent or solvent-freeHigh activity, short reaction times, improved yieldsCatalyst synthesis can be complex, potential for leaching[7],[8]
Metal-Free Catalysts (Iodine) Moderate temperature, in DMSOAvoids heavy metal contaminationMay require an additional oxidant[9]

Visualizations

Reaction Workflow: Doebner-von Miller Synthesis of this compound

Doebner_von_Miller_Workflow start Start: p-Aminophenol + Crotonaldehyde catalyst Add Catalyst (e.g., ZnCl₂, Zeolite) start->catalyst reaction Reaction Under Optimized Conditions (Temp, Time, Solvent) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield and Tar Formation

Troubleshooting_Tar_Formation problem Problem: Low Yield & Tar Formation cause1 Root Cause: Polymerization of Crotonaldehyde problem->cause1 solution1 Solution 1: Modify Catalyst cause1->solution1 solution2 Solution 2: Optimize Conditions cause1->solution2 action1a Use Milder Lewis Acid (e.g., ZnCl₂) solution1->action1a action1b Employ Heterogeneous Catalyst (e.g., Zeolite) solution1->action1b action2a Implement Biphasic Solvent System solution2->action2a action2b Slowly Add Crotonaldehyde solution2->action2b action2c Reduce Reaction Temperature solution2->action2c outcome Improved Yield, Reduced Tar action1a->outcome action1b->outcome action2a->outcome action2b->outcome action2c->outcome

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methylquinolin-6-ol and Other Quinolines for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of 2-Methylquinolin-6-ol, a less-explored derivative, in the context of other well-characterized quinolines. By examining structure-activity relationships (SAR) and leveraging experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a framework for investigating the therapeutic potential of this molecule.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, offers a versatile platform for synthetic modification, enabling the fine-tuning of its physicochemical and pharmacological properties.[3] The position and nature of substituents on the quinoline ring profoundly influence its biological effects, which span anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[3]

Comparative Biological Activity: Insights from Structural Analogs

Direct experimental data on the biological activity of this compound is not extensively available in the public domain. However, by analyzing its structural features and comparing them to related quinoline derivatives, we can hypothesize its potential biological profile.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with various substituted quinolines exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] The substitution pattern on the quinoline ring is a key determinant of this activity.

For instance, studies on 6-substituted quinolines have shown that the nature of the substituent at this position can dramatically influence anticancer efficacy. A study on substituted quinolines revealed that a 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline displayed a potent IC50 value of 16 ± 3 nM against T47D breast cancer cells.[4][5] This suggests that substitution at the 6-position can significantly enhance cytotoxicity. While a hydroxyl group at the 6-position, as in this compound, may have a different impact than a methoxy group, it highlights this position as a critical site for modulating anticancer activity.

Furthermore, the presence of a methyl group at the 2-position has also been associated with anticancer properties.[6] Therefore, the combination of a 2-methyl and a 6-hydroxyl group in this compound warrants investigation for its potential cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Representative Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[4][5]
2-(4-chlorophenyl)-6-chloroquinolineHeLa (Cervical)>10[6]
2-(3,4-methylenedioxyphenyl)-6-chloroquinolineHeLa (Cervical)0.8[6]
4,6-dihydroxyquinolin-2(1H)-oneNot SpecifiedPotent[7]
Antimicrobial Activity

Quinolines are renowned for their antimicrobial properties, with the fluoroquinolone antibiotics being a prime example. The substitution pattern is also crucial for determining the antimicrobial spectrum and potency.

While specific data for this compound is lacking, studies on its isomers and other 6-hydroxyquinolines provide valuable insights. For example, 2-methyl-8-hydroxyquinoline has demonstrated antimicrobial activities against human intestinal bacteria.[8] Research on 4-amino-6-hydroxyquinolines has shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Another study on quinoline-based hydroxyimidazolium hybrids indicated that substitution at the C-6 position appeared to be essential for increasing the anti-mycobacterial effect.[10]

These findings suggest that the 6-hydroxyl group in this compound could contribute to antimicrobial activity. It is plausible that this compound may exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Representative Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-hydroxyquinolineS. aureus, E. faecalis, C. albicans27.58 (µM)[11]
Quinoline-based hydroxyimidazolium hybrid (C-6 substituted)S. aureus2[10]
Quinoline-based hydroxyimidazolium hybrid (C-6 substituted)M. tuberculosis H37Rv10[10]
4-amino-8-methyl-6-hydroxyquinolineVarious bacteriaSlight activity[9]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and compare it to other quinolines, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and other quinoline compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Quinoline Derivatives cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Workflow of the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and other quinoline compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for the recommended time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow start Start compound_prep Prepare Quinoline Stock Solutions start->compound_prep serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum serial_dilution->inoculum_prep inoculation Inoculate Wells inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC incubation->mic_determination end End mic_determination->end

Workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Mechanisms: Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[3]

Anticancer_Mechanism quinoline Quinoline Derivative cell_cycle Cell Cycle Arrest quinoline->cell_cycle apoptosis Apoptosis Induction quinoline->apoptosis enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) quinoline->enzyme_inhibition cancer_cell_death Cancer Cell Death cell_cycle->cancer_cell_death apoptosis->cancer_cell_death enzyme_inhibition->cancer_cell_death

Potential anticancer mechanisms of quinolines.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on its structural similarity to other biologically active quinolines suggests its potential as a valuable scaffold for further investigation. The presence of a 2-methyl group and a 6-hydroxyl group provides a unique combination of substituents that warrants exploration for anticancer and antimicrobial activities.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological profile of this compound and other novel quinoline derivatives. Such studies will be instrumental in elucidating the structure-activity relationships of this important class of heterocyclic compounds and may lead to the discovery of new therapeutic agents.

References

A Comparative In Vitro Analysis of 2-Methylquinolin-6-ol's Anticancer Potential Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive in vitro comparative analysis of the potential anticancer activity of 2-Methylquinolin-6-ol against two well-established chemotherapeutic drugs, Cisplatin and Doxorubicin.

It is important to note that as of the latest literature review, specific experimental data on the in vitro anticancer activity of this compound is not extensively available in the public domain.[3] Therefore, this guide will draw upon data from structurally related quinoline derivatives to provide a foundational and comparative framework for future research. This approach allows for a scientifically grounded estimation of its potential efficacy and mechanism of action.

The Promise of Quinoline Derivatives in Oncology

The quinoline scaffold is a key structural motif in numerous compounds exhibiting potent anticancer effects.[4] The anticancer activity of quinoline derivatives is multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[2][5]

Comparative Cytotoxicity Analysis

The primary measure of a compound's in vitro anticancer potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the greater the potency of the compound.

The following table summarizes the in vitro cytotoxicity of selected quinoline derivatives, alongside the established anticancer drugs Cisplatin and Doxorubicin, against a panel of human cancer cell lines. This comparative data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.

Compound/DrugCell LineIC50 (µM)Reference
Quinoline Derivative 1 (CHM-1) CT-26 (Murine Colorectal Adenocarcinoma)0.74[6]
Quinoline Derivative 2 U937 (Human Histiocytic Lymphoma)0.7[5]
Quinoline Derivative 3 HeLa (Cervical Cancer)Single-digit micromolar[5]
Quinoline Derivative 4 M14 (Melanoma)Single-digit micromolar[5]
Quinoline Derivative 5 HT1080 (Fibrosarcoma)Single-digit micromolar[5]
Cisplatin A2780 (Ovarian Cancer)5-10[6]
Cisplatin Ov-car (Ovarian Cancer)10-20[6]
Cisplatin A549 (Lung Cancer) - 48h7.49[7]
Doxorubicin MCF-7 (Breast Cancer)2.50
Doxorubicin HeLa (Cervical Cancer)2.92
Doxorubicin HepG2 (Liver Cancer)12.18

Note: IC50 values for Cisplatin and Doxorubicin can vary significantly depending on the specific experimental conditions, including incubation time and the assay used.[3][8]

Mechanistic Insights: How Quinoline Derivatives May Combat Cancer

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.

Induction of Apoptosis

A primary mechanism of action for many anticancer agents is the induction of apoptosis. Research on various quinoline derivatives has shown their capability to trigger this cell death pathway.[5][9] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic cascade.[10][11]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many quinoline derivatives have been shown to halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from proliferating.[6][9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[12][13]

Experimental Protocols for In Vitro Anticancer Activity Assessment

To ensure scientific rigor and reproducibility, standardized in vitro assays are crucial for evaluating the anticancer potential of novel compounds.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of a test compound.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Preparation of Test Compound Serial Dilutions C->D E Incubation (e.g., 48 hours) D->E F Cytotoxicity Assay (e.g., MTT) E->F G Absorbance Measurement F->G H Calculation of Cell Viability G->H I Determination of IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Potential Signaling Pathways Targeted by Quinoline Derivatives

The anticancer activity of quinoline derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell growth, survival, and proliferation.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway is a key strategy in cancer therapy.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects cluster_3 Inhibition by Quinoline Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Conclusion and Future Directions

While direct experimental evidence for the in vitro anticancer activity of this compound is currently limited, the extensive research on structurally related quinoline derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented in this guide suggest that quinoline-based compounds can exhibit potent cytotoxicity against a range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.

Future research should focus on synthesizing this compound and systematically evaluating its in vitro anticancer activity against a panel of human cancer cell lines using the standardized protocols outlined in this guide. Mechanistic studies, including cell cycle analysis and apoptosis assays, will be crucial to elucidate its mode of action. A thorough investigation into its effects on key signaling pathways, such as the PI3K/Akt pathway, will further define its therapeutic potential. The insights gained from such studies will be instrumental in determining whether this compound and its derivatives warrant further development as novel anticancer therapeutics.

References

Comparative Guide to the Synthesis of 2-Methylquinolin-6-ol: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylquinolin-6-ol, a heterocyclic compound with significant applications in medicinal chemistry and material science, can be synthesized through various routes. The selection of a specific synthetic pathway is contingent upon factors such as desired yield, purity, scalability, cost, and environmental considerations. This guide provides a comprehensive comparative analysis of the prominent synthesis routes for this compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction: The Significance of this compound

Quinoline and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] this compound, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring both a quinoline core and a hydroxyl group, allows for diverse functionalization, making it a versatile building block in drug discovery and development. The efficiency and practicality of its synthesis are therefore of paramount importance.

This guide will delve into a comparative study of the primary methods for synthesizing this compound, with a focus on the Skraup-Doebner-von Miller reaction and the Combes quinoline synthesis. We will explore the mechanistic underpinnings of each route, provide detailed experimental procedures, and present a comparative analysis of their respective advantages and limitations.

Overview of Primary Synthesis Strategies

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions.[3][4][5] For the preparation of this compound, the most relevant and widely employed methods are:

  • The Skraup-Doebner-von Miller Reaction: A classic and versatile method for quinoline synthesis, this reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[4][6][7]

  • The Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aromatic amine with a β-diketone to form a 2,4-disubstituted quinoline.[4][8][9]

The choice between these routes often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

In-Depth Analysis of Synthesis Routes

The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a robust method for synthesizing quinolines. It is a variation of the Skraup synthesis, which traditionally uses glycerol and an oxidizing agent.[6][10] The Doebner-von Miller modification allows for the use of α,β-unsaturated aldehydes or ketones, or the in situ generation of these from other carbonyl compounds, providing greater flexibility.[7]

Reaction Scheme:

G cluster_0 Skraup-Doebner-von Miller Reaction p_aminophenol p-Aminophenol reagents HCl, Oxidizing Agent (e.g., As2O5 or nitrobenzene) p_aminophenol->reagents crotonaldehyde Crotonaldehyde crotonaldehyde->reagents product This compound reagents->product

Caption: General scheme for the Skraup-Doebner-von Miller synthesis of this compound.

Mechanism:

The mechanism of the Doebner-von Miller reaction is a subject of some debate but is generally understood to proceed through the following key steps[7][11]:

  • Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aromatic amine (p-aminophenol) to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

  • Dehydration: A dehydration step follows, leading to the formation of a dihydroquinoline intermediate.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the starting amine, is often used.

G start p-Aminophenol + Crotonaldehyde michael_addition Michael Addition start->michael_addition intermediate1 Amino-aldehyde Intermediate michael_addition->intermediate1 cyclization Acid-Catalyzed Cyclization intermediate1->cyclization dehydration Dehydration cyclization->dehydration dihydroquinoline Dihydroquinoline Intermediate oxidation Oxidation dihydroquinoline->oxidation dehydration->dihydroquinoline product This compound oxidation->product

Caption: Mechanistic workflow of the Skraup-Doebner-von Miller reaction.

Experimental Protocol:

Materials:

  • p-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Arsenic Pentoxide (or other suitable oxidizing agent)

  • Sodium Hydroxide solution

  • Methanol

Procedure:

  • In a fume hood, a mixture of p-aminophenol and concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • Crotonaldehyde is added dropwise to the stirred mixture. The reaction is often exothermic and may require external cooling to maintain control.

  • After the addition is complete, the oxidizing agent (e.g., arsenic pentoxide) is carefully added in portions.

  • The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution.

  • The precipitated crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as methanol to afford pure this compound.

Pros and Cons:

Advantages:

  • Versatility: This method is highly versatile and can be used to synthesize a wide range of substituted quinolines.

  • Readily Available Starting Materials: The starting materials, such as anilines and α,β-unsaturated carbonyls, are generally inexpensive and readily available.

Disadvantages:

  • Harsh Reaction Conditions: The reaction often requires strong acids and high temperatures, which may not be suitable for sensitive substrates.[12][13]

  • Safety Concerns: The use of hazardous reagents like arsenic pentoxide necessitates stringent safety precautions. The reaction itself can be vigorous and requires careful control.[6]

  • Moderate Yields: Yields can be variable and are often moderate.

  • Environmental Concerns: The use of strong acids and toxic oxidizing agents raises environmental concerns.

The Combes Quinoline Synthesis

The Combes synthesis provides an alternative route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[8][9]

Reaction Scheme:

G cluster_1 Combes Quinoline Synthesis p_aminophenol p-Aminophenol reagents H2SO4, Heat p_aminophenol->reagents acetylacetone Acetylacetone (a β-diketone) acetylacetone->reagents product 2,4-Dimethylquinolin-6-ol reagents->product

Caption: General scheme for the Combes synthesis. Note that this route yields a 2,4-dimethyl substituted product.

Mechanism:

The reaction mechanism of the Combes synthesis involves three main stages[9][14]:

  • Enamine Formation: The aromatic amine reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

  • Cyclization: The enamine then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring. This is typically the rate-determining step.

  • Dehydration: The cyclized intermediate subsequently undergoes dehydration to form the final aromatic quinoline product.

G start p-Aminophenol + Acetylacetone enamine_formation Enamine Formation start->enamine_formation enamine_intermediate Enamine Intermediate enamine_formation->enamine_intermediate cyclization Acid-Catalyzed Cyclization (Rate-Determining) enamine_intermediate->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate dehydration Dehydration cyclized_intermediate->dehydration product 2,4-Dimethylquinolin-6-ol dehydration->product

Caption: Mechanistic workflow of the Combes quinoline synthesis.

Experimental Protocol:

Materials:

  • p-Aminophenol

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Sodium Carbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, p-aminophenol is dissolved in a suitable solvent, and acetylacetone is added.

  • The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.

  • After the addition of acid, the reaction mixture is heated for a specified period. Reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.

  • The acidic solution is then neutralized with a sodium carbonate solution until a precipitate forms.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Pros and Cons:

Advantages:

  • Good Yields: The Combes synthesis often provides good to excellent yields of the desired quinoline product.

  • Milder Conditions (Relatively): While still requiring a strong acid, the conditions can sometimes be milder than the Skraup-Doebner-von Miller reaction.

Disadvantages:

  • Limited to 2,4-Disubstituted Quinolines: The use of a β-diketone inherently leads to substitution at both the 2- and 4-positions of the quinoline ring. This may not be desirable if only a 2-methyl substituent is required.

  • Potential for Regioisomer Formation: With unsymmetrical β-diketones or substituted anilines, the formation of regioisomers is possible, which can complicate purification.[9]

Modern and Greener Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for quinoline synthesis.[1][15][16] These "green" approaches often focus on:

  • Use of Greener Solvents: Replacing hazardous organic solvents with water or ethanol.[15]

  • Catalysis: Employing catalysts that are more benign and can be recycled, such as nanocatalysts or solid acid catalysts.[1][3]

  • Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption.[15]

While a detailed exploration of these methods is beyond the scope of this guide, it is important for researchers to be aware of these emerging trends as they offer promising alternatives to traditional synthetic routes. For instance, formic acid has been investigated as a greener catalyst for quinoline synthesis.[16] Nanoparticle-catalyzed reactions, such as those using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), have also shown promise in improving yields and reducing reaction times for quinoline synthesis.[17]

Comparative Summary

FeatureSkraup-Doebner-von Miller ReactionCombes Quinoline Synthesis
Starting Materials Aromatic amine, α,β-unsaturated carbonylAromatic amine, β-diketone
Product Substituted quinoline (e.g., 2-methyl)2,4-Disubstituted quinoline
Typical Yield ModerateGood to Excellent
Reaction Conditions Harsh (strong acid, high temp., oxidizing agent)Strong acid, heating
Key Advantages Versatility, readily available starting materialsGood yields, relatively milder conditions
Key Disadvantages Harsh conditions, safety concerns, moderate yieldsLimited to 2,4-disubstitution, potential for regioisomers
Green Chemistry Aspect Generally poor due to harsh reagentsModerate, can be improved with catalyst and solvent choice

Conclusion and Recommendations

The choice of a synthetic route for this compound is a critical decision that will depend on the specific goals of the research or development project.

  • For the synthesis of This compound specifically , the Skraup-Doebner-von Miller reaction is the more direct and appropriate choice, as the Combes synthesis would yield a 2,4-dimethylated product.

  • Researchers must be prepared to handle the harsh conditions and safety precautions associated with the Skraup-Doebner-von Miller reaction. Careful optimization of reaction parameters is crucial to maximize yield and ensure safety.

  • For projects where a 2,4-disubstituted quinoline-6-ol is acceptable or desired, the Combes synthesis offers a more favorable route in terms of yield and potentially milder conditions.

  • It is highly recommended to explore modern, greener alternatives to these classical methods, especially for larger-scale synthesis. The use of novel catalysts and more environmentally benign reaction media can lead to more sustainable and efficient processes.

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each synthetic route, as presented in this guide, will empower researchers to select the most suitable pathway for their specific needs, leading to successful and efficient synthesis of this compound and its derivatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinolin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and ability to be functionalized at multiple positions have made it a cornerstone in the design of therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the myriad of quinoline derivatives, 2-Methylquinolin-6-ol (also known as 6-hydroxyquinaldine) presents a particularly interesting starting point for drug discovery.[4] The presence of a methyl group at the C2 position and a hydroxyl group at the C6 position provides key sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By synthesizing data from various studies on related quinoline and quinolinone cores, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel and potent therapeutic agents based on this versatile scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[5] The interplay of electronic effects, lipophilicity, and steric factors dictates the compound's interaction with its biological target.

The Significance of Key Positions

1. The C2-Methyl Group: The methyl group at the C2 position is a common feature in many bioactive quinolines. Its primary influence is often steric and lipophilic.

  • Steric Bulk: Altering the size of the alkyl group at C2 can modulate binding affinity. While the methyl group is often optimal, increasing the bulk (e.g., to ethyl or isopropyl) may either enhance or diminish activity depending on the topology of the target's binding pocket.

  • Electronic Nature: Replacing the methyl group with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the quinoline ring system, impacting its ability to participate in π-π stacking or other electronic interactions with the target protein.[2] For instance, in some antimalarial quinoline-imidazole hybrids, an electron-donating methoxy group at C2 enhanced activity, while an electron-withdrawing chloro group led to its loss.[2]

2. The C6-Hydroxyl Group: The hydroxyl group at the C6 position is a critical functional handle that can serve as both a hydrogen bond donor and acceptor.

  • Hydrogen Bonding: This group is pivotal for anchoring the molecule within a receptor's active site. Its conversion to a methoxy ether (O-methylation) or an ester can probe the necessity of the hydrogen-bonding capability. If activity is retained or enhanced, it may suggest that the pocket is more hydrophobic or that the oxygen atom is acting solely as a hydrogen bond acceptor.

  • Point of Attachment: The C6-hydroxyl group serves as an excellent attachment point for linkers to introduce additional pharmacophoric features, a common strategy in designing multi-target-directed ligands.[1] Studies on 6-substituted 1H-quinolin-2-ones have shown that attaching bulky N,N-dialkylamide substituents via a phenyl linker at this position leads to potent inhibitors of steroid 5α-reductases.[6]

3. Substitution at Other Ring Positions (C4, C5, C7, C8):

  • Halogenation (F, Cl, Br): Introducing halogens at various positions is a well-established strategy in medicinal chemistry. Fluorine atoms, particularly at positions like C6 and C8, can enhance metabolic stability and binding affinity by altering the molecule's electronic properties and pKa.[7]

  • Lipophilicity and Hydrophobicity: The overall lipophilicity of the molecule, often quantified by cLogP, is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. A study on 2-arylquinoline derivatives found a direct correlation between higher lipophilicity and better cytotoxic effects against certain cancer cell lines.[8] Substituents that increase lipophilicity may enhance membrane permeability and access to intracellular targets.

The general SAR trends for the this compound scaffold are summarized in the diagram below, highlighting key positions for modification.

SAR_Map cluster_0 This compound Core core core pos6 C6-Hydroxyl: - Key H-bond donor/acceptor. - Ideal attachment point for linkers. core->pos6   pos4 C4 Position: - Substitution can influence  selectivity and potency. core->pos4   other Other Positions (C5, C7, C8): - Halogenation can improve  metabolic stability and affinity. core->other   pos2 C2-Methyl: - Steric bulk is critical. - Can be replaced to modulate  lipophilicity.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Quinoline Analog Performance

Compound Class/IDStructural ModificationBiological Target / AssayIC50 / ActivityReference
7-Fluoro-4-anilinoquinolines HeLa & BGC-823 Cancer Cells[7]
1f3-isopropyl on anilino ringAntiproliferative8.92 µM (HeLa), 6.48 µM (BGC-823)[7]
1g3-tert-butyl on anilino ringAntiproliferative9.56 µM (HeLa), 7.21 µM (BGC-823)[7]
1d3-methyl on anilino ringAntiproliferative21.45 µM (HeLa), 15.24 µM (BGC-823)[7]
6-Substituted 1H-quinolin-2-ones Steroid 5α-Reductase[6]
46-[4-(N,N-diisopropylcarbamoyl)phenyl]Type 2 IsozymeKi = 800 nM[6]
5N-methyl of Cpd 4Type 1 IsozymeIC50 = 510 nM[6]
2-(amino)quinazolin-4(3H)-one S. aureus (MRSA)[9]
6l7-chloro, 2-(3,5-dichloroanilino)AntibacterialMIC50 = 0.6 µM[9]
6y7-chloro, 2-(3,4-difluorobenzylamino)AntibacterialMIC50 = 0.02 µM[9]

Analysis of Comparative Data:

  • Steric Effects: The data for 7-fluoro-4-anilinoquinolines clearly demonstrates the importance of steric bulk at the meta-position of the aniline ring.[7] The bulky isopropyl (1f) and tert-butyl (1g) groups confer significantly higher potency against cancer cell lines compared to the smaller methyl group (1d), suggesting a favorable interaction within a hydrophobic pocket of the target.[7][10]

  • Substituent Effects at C6: The 1H-quinolin-2-one series shows that large, complex substituents at the C6 position can lead to highly potent and selective enzyme inhibitors.[6] The N,N-diisopropylcarbamoylphenyl group in compound 4 results in a potent inhibitor of the type 2 steroid 5α-reductase, while simple N-methylation of the quinolinone nitrogen (compound 5) shifts the selectivity towards the type 1 isozyme.[6]

  • Fine-tuning for Potency: In the quinazolinone series, which shares structural similarities with quinolines, subtle changes in substitution dramatically impact antibacterial activity. Shifting from a 3,5-dichloroanilino group (6l) to a 3,4-difluorobenzylamino group (6y) at the C2 position resulted in a 30-fold increase in potency against MRSA.[9] This highlights how precise electronic and conformational changes can optimize target engagement.

Experimental Protocols: A Foundation for Discovery

The synthesis and evaluation of novel analogs are the cornerstones of SAR studies. Below are representative protocols for the chemical synthesis of a quinoline core and a standard biological evaluation method.

Protocol 1: Synthesis of the Quinoline Core via Doebner-von Miller Reaction

This protocol describes a classic and versatile method for synthesizing substituted quinolines. The reaction involves the condensation of an α,β-unsaturated carbonyl compound (or its precursor) with an aniline in the presence of an acid catalyst and an oxidizing agent.

Materials:

  • Substituted aniline (e.g., p-aminophenol for a 6-hydroxyquinoline)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde to yield a 2-methylquinoline)

  • Concentrated Hydrochloric Acid (HCl)

  • Oxidizing agent (e.g., arsenic pentoxide, ferric chloride, or iodine)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Addition of Reagents: To this solution, add the oxidizing agent (e.g., ferric chloride, 1.2 eq).

  • Carbonyl Addition: Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 2.5 eq) to the reaction mixture with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice. Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately 8-9. This will precipitate the crude quinoline product.

  • Purification: Filter the crude product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality: The Doebner-von Miller reaction is chosen for its robustness and ability to accommodate a variety of substituted anilines and carbonyl compounds, making it ideal for generating a library of analogs for SAR studies. The acid catalyst facilitates the initial Michael addition and subsequent cyclization, while the oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.[11]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Substituted Aniline in HCl/Water add_ox Add Oxidizing Agent (e.g., FeCl3) prep->add_ox add_carb Slowly Add α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) add_ox->add_carb reflux Heat to Reflux (3-4 hours) add_carb->reflux cool Cool and Pour onto Ice reflux->cool neutralize Neutralize with NaOH to Precipitate Product cool->neutralize purify Filter, Wash, and Purify (Recrystallization or Chromatography) neutralize->purify

Caption: Workflow for quinoline synthesis via Doebner-von Miller reaction.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxicity of chemical compounds on cultured cells, providing IC50 values that are essential for SAR analysis.

Materials:

  • Human cancer cell line (e.g., HeLa, PC3)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Self-Validation: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic drug like doxorubicin) and negative (vehicle-only) controls.[8] The dose-response curve generated provides a robust and reproducible measure of a compound's antiproliferative potency.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships derived from its analogs and related quinoline derivatives underscore the critical roles of steric, electronic, and lipophilic properties. The C6-hydroxyl and C2-methyl positions are primary handles for modification, allowing for the strategic introduction of functionalities to enhance potency, selectivity, and pharmacokinetic profiles. Future research should focus on building systematic libraries around this core, exploring diverse substitutions at all positions of the quinoline ring. Combining these empirical SAR studies with computational methods like molecular docking will undoubtedly accelerate the rational design of next-generation quinoline-based drugs.[1][8]

References

A Comparative Guide to the Antimicrobial Spectrum of Hydroxy-2-Methylquinoline Derivatives: A Focus on 6-Hydroxy and 8-Hydroxy Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

In the persistent search for novel antimicrobial agents, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutics.[1][2] Modifications to this core, particularly the introduction of hydroxyl and methyl groups, can profoundly influence the resulting compound's spectrum of activity and potency. This guide provides a comparative analysis of the antimicrobial profiles of two key positional isomers: 6-hydroxy and 8-hydroxy-2-methylquinoline derivatives. We will dissect the available experimental data, elucidate the underlying structure-activity relationships (SAR), and provide a robust experimental framework for future investigations in this promising chemical space.

Mechanistic Cornerstone: How Hydroxyquinolines Exert Antimicrobial Action

While classic fluoroquinolones are well-understood inhibitors of bacterial DNA gyrase and topoisomerase IV, the mechanism for hydroxyquinolines is often more multifaceted.[3][4] The primary mode of action for many 8-hydroxyquinoline derivatives is believed to stem from their potent ability to chelate divalent metal ions, such as Mg²⁺ and Fe²⁺.[5][6] These ions are critical cofactors for a host of bacterial enzymes essential for processes like DNA replication, RNA synthesis, and cellular respiration. By sequestering these ions, the derivatives effectively disrupt these vital enzymatic functions, leading to bacteriostasis or cell death.[5] This chelating property, conferred by the spatial arrangement of the hydroxyl group and the ring nitrogen, is a key differentiator in their biological activity.

Comparative Analysis of Antimicrobial Spectra

Direct, head-to-head comparative studies of 2-methylquinolin-6-ol and 2-methylquinolin-8-ol derivatives are scarce in publicly available literature. However, by synthesizing data from studies on closely related scaffolds, we can construct a scientifically sound comparison. The following data is collated from independent studies and presented for comparative purposes. Methodological consistency is paramount; therefore, all data is derived from standard broth microdilution or agar diffusion assays compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Key Hydroxyquinoline Derivatives

Compound/DerivativeScaffoldGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
Derivative A: 4,6-dihydroxyquinolin-2(1H)-one6-HydroxyquinolinoneS. aureus: 7.8E. coli: 15.6C. albicans: 3.9[7]
B. subtilis: 15.6P. aeruginosa: 31.2A. niger: 7.8
Derivative B: 5,7-dibromo-2-methylquinolin-8-ol2-Methyl-8-hydroxyquinolineS. aureus: 6.25Not ReportedNot Reported[8]
Reference: CiprofloxacinFluoroquinoloneS. aureus: 0.5 - 1.0E. coli: ≤0.015 - 0.06Not ApplicableStandard Data
Reference: Amphotericin BPolyene AntifungalNot ApplicableNot ApplicableC. albicans: 0.25 - 1.0Standard Data

Analysis of Spectrum and Potency:

  • Gram-Positive Activity: The 2-methyl-8-hydroxyquinoline derivative (Derivative B) demonstrates potent activity against Staphylococcus aureus, with an MIC of 6.25 µg/mL.[8] This is comparable to the activity of the 6-hydroxyquinolinone derivative (Derivative A) against the same organism (MIC 7.8 µg/mL).[7] This suggests that for Gram-positive targets, both the 6-hydroxy and 8-hydroxy scaffolds can be functionalized to yield potent compounds. The bromine substitutions on Derivative B likely enhance its lipophilicity, aiding in cell wall penetration.

  • Gram-Negative Activity: The 6-hydroxyquinolinone derivative (Derivative A) shows moderate activity against E. coli and weaker activity against P. aeruginosa.[7] This is a common challenge for many antimicrobial scaffolds, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier. Structure-activity relationship studies on 8-hydroxyquinolines have shown that specific substitutions are required to improve efficacy against Gram-negative pathogens.[3][9]

  • Antifungal Activity: A significant finding is the potent antifungal activity of the 6-hydroxyquinolinone derivative, particularly against Candida albicans (MIC 3.9 µg/mL).[7] This broadens its potential therapeutic application beyond antibacterial uses. The antifungal activity of 8-hydroxyquinoline derivatives is also well-documented, often linked to their metal-chelating properties which disrupt fungal metalloenzymes.[4][5]

The "Why": Structure-Activity Relationship (SAR) Insights

The observed differences in antimicrobial spectra can be rationalized through established SAR principles for the quinoline nucleus.

SAR_Insights QuinolineCore Quinoline Scaffold Position8_OH 8-Hydroxy Group (Strong Chelator) QuinolineCore->Position8_OH Isomer Position Position6_OH 6-Hydroxy Group (Modulates Electronics) QuinolineCore->Position6_OH Isomer Position Position2_Me 2-Methyl Group (Increases Lipophilicity) QuinolineCore->Position2_Me Substitution Position5_7_Halo 5,7-Halogenation (Increases Potency) QuinolineCore->Position5_7_Halo Substitution Activity Antimicrobial Spectrum & Potency Position8_OH->Activity Key for Chelation Mechanism Position6_OH->Activity Influences Target Binding Position2_Me->Activity Affects Permeability Position5_7_Halo->Activity Enhances Activity

Caption: Key structural modifications influencing the antimicrobial activity of hydroxyquinolines.

  • The 8-Hydroxy Group: The proximity of the hydroxyl group at C8 to the ring nitrogen at C1 creates a bidentate chelation site, which is fundamental to the activity of many derivatives in this class.[5][10]

  • The 6-Hydroxy Group: While not positioned for strong bidentate chelation, a hydroxyl group at C6 significantly alters the electronic properties of the aromatic system. This can influence how the molecule interacts with target enzymes or binds to DNA, as seen in desfluoroquinolones where a 6-hydroxyl can substitute for the typical fluorine atom.[11]

  • The 2-Methyl Group: The presence of a methyl group at the C2 position (the "quinaldine" structure) generally increases the lipophilicity of the molecule. This can enhance its ability to cross the bacterial cell membrane, potentially increasing potency, but may also affect solubility.

  • Halogenation at C5 and C7: As seen in Derivative B (5,7-dibromo-2-methylquinolin-8-ol), halogenation at positions 5 and 7 is a well-established strategy for dramatically increasing the antimicrobial potency of 8-hydroxyquinolines.[8]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure data is reliable and comparable across studies, adherence to a standardized protocol is essential. The following is a detailed methodology for determining MIC via the broth microdilution method, based on CLSI guidelines.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of test compound in DMSO B Prepare serial 2-fold dilutions in 96-well plate A->B D Inoculate all wells (except sterility control) B->D C Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

Benchmarking the stability of 2-Methylquinolin-6-ol against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of 2-Methylquinolin-6-ol

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful therapeutic design. Quinoline derivatives, a significant class of heterocyclic compounds, are widely explored for their diverse pharmacological activities, including roles as anticancer, antimalarial, and antibacterial agents.[1][2][3][4][5][6] This guide provides an in-depth comparative analysis of the stability of this compound against structurally similar compounds, offering a robust framework for evaluating its suitability in pharmaceutical development.

The stability of a pharmaceutical molecule is a critical attribute that influences its safety, efficacy, and shelf-life.[7][8] Forced degradation studies, also known as stress testing, are essential to understanding a molecule's behavior under various environmental conditions and are a key component of the regulatory submission process.[7][8][9] This guide will delve into the principles of forced degradation and present a comprehensive experimental protocol to benchmark the stability of this compound.

Introduction to this compound and Rationale for Stability Benchmarking

This compound, with the chemical formula C10H9NO, is a quinoline derivative with a methyl group at the 2-position and a hydroxyl group at the 6-position.[10][11][12] Its physicochemical properties, such as a melting point of 214.0 to 218.0 °C and solubility in methanol, make it a compound of interest for various applications.[10] The presence of both a hydroxyl and a methyl group on the quinoline scaffold can significantly influence its electronic properties and, consequently, its stability.

The primary objective of this guide is to establish a detailed understanding of the degradation pathways and intrinsic stability of this compound.[7][13] By comparing its stability against carefully selected analogous compounds, we can elucidate the structural features that contribute to or detract from its robustness. This information is invaluable for formulation development, packaging decisions, and predicting the compound's behavior throughout its lifecycle.[7][8][9]

Selection of Comparator Compounds

To provide a meaningful comparison, we have selected three structurally similar compounds that allow for the systematic evaluation of the influence of the methyl and hydroxyl groups on the quinoline core's stability.

  • Quinoline: The parent heterocyclic compound, serving as a baseline for the stability of the fundamental ring system.

  • 2-Methylquinoline: Allows for the assessment of the impact of the C2-methyl group on stability.

  • Quinolone-6-carboxylic acid: Introduces a different functional group at the 6-position to contrast with the hydroxyl group of our target molecule.

Experimental Design: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[7][9] These studies are crucial for identifying potential degradation products and understanding the degradation pathways.[7][8][13] Our experimental design will encompass hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with ICH guidelines.[14]

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solutions Prepare Stock Solutions Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Prepare Stock Solutions->Hydrolytic (Acid/Base) Oxidative (H2O2) Oxidative (H2O2) Prepare Stock Solutions->Oxidative (H2O2) Photolytic (UV/Vis) Photolytic (UV/Vis) Prepare Stock Solutions->Photolytic (UV/Vis) Thermal (Heat) Thermal (Heat) Prepare Stock Solutions->Thermal (Heat) Select Comparator Compounds Select Comparator Compounds HPLC Analysis HPLC Analysis Hydrolytic (Acid/Base)->HPLC Analysis Oxidative (H2O2)->HPLC Analysis Photolytic (UV/Vis)->HPLC Analysis Thermal (Heat)->HPLC Analysis Characterize Degradants Characterize Degradants HPLC Analysis->Characterize Degradants

Caption: General workflow for forced degradation studies.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[15]

Protocol 1: Preparation of Stock Solutions

  • Accurately weigh and dissolve 10 mg of this compound and each comparator compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare individual 1 mg/mL stock solutions.

  • Ensure complete dissolution before proceeding to the stress conditions.

Protocol 2: Hydrolytic Degradation

  • To separate aliquots of the stock solutions, add an equal volume of 0.1 N HCl for acidic hydrolysis and 0.1 N NaOH for basic hydrolysis.

  • Reflux the solutions at 60°C for 8 hours.

  • At regular intervals (e.g., 0, 2, 4, 8 hours), withdraw samples, neutralize them, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Oxidative Degradation

  • Treat aliquots of the stock solutions with 3% hydrogen peroxide (H₂O₂).

  • Keep the mixtures at room temperature and monitor over time (e.g., up to 24 hours).[15]

  • Withdraw samples at specified time points, quench the reaction if necessary, and prepare for HPLC analysis.

Protocol 4: Photolytic Degradation

  • Expose aliquots of the stock solutions in chemically inert, transparent containers to a light source that provides both UV and visible light.[15]

  • The exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16][17]

  • Simultaneously, keep control samples protected from light.

  • After exposure, analyze the samples by HPLC.

Protocol 5: Thermal Degradation

  • Place aliquots of the stock solutions in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[15]

  • For solid-state thermal stability, place the powdered compounds in the oven.

  • Sample at various time points and analyze by HPLC.

Stability Testing Workflow Start Start Compound_Prep Prepare 1 mg/mL Solutions of: - this compound - Quinoline - 2-Methylquinoline - Quinolone-6-carboxylic acid Start->Compound_Prep Stress_Conditions Apply Stress Conditions Compound_Prep->Stress_Conditions Hydrolysis Acid (0.1N HCl, 60°C) Base (0.1N NaOH, 60°C) Stress_Conditions->Hydrolysis Oxidation 3% H2O2, RT Stress_Conditions->Oxidation Photolysis UV/Vis Light Exposure (ICH Q1B) Stress_Conditions->Photolysis Thermal 80°C Stress_Conditions->Thermal Sampling Sample at Timepoints (0, 2, 4, 8, 24h) Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Data_Analysis Quantify Degradation & Identify Degradants HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Detailed workflow for the stability testing of this compound and comparators.

Comparative Data Analysis

The following tables summarize the hypothetical percentage degradation of this compound and the comparator compounds under the various stress conditions after 24 hours.

Table 1: Hydrolytic Degradation (%)

Compound0.1 N HCl0.1 N NaOH
This compound 5.2 8.9
Quinoline3.14.5
2-Methylquinoline2.83.9
Quinolone-6-carboxylic acid6.810.5

Table 2: Oxidative Degradation (%)

Compound3% H₂O₂
This compound 15.7
Quinoline9.8
2-Methylquinoline11.2
Quinolone-6-carboxylic acid12.4

Table 3: Photolytic and Thermal Degradation (%)

CompoundPhotolytic (UV/Vis)Thermal (80°C)
This compound 12.3 7.6
Quinoline8.55.1
2-Methylquinoline9.16.2
Quinolone-6-carboxylic acid10.98.3
Interpretation of Results and Scientific Insights

The hypothetical data suggests that this compound exhibits moderate stability under the tested stress conditions.

  • Hydrolytic Stability: The presence of the hydroxyl group at the 6-position appears to increase susceptibility to both acidic and basic hydrolysis compared to quinoline and 2-methylquinoline. This is likely due to the electron-donating nature of the hydroxyl group, which can influence the electron density of the quinoline ring system. Quinolone-6-carboxylic acid shows the least stability under hydrolytic conditions, indicating the carboxylic acid group is more labilizing than the hydroxyl group.

  • Oxidative Stability: this compound shows the highest degradation under oxidative stress. The hydroxyl group can make the aromatic ring more susceptible to oxidation. The methyl group in 2-methylquinoline also shows a slight increase in oxidative degradation compared to quinoline, potentially due to oxidation of the methyl group itself.

  • Photostability: The hydroxyl group in this compound appears to contribute to increased photodegradation. Quinoline itself is known to be photosensitive, and the introduction of substituents can further modulate this property.[15]

  • Thermal Stability: All tested compounds demonstrated relatively good thermal stability at 80°C. The differences in degradation are less pronounced compared to other stress conditions, suggesting that thermolysis is not the primary degradation pathway under these conditions for this class of compounds. Generally, heterocyclic compounds can exhibit high thermal stability.[18][19][20][21]

Conclusion and Implications for Drug Development

This comparative stability guide provides a framework for evaluating the intrinsic stability of this compound. The presence of the 6-hydroxyl group appears to be a key factor influencing its degradation under hydrolytic, oxidative, and photolytic stress. While the methyl group at the 2-position has a lesser impact, it may slightly increase susceptibility to oxidation.

For drug development professionals, this information is critical for:

  • Lead Optimization: Guiding medicinal chemistry efforts to modify the structure for improved stability while retaining pharmacological activity.

  • Formulation Strategy: Developing formulations that protect the molecule from light, oxygen, and unfavorable pH conditions.

  • Packaging Selection: Choosing appropriate packaging to mitigate exposure to environmental factors that accelerate degradation.

Further studies should focus on the identification and characterization of the degradation products to fully understand the degradation pathways and to assess their potential toxicity. This comprehensive approach to stability testing is paramount for ensuring the development of safe and effective pharmaceutical products.

References

A Head-to-Head Comparison of Catalytic Systems for Quinoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of pharmaceuticals, including the renowned antimalarial drug quinine, and its applications in organic light-emitting diodes (OLEDs).[1][2] The development of efficient and selective methods for quinoline synthesis is, therefore, a topic of continuous and intense research. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for quinoline synthesis, offering insights into their mechanisms, performance, and practical applications to assist researchers in selecting the optimal system for their specific needs.

The Landscape of Quinoline Synthesis: Classic Routes and the Rise of Catalysis

Historically, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][4][5] These methods, while foundational, often require harsh reaction conditions, stoichiometric and sometimes toxic reagents, and can suffer from low yields and limited substrate scope.[6] The advent of modern catalysis has revolutionized quinoline synthesis, introducing milder, more efficient, and highly selective methodologies.

This guide will dissect and compare the performance of three major classes of catalytic systems:

  • Transition-Metal Catalysts: The workhorses of modern organic synthesis.

  • Metal-Free Catalysts: An increasingly important area focused on sustainability and cost-effectiveness.

  • Biocatalysts: Offering unparalleled selectivity and green chemistry credentials.

Transition-Metal Catalysis: The Power of d-Orbitals

Transition metals, with their versatile oxidation states and ability to coordinate with organic molecules, are highly effective catalysts for quinoline synthesis. Key players include catalysts based on iron, gold, palladium, copper, and cobalt.

Iron Catalysis: An Abundant and Eco-Friendly Choice

Iron, being the most abundant and one of the least toxic transition metals, has emerged as a highly attractive catalyst for quinoline synthesis.[7] Iron catalysts, typically simple salts like FeCl₃, can effectively promote the coupling of readily available starting materials such as anilines, aldehydes, and styrenes.[7]

A notable advancement is the use of single-atom iron catalysts, which have demonstrated superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis, outperforming both homogeneous and nanocatalyst systems.[8]

Gold Catalysis: Mild Conditions and Unique Reactivity

Gold catalysts, particularly Au(I) and Au(III) complexes, have carved a niche in quinoline synthesis due to their ability to activate alkynes and carbonyl groups under exceptionally mild conditions.[2][9][10][11] Gold-catalyzed methods often proceed via intermolecular annulation reactions, providing access to a wide range of substituted quinolines.[2] For instance, the gold(III)-catalyzed Friedländer synthesis allows for the sequential condensation and annulation of o-amino aromatic carbonyls and ketones with active methylene groups at room temperature.[10]

Palladium, Copper, and Cobalt Catalysis: Versatile and Robust Systems
  • Palladium: Palladium catalysts are well-established in C-C and C-N bond-forming reactions and have been successfully applied to quinoline synthesis through various oxidative annulation strategies.[12]

  • Copper: Copper catalysts are cost-effective and have been employed in dehydrogenative coupling reactions and one-pot annulations to produce functionalized quinolines.[12][13]

  • Cobalt: Cobalt catalysts have shown high efficacy in the cyclization of 2-aminoaryl alcohols with ketones.[12]

Metal-Free Catalysis: A Greener Approach

The drive towards sustainable chemistry has spurred the development of metal-free catalytic systems for quinoline synthesis. These methods often rely on Brønsted or Lewis acids, iodine, or ionic liquids to promote the cyclization reactions.

Acid Catalysis: The Traditional and Modern Perspective

Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the traditional catalysts for the Skraup and Doebner-von Miller reactions.[14] More recently, solid acids and milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been employed to improve reaction conditions and simplify workup procedures.[9][15] Superacids, such as trifluoromethanesulfonic acid (TFA), have also been utilized as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds.[1]

Iodine and Ionic Liquids: Emerging Metal-Free Systems

Molecular iodine has proven to be a highly efficient catalyst for the Friedländer annulation under solvent-free conditions.[9] Ionic liquids are another promising class of metal-free catalysts, often serving as both the solvent and the catalyst, facilitating easy product separation and catalyst recycling.[12][16][17]

Biocatalysis: The Future of Selective Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Enzymes, operating under mild conditions in aqueous media, can catalyze the synthesis of quinolines with exquisite precision.

Monoamine Oxidases (MAO-N): Aromatization of Tetrahydroquinolines

Monoamine oxidase (MAO-N) biocatalysts have been successfully used for the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives in good yields.[18] The efficiency of this enzymatic transformation is influenced by the electronic properties and substitution patterns of the substrate.[18]

Horseradish Peroxidase (HRP): A Chemo-Enzymatic Approach

Horseradish peroxidase (HRP) has been employed in a chemo-enzymatic cascade to construct the quinoline ring from aliphatic precursors.[18] This approach highlights the potential of combining enzymatic and chemical steps to achieve complex molecular transformations.

Head-to-Head Performance Comparison

The choice of a catalytic system is often a trade-off between yield, reaction time, cost, and environmental impact. The following table provides a comparative overview of the performance of various catalytic systems for quinoline synthesis.

Catalytic System Synthesis Method Key Reactants Temperature (°C) Reaction Time (h) Yield (%) Key Advantages References
Transition-Metal Catalysts
Iron (FeCl₃)Three-Component CouplingAldehydes, Amines, StyrenesN/AN/ABroad substrate scopeInexpensive, low toxicity[7]
Single-Atom IronDehydrogenative CouplingAmino alcohols, Ketones/AlcoholsN/AN/AHighHigh efficiency[8]
Gold (NaAuCl₄·2H₂O)Friedländer Synthesiso-Amino aromatic carbonyls, KetonesRoom Temp.689Mild conditions, high yield[10]
Copper (Cu(II) complex)Dehydrogenative Coupling2-Aminobenzylalcohols, Ketones110N/AGoodAir stable, inexpensive[13]
Cobalt (Co(OAc)₂)Dehydrogenative Cyclization2-Aminoaryl alcohols, Ketones/NitrilesMildN/AGoodEnvironmentally benign[8]
Metal-Free Catalysts
H₂SO₄Skraup SynthesisAniline, Glycerol145 - 170N/A~14 - 47Inexpensive[14]
Acid (e.g., HCl, H₂SO₄)Doebner-von MillerAniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89Readily available[14]
Acid or BaseFriedländer Synthesiso-Aminobenzaldehyde/ketone, Carbonyl compound150 - 2203 - 677 - 95Versatile[14]
p-TsOHFriedländer Synthesis2-aminoaryl ketone, α-methylene carbonyl compoundN/AN/AHighMilder conditions[15]
Biocatalysts
MAO-NAromatization1,2,3,4-TetrahydroquinolinesMildN/Aup to 84High selectivity, green[18]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols: A Practical Guide

To further aid researchers, detailed experimental protocols for representative catalytic systems are provided below.

Protocol 1: Iron-Catalyzed Quinoline Synthesis via Visible-Light-Driven Decarboxylation

This protocol describes the synthesis of 4-hydroxyalkyl quinolines from quinoline and a carboxylic acid using an iron catalyst and visible light.[19]

Materials:

  • Quinoline (1 mmol, 0.129 g)

  • Carboxylic acid (e.g., propionic acid) (5 mL)

  • H₂SO₄ (0.1 mL)

  • Fe(phen)Cl₃·H₂O (0.1 mmol, 0.036 g)

  • 0.1 M aqueous solution of KIO₃ (10 mL)

  • Deionized water (25 mL)

Procedure:

  • To a solution of quinoline and H₂SO₄ in water, add the carboxylic acid.

  • Treat the mixture successively with Fe(phen)Cl₃·H₂O and the KIO₃ solution.

  • Sparge the reaction mixture with nitrogen and degas.

  • Stir the reaction mixture and irradiate with commercial 36 W 410–456 nm LEDs at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture and purify the product by column chromatography.

Protocol 2: Gold-Catalyzed Friedländer Synthesis

This protocol outlines a general procedure for the gold(III)-catalyzed Friedländer synthesis of polysubstituted quinolines.[10]

Materials:

  • o-amino substituted aromatic ketone (1.0 mmol)

  • 1,3-dicarbonyl derivative (1.2 mmol)

  • NaAuCl₄·2H₂O (0.025 mmol, 2.5 mol%)

  • Ethanol

Procedure:

  • To a solution of the o-amino substituted aromatic ketone and the 1,3-dicarbonyl derivative in ethanol, add NaAuCl₄·2H₂O.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Biocatalytic Aromatization using MAO-N

This protocol describes the general procedure for the biocatalytic synthesis of quinolines from 1,2,3,4-tetrahydroquinolines using MAO-N whole cells.[18]

Materials:

  • 1,2,3,4-Tetrahydroquinoline substrate

  • MAO-N D11 whole cells

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • Suspend the MAO-N D11 whole cells in the buffer solution.

  • Add the 1,2,3,4-tetrahydroquinoline substrate to the cell suspension.

  • Incubate the reaction mixture under appropriate conditions (e.g., temperature, shaking).

  • Monitor the conversion to the quinoline product by a suitable analytical method (e.g., HPLC, GC-MS).

  • Upon completion, extract the product from the reaction mixture and purify as needed.

Visualizing the Workflows and Mechanisms

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Experimental Workflow for Catalyst Comparison

G cluster_0 Catalyst Selection cluster_1 Reaction Setup & Execution cluster_2 Analysis & Optimization Choose Catalyst Type\n(Homogeneous vs. Heterogeneous vs. Biocatalyst) Choose Catalyst Type (Homogeneous vs. Heterogeneous vs. Biocatalyst) Select Specific Catalyst\n(e.g., FeCl3, p-TsOH, MAO-N) Select Specific Catalyst (e.g., FeCl3, p-TsOH, MAO-N) Choose Catalyst Type\n(Homogeneous vs. Heterogeneous vs. Biocatalyst)->Select Specific Catalyst\n(e.g., FeCl3, p-TsOH, MAO-N) Define Reaction Conditions\n(Substrates, Solvent, Temp., Time) Define Reaction Conditions (Substrates, Solvent, Temp., Time) Select Specific Catalyst\n(e.g., FeCl3, p-TsOH, MAO-N)->Define Reaction Conditions\n(Substrates, Solvent, Temp., Time) Perform Experiment Perform Experiment Define Reaction Conditions\n(Substrates, Solvent, Temp., Time)->Perform Experiment Analyze Yield & Purity\n(TLC, GC, NMR) Analyze Yield & Purity (TLC, GC, NMR) Perform Experiment->Analyze Yield & Purity\n(TLC, GC, NMR) Troubleshoot Issues\n(Low Yield, Side Reactions) Troubleshoot Issues (Low Yield, Side Reactions) Analyze Yield & Purity\n(TLC, GC, NMR)->Troubleshoot Issues\n(Low Yield, Side Reactions) Optimize Conditions Optimize Conditions Troubleshoot Issues\n(Low Yield, Side Reactions)->Optimize Conditions Optimize Conditions->Define Reaction Conditions\n(Substrates, Solvent, Temp., Time) Iterate

Caption: A generalized experimental workflow for the comparative evaluation of catalysts in quinoline synthesis.

Simplified Mechanism of the Friedländer Synthesis

Friedlander_Mechanism Reactants o-Aminoaryl Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Imine Imine Intermediate Unsaturated_Carbonyl->Imine Imine Formation Quinoline Quinoline Product Imine->Quinoline Cyclization & Dehydration

References

A Researcher's Guide to Validating the Mechanism of Action of Novel 2-Methylquinolin-6-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics with a wide array of biological activities, from anticancer to antimalarial agents.[1][2][3][4] Its rigid, aromatic structure is a privileged scaffold, readily amenable to chemical modification to fine-tune pharmacological properties.[5] This guide focuses on a specific, promising subclass: 2-Methylquinolin-6-ol derivatives. While the parent structure and its close analogs have demonstrated antioxidant and anti-inflammatory properties[6], our interest lies in a novel, synthetically derived candidate, MQ-026 , engineered to act as a potent and selective inhibitor of Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in proliferative signaling pathways in oncology.

The journey from a promising chemical structure to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A compound's efficacy is meaningless without a clear understanding of its mechanism of action (MoA). This guide provides a comprehensive, multi-step framework for validating the MoA of MQ-026, comparing its performance against a known, alternative TKX inhibitor ("Alternative Inhibitor A"). We will move logically from direct target binding in a purified system to functional consequences in a complex cellular environment, establishing a clear line of sight from molecular interaction to cellular phenotype.

Section 1: Foundational In Vitro Validation: Does MQ-026 Bind and Inhibit TKX?

The first and most fundamental question is whether MQ-026 physically interacts with its intended target and functionally impairs its enzymatic activity. Answering this requires purified, recombinant protein and robust biochemical assays.

Quantifying Direct Target Engagement: The Kinase Binding Assay

Before assessing function, we must confirm direct physical binding. A highly sensitive and specific method for this is a FRET-based binding assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.

Experimental Choice: The LanthaScreen™ Eu Kinase Binding Assay is selected for its robustness and homogeneous format (no-wash steps).[7][8] It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket.[9][10] When a compound like MQ-026 displaces the tracer, the FRET signal is lost, allowing for precise quantification of binding affinity (Kd).

Data Summary: Comparative Binding Affinity

CompoundTarget KinaseBinding Affinity (Kd) [nM]
MQ-026 TKX15.2
Alternative Inhibitor ATKX45.8
Staurosporine (Control)TKX2.5

This hypothetical data demonstrates that MQ-026 binds its target TKX with approximately threefold higher affinity than the alternative inhibitor.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A.

    • Prepare a 3X solution of TKX protein mixed with a 3X solution of Eu-labeled anti-GST antibody. Incubate for 20 minutes.

    • Prepare a 3X solution of Kinase Tracer 236.

    • Prepare a serial dilution of MQ-026, Alternative Inhibitor A, and Staurosporine in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X compound intermediate dilution to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells.

    • Incubate the plate, protected from light, at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader, measuring the emission ratio of 665 nm (acceptor) to 615 nm (donor).

    • Calculate Kd values by fitting the dose-response curves using appropriate software.

Assessing Functional Inhibition of Kinase Activity

Confirming binding is crucial, but it must be linked to a functional consequence. We need to determine if MQ-026's binding to the ATP pocket prevents TKX from performing its enzymatic function: phosphorylating a substrate.

Experimental Choice: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP produced in the presence of an inhibitor corresponds to higher inhibitory potency.

Data Summary: Comparative Inhibitory Potency

CompoundTarget KinaseInhibitory Potency (IC50) [nM]
MQ-026 TKX28.5
Alternative Inhibitor ATKX99.7

This data shows that MQ-026 not only binds tighter but is also a more potent functional inhibitor of TKX activity in a purified system compared to the alternative.

Section 2: Confirming Target Engagement in a Cellular Environment

Biochemical assays are clean but exist outside a biological context. It is critical to verify that MQ-026 can enter a cell and bind to TKX in its native environment, amidst a sea of other proteins.

Cellular Target Engagement: The Thermal Shift Assay

Experimental Choice: The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in intact cells or cell lysates.[11][12] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tm).[13][14] This stabilization can be detected by heating cell samples to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining via Western blot.[15]

Data Summary: Target Stabilization in Intact Cells

TreatmentTarget ProteinMelting Temperature (Tm) [°C]Thermal Shift (ΔTm) [°C]
Vehicle (DMSO)TKX48.2-
MQ-026 (10 µM) TKX55.7+7.5
Alternative Inhibitor A (10 µM)TKX52.1+3.9
Vehicle (DMSO)GAPDH (Control)62.5-
MQ-026 (10 µM) GAPDH (Control)62.3-0.2

This data provides strong evidence that MQ-026 specifically engages and stabilizes its target, TKX, inside intact cells, and does so more effectively than the alternative. The lack of a thermal shift for the control protein, GAPDH, demonstrates target specificity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture TKX-expressing cells to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO), 10 µM MQ-026, or 10 µM Alternative Inhibitor A for 1 hour.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Analysis:

    • Analyze the soluble protein levels of TKX and a control protein (e.g., GAPDH) by Western blot.

    • Quantify band intensities and plot the percentage of soluble protein against temperature to determine the Tm for each condition.

Section 3: Elucidating the Downstream Cellular Mechanism

Having confirmed that MQ-026 binds TKX in cells, we must now demonstrate that this engagement leads to the desired biological outcome: inhibition of the downstream signaling pathway.

Inhibition of Downstream Signaling Substrates

Experimental Choice: Western blotting is a direct and reliable method to measure changes in the phosphorylation state of a known downstream substrate of TKX. Let's assume TKX phosphorylates "Substrate Y" at Serine 100 (p-SubstrateY-S100). A successful inhibitor should reduce the levels of p-SubstrateY-S100 without affecting the total amount of Substrate Y or TKX.

Data Interpretation: A dose-dependent decrease in the p-SubstrateY-S100 signal upon treatment with MQ-026 would confirm that the compound is blocking the TKX signaling cascade as intended. Comparing the effective concentration for pathway inhibition with the cellular engagement data from CETSA provides a powerful link between target binding and functional cellular response.

Signaling Pathway Visualization

TKX_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) TKX Target Kinase X (TKX) Receptor->TKX Activates SubstrateY Substrate Y TKX->SubstrateY Phosphorylates p_SubstrateY p-Substrate Y Transcription_Factor Transcription Factor p_SubstrateY->Transcription_Factor Activates MQ026 MQ-026 MQ026->TKX Inhibits Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression MoA_Validation_Workflow Overall MoA Validation Workflow cluster_biochem In Vitro / Biochemical cluster_cellular Cellular Context cluster_phenotype Phenotypic Validation a LanthaScreen Binding Assay (Direct Engagement - Kd) b ADP-Glo Activity Assay (Functional Inhibition - IC50) a->b c CETSA (Cellular Target Engagement - ΔTm) b->c d Western Blot (Downstream Pathway Inhibition) c->d f Cell Viability Assay (WT vs. KO Cells - EC50) d->f e Kinome-wide Scan (Selectivity Profile) e->f

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Methylquinolin-6-ol, moving beyond a simple checklist to instill a foundational understanding of the principles behind these essential safety protocols.

Understanding the Risks: A Profile of this compound

This compound is a quinoline derivative. While specific toxicological data for this compound is not extensively documented in readily available literature, the known hazards of structurally similar compounds, such as quinoline and other methylquinoline isomers, provide a strong basis for a cautious approach. The primary hazards associated with compounds in this family include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy and strict handling protocols are not merely recommended—they are essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's hazard profile.

ActivityRequired Personal Protective EquipmentRationale
Routine Handling & Solution Preparation • Nitrile gloves (or other chemical-resistant gloves)• Laboratory coat• Safety glasses with side shieldsThis standard level of PPE protects against incidental skin contact and splashes to the eyes, which are primary routes of exposure for skin and eye irritants.[3]
Weighing & Transfer of Solids • Nitrile gloves• Laboratory coat• Chemical splash goggles• Face shield (recommended)• Use of a chemical fume hood or ventilated balance enclosure is essential.Weighing and transferring solids can generate airborne dust particles. Chemical splash goggles provide a better seal around the eyes than safety glasses.[4] A face shield offers an additional layer of protection for the entire face.[4] A ventilated enclosure minimizes the inhalation of fine particles.
Accidental Spills or Releases • NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter• Chemical-resistant gloves• Chemical splash goggles• Long-sleeved shirt and long pants or chemical-resistant suitIn the event of a spill, the potential for higher concentrations of airborne particles and direct contact increases significantly. A respirator is crucial to prevent respiratory irritation.[5][6] More extensive body coverage is necessary to prevent widespread skin contact.

Operational Plan: A Step-by-Step Approach to Safety

A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

Pre-Experiment Preparation
  • Information Review: Before handling the compound, all personnel must review this guide and any available Safety Data Sheets (SDS) for this compound or structurally similar compounds.[3]

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[3] This ensures that any vapors or dusts are effectively contained and removed from the breathing zone of the operator.

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), neutralizing agents (if applicable), and designated hazardous waste disposal bags is readily accessible.[3]

Handling Procedures
  • Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Compound Handling:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to minimize the risk of inhaling dust particles.

    • Handle the compound gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Good Laboratory Practices:

    • Do not eat, drink, or smoke in the designated handling area.[3][7]

    • Avoid direct contact with the compound. If contact occurs, follow the first-aid procedures outlined below.

    • Keep containers of this compound tightly closed when not in use.[8]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

  • PPE Doffing and Disposal: Remove PPE in a manner that avoids contaminating skin or clothing. Dispose of single-use PPE (e.g., gloves) in a designated hazardous waste container.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[1][11]

Spill Management
  • Evacuate and Ventilate: Alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[12][13]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[12]

  • Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.[12]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][12]
Contaminated Labware (e.g., glassware, pipette tips) • Rinse with a suitable solvent, collecting the rinsate as hazardous waste.• Dispose of as solid hazardous waste.[3]
Contaminated PPE (e.g., gloves, disposable lab coats) • Place in a designated, sealed hazardous waste bag.• Dispose of as solid hazardous waste.[3]

Important Note: Do not dispose of this compound or its solutions down the drain.[7][10]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.

Safe_Handling_Workflow Workflow for the Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_info Review Safety Information prep_area Designate Work Area prep_info->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handling_ppe Don Appropriate PPE prep_spill->handling_ppe Proceed to Handling handling_weigh Weigh/Transfer in Ventilated Enclosure handling_ppe->handling_weigh handling_solutions Prepare Solutions in Fume Hood handling_weigh->handling_solutions post_decon Decontaminate Work Area & Equipment handling_solutions->post_decon Complete Handling post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff and Dispose of PPE post_wash->post_ppe disp_waste Collect All Waste in Labeled Containers post_ppe->disp_waste Proceed to Disposal disp_dispose Dispose as Hazardous Waste disp_waste->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.